AZD7325
説明
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O2/c1-3-10-22-19(25)18-16(21)12-7-4-6-11(17(12)23-24-18)15-13(20)8-5-9-14(15)26-2/h4-9H,3,10H2,1-2H3,(H2,21,23)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDURMHFWXCKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN=C2C(=C1N)C=CC=C2C3=C(C=CC=C3F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942437-37-8 | |
| Record name | AZD-7325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942437378 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7325 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13994 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-7325 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNM216XOUH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AZD7325
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7325, also known as BAER-101, is a novel, orally active, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Developed by AstraZeneca, it has been investigated for the treatment of anxiety disorders, and more recently, for epilepsy and other neurological conditions such as Fragile X Syndrome.[3][4][5] This document provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, effects on signaling pathways, and summarizing key preclinical and clinical findings.
Core Mechanism of Action: Selective Modulation of GABA-A Receptors
This compound exerts its effects by binding to the benzodiazepine (B76468) site of GABA-A receptors, which are ligand-gated ion channels responsible for the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[6][7] Unlike non-selective benzodiazepines, this compound demonstrates significant selectivity for GABA-A receptor subtypes containing α2 and α3 subunits, with less activity at the α1 and α5 subunits.[1][6] This selectivity is believed to confer a therapeutic advantage, potentially separating the anxiolytic effects (mediated by α2 and α3 subunits) from the sedative and cognitive-impairing effects associated with α1 and α5 subunit modulation, respectively.[6][8]
As a positive allosteric modulator, this compound does not directly activate the GABA-A receptor but enhances the effect of the endogenous ligand, GABA. This potentiation leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability. The partial nature of its agonism suggests a ceiling to its effect, which may contribute to a favorable safety profile.[6]
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. biospace.com [biospace.com]
- 4. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]
- 5. a phase 2- ready potentiator of α2/3-containing gabaa receptors potently and fully blocks seizures in rats with genetic absence epilepsy [aesnet.org]
- 6. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
AZD7325: A Technical Guide to its GABAA Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of AZD7325, a selective modulator of the γ-aminobutyric acid type A (GABAA) receptor. The document details its binding affinity for various GABAA receptor subtypes, the experimental protocols used to determine these affinities, and the relevant signaling pathways.
Executive Summary
This compound is a positive allosteric modulator of the GABAA receptor, demonstrating significant subtype selectivity.[1][2] It exhibits high affinity for GABAA receptors containing α1, α2, and α3 subunits, with notably lower affinity for those containing the α5 subunit.[3][4][5] This selectivity profile suggests its potential for therapeutic applications requiring modulation of specific GABAA receptor populations, such as in anxiety disorders, while potentially minimizing side effects associated with non-selective benzodiazepines like sedation and cognitive impairment.[2][6][7]
Quantitative Binding Affinity Data
The binding affinity of this compound for different GABAA receptor α-subunits is typically determined through competitive radioligand binding assays. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| GABAA Receptor Subunit | Binding Affinity (Ki) [nM] | Reference |
| α1 | 0.5 | [3][4][5] |
| α2 | 0.3 | [1][3][4][5] |
| α3 | 1.3 | [1][3][4][5] |
| α5 | 230 | [3][4][5] |
Table 1: Binding affinities of this compound for human GABAA receptor α-subunits.
GABAA Receptor Signaling Pathway
GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptor results in the opening of a chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. Positive allosteric modulators like this compound bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions.
GABAA Receptor Signaling Pathway
Experimental Protocols: Radioligand Binding Assay
The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays. This method measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the target receptor with high affinity.
Materials and Reagents
-
Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293) transiently or stably expressing specific recombinant human GABAA receptor subtypes (α1βγ2, α2βγ2, α3βγ2, α5βγ2).[8]
-
Radioligand: A tritiated ligand that binds to the benzodiazepine (B76468) site of the GABAA receptor with high affinity, such as [³H]-Flumazenil or [³H]-Flunitrazepam.[8][9]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of an unlabeled benzodiazepine, such as Diazepam or Clonazepam, to determine non-specific binding.[8]
-
Assay Buffer: Typically a Tris-HCl buffer at a physiological pH (e.g., 7.4).[10][11]
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Experimental Workflow
The following diagram outlines the key steps in a competitive radioligand binding assay to determine the binding affinity of this compound.
Experimental Workflow for Radioligand Binding Assay
Detailed Method
-
Membrane Preparation:
-
Culture and harvest cells expressing the desired GABAA receptor subtype.
-
Homogenize the cells in an ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove endogenous substances that could interfere with the assay.[12]
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[12]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Wells containing receptor membranes and the radioligand.
-
Non-specific Binding: Wells containing receptor membranes, the radioligand, and a high concentration of an unlabeled competitor (e.g., Diazepam).
-
Competitive Binding: Wells containing receptor membranes, the radioligand, and varying concentrations of this compound.
-
-
Incubation:
-
The plate is incubated at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Measurement of Radioactivity:
-
The filters are placed in scintillation vials, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter, providing data in counts per minute (CPM).[8]
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
A competition curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve using non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
This comprehensive approach allows for the precise determination of the binding affinity of this compound for various GABAA receptor subtypes, providing crucial data for its pharmacological characterization and further development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. benchchem.com [benchchem.com]
- 9. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. PDSP - GABA [kidbdev.med.unc.edu]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
AZD7325: A Technical Guide to its Affinity for GABA-A Receptor Alpha Subunits
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of AZD7325 for various GABA-A receptor alpha subunits. This compound is a novel partial subtype-selective GABA-A α2,3 receptor modulator that has been investigated for its potential anxiolytic properties.[1][2] This document summarizes its binding characteristics, the experimental methods used to determine them, and the relevant signaling pathways.
Quantitative Data: Binding Affinity (Ki) of this compound
The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. This compound exhibits differential binding to the various alpha subunits of the GABA-A receptor, with a notably higher affinity for the α1, α2, and α3 subunits compared to the α5 subunit.[1][3] This selectivity is a key feature of its pharmacological profile.
| GABA-A Receptor Subunit | Ki Value (nM) |
| α1 | 0.5[1][3] |
| α2 | 0.3[1][3] |
| α3 | 1.3[1][3] |
| α5 | 230[1][3] |
Experimental Protocols: Determination of Ki Values
The Ki values of this compound were determined using in vitro radioligand binding assays.[4] This standard pharmacological technique quantifies the interaction between a radiolabeled ligand and a receptor.
Representative Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a representative example of how the binding affinity of a compound like this compound for different GABA-A receptor subtypes is determined.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells are stably transfected to express specific subtypes of the human GABA-A receptor (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).[5][6]
-
Cells are cultured and harvested.
-
Cell membranes are prepared by homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[7] Protein concentration is determined using a standard method like the BCA assay.[7]
2. Radioligand Binding Assay:
-
The assay is typically performed in a 96-well plate format.[7]
-
A constant concentration of a radioligand that binds to the benzodiazepine (B76468) site of the GABA-A receptor, such as [3H]flumazenil, is used.[5][8]
-
Increasing concentrations of the unlabeled competitor compound (this compound) are added to the wells.
-
The prepared cell membranes are then added to the wells.
-
The plates are incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[7]
-
To determine non-specific binding , a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., clonazepam) is added to a set of control wells.
3. Separation and Quantification:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[7] This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.[7]
-
The filters are dried, and a scintillation cocktail is added.[7]
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.[7]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of this compound.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Visualizations
GABA-A Receptor Signaling Pathway with this compound
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator (PAM) of the GABA-A receptor.
Caption: Mechanism of this compound as a positive allosteric modulator of the GABA-A receptor.
Experimental Workflow for Ki Determination
This diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki value of a compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [3H]Flunitrazepam binding to recombinant alpha1beta2gamma2S GABAA receptors stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. researchgate.net [researchgate.net]
AZD7325: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of AZD7325, a selective GABA-A α2/α3 receptor partial agonist. The information is compiled from publicly available preclinical and clinical data.
Introduction
This compound was developed as a novel anxiolytic agent with a mechanism of action targeting specific subtypes of the GABA-A receptor. Unlike non-selective benzodiazepines, this compound was designed to elicit its therapeutic effects with a reduced side-effect profile, particularly concerning sedation and cognitive impairment. This document details the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, along with its mechanism of action, receptor binding affinity, and functional effects on the central nervous system (CNS).
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical species and humans. Key findings are summarized below.
Absorption and Distribution
Following oral administration in humans, this compound reaches a maximum plasma concentration (Cmax) of 0.2 µM after a 10 mg daily dose at steady-state.[1] Preclinical studies in rats, dogs, and monkeys have also been conducted to assess oral bioavailability and distribution, though specific quantitative data from these studies are not extensively published in the available literature.
Metabolism
The metabolism of this compound is complex and involves the formation of several metabolites. After repeated dosing in humans and preclinical animal models (rat, dog, and mouse), three major late-occurring and long-circulating metabolites, designated M9, M10, and M42, have been identified. These metabolites become prominent in plasma at steady state.
Cytochrome P450 (CYP) Enzyme Induction
The potential for this compound to induce CYP enzymes has been investigated in vitro and in vivo.
-
In Vitro: Studies using cultured human hepatocytes showed that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4.[1][2]
-
In Vivo: In a clinical study with healthy volunteers, the expected efficacious daily dose of 10 mg of this compound demonstrated only a weak inducing effect on CYP3A4 activity and had no effect on CYP1A2 activity.[1] This suggests that at therapeutic doses, the clinical risk of drug-drug interactions due to CYP induction by this compound is low.
Pharmacokinetic Data Summary
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Condition | Reference |
| Cmax | 0.2 µM | 10 mg daily dosing to steady-state | [1] |
Note: Comprehensive preclinical pharmacokinetic data (Cmax, Tmax, AUC, half-life, bioavailability) for rat, dog, and monkey are not available in a consolidated format in the public domain.
Pharmacodynamics
This compound is a partial selective positive allosteric modulator of the GABA-A receptor, with preferential activity at the α2 and α3 subunits.
Mechanism of Action
This compound enhances the effect of the neurotransmitter GABA at the GABA-A receptor, leading to an increase in chloride ion influx and subsequent neuronal hyperpolarization. This potentiation of GABAergic inhibition is believed to be the basis for its anxiolytic effects. Its selectivity for the α2 and α3 subunits is thought to contribute to its reduced sedative and cognitive side effects compared to non-selective benzodiazepines, which also act on the α1 (associated with sedation) and α5 (associated with cognition) subunits.
Receptor Binding Affinity
In vitro binding assays have determined the affinity of this compound for various GABA-A receptor subunits.
Table 2: In Vitro Binding Affinity (Ki) of this compound for GABA-A Receptor Subtypes
| Subtype | Ki (nM) | Reference |
| α1 | 0.5 | |
| α2 | 0.3 | |
| α3 | 1.3 | |
| α5 | 230 |
Central Nervous System Effects and Comparison with Lorazepam
A clinical study in healthy male volunteers compared the CNS effects of single oral doses of this compound (2 mg and 10 mg) with placebo and lorazepam (2 mg), a non-selective benzodiazepine.[3]
-
Saccadic Eye Movements: Lorazepam produced a robust impairment in saccadic peak velocity (SPV), a sensitive marker of benzodiazepine-induced sedation. In contrast, neither dose of this compound induced statistically significant effects on SPV.[3]
-
Cognitive and Psychomotor Function: Lorazepam caused significant impairment in various measures of cognitive and psychomotor function. The effects of this compound on these parameters were not statistically significant.[3]
-
Receptor Occupancy: Positron Emission Tomography (PET) studies in humans using the radioligand [11C]flumazenil have shown that this compound can achieve high levels of GABA-A receptor occupancy. The plasma concentration required for 50% receptor occupancy (Ki,plasma) was estimated to be 15 nmol/l.[4]
Table 3: Comparative Pharmacodynamic Effects of this compound and Lorazepam
| Parameter | This compound (10 mg) | Lorazepam (2 mg) | Reference |
| Saccadic Peak Velocity (SPV) | No significant effect | Robust impairment | [3] |
| Body Sway | No significant effect | Significant increase | [3] |
| Subjective Alertness (VAS) | No significant effect | Significant decrease | [3] |
Experimental Protocols
In Vitro CYP Enzyme Induction Assay
The potential of this compound to induce CYP1A2 and CYP3A4 was evaluated using cultured human hepatocytes. A general workflow for such an assay is as follows:
Methodology: Cultured human hepatocytes were treated with varying concentrations of this compound (e.g., 1 µM and 10 µM).[1] Following an incubation period, the induction of CYP1A2 and CYP3A4 was assessed by measuring changes in mRNA levels, protein expression, and enzyme activity.[2]
Human PET Study for Receptor Occupancy
The in vivo occupancy of GABA-A receptors by this compound was determined using PET imaging.
Methodology: Healthy subjects underwent a baseline PET scan with the radioligand [11C]flumazenil. Subsequently, they received a single oral dose of this compound, followed by a second PET scan. The reduction in the binding of [11C]flumazenil after this compound administration was used to calculate the percentage of GABA-A receptor occupancy.[4]
Clinical Study Comparing CNS Effects with Lorazepam
A double-blind, randomized, four-way crossover study was conducted in 16 healthy male volunteers.[3]
Methodology: Each subject received single oral doses of this compound (2 mg and 10 mg), lorazepam (2 mg), and placebo in a randomized order, with washout periods between treatments. A battery of validated CNS tests was administered at multiple time points to assess cognitive, neurophysiologic, and psychomotor functions, as well as subjective feelings.[3]
Conclusion
This compound is a selective partial agonist of GABA-A α2 and α3 receptors with a pharmacokinetic and pharmacodynamic profile that distinguishes it from non-selective benzodiazepines. Its metabolism leads to the formation of major, long-circulating metabolites upon repeated administration. While it shows potential for CYP enzyme induction in vitro, this effect is weak at clinically relevant doses in vivo. Pharmacodynamically, this compound demonstrates target engagement in the human brain with a significantly lower propensity to cause sedation and cognitive impairment compared to lorazepam. This profile suggests that this compound held promise as an anxiolytic with an improved safety and tolerability profile. Further research and development would be necessary to fully elucidate its therapeutic potential.
References
- 1. A clinical study to assess CYP1A2 and CYP3A4 induction by this compound, a selective GABA(A) receptor modulator - an in vitro and in vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinical study to assess CYP1A2 and CYP3A4 induction by this compound, a selective GABAA receptor modulator – an in vitro and in vivo comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preclinical Profile of AZD7325
Introduction: AZD7325 (also known as BAER-101) is a novel, orally active, subtype-selective partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor benzodiazepine (B76468) site.[1][2] Developed for the treatment of anxiety disorders, its mechanism is designed to separate the anxiolytic effects from the sedative side effects associated with non-selective benzodiazepines.[2][3] Preclinical studies have focused on characterizing its unique binding profile, functional activity, and in vivo efficacy in models of anxiety and epilepsy, aiming to establish a proof-of-concept for its anxioselective properties.[1][4] This document provides a detailed overview of the key preclinical findings for this compound.
Mechanism of Action: Selective GABA-A Receptor Modulation
This compound acts as a positive allosteric modulator (PAM) of the GABA-A receptor, enhancing the effect of the endogenous neurotransmitter GABA.[5] Its therapeutic hypothesis is rooted in its selectivity for receptors containing α2 and α3 subunits, which are genetically associated with anxiolysis.[2][6] Conversely, it demonstrates minimal efficacy at the α1 subunit, linked to sedation, and low affinity for the α5 subunit, associated with cognition.[1][2] This targeted modulation is expected to produce anxiolytic effects with a reduced burden of central nervous system depression.[2]
Figure 1: Mechanism of action for this compound as a selective GABA-A PAM.
Pharmacological Profile
In Vitro Studies: Receptor Binding and Functional Activity
Table 1: In Vitro Receptor Binding and Functional Activity Profile of this compound
| Parameter | α1 Subunit | α2 Subunit | α3 Subunit | α5 Subunit |
|---|---|---|---|---|
| Binding Affinity (Ki, nM) | 0.5[1][4][7] | 0.3[1][4][7] | 1.3[1][4][7] | 230[1][4][7] |
| Functional Efficacy | Neutral Antagonist[2] | Partial Agonist (~18%)¹[2] | Partial Agonist (~15%)¹[2] | Partial Agonist (~8%)¹[2] |
¹ Efficacy expressed as a percentage of the maximal response to diazepam.[2]
Experimental Protocol: In Vitro CYP450 Induction
To assess the potential for drug-drug interactions, the induction of cytochrome P450 enzymes by this compound was evaluated in vitro.
-
System: Primary human hepatocytes from three donors (HH210, HH215, HH216).[7]
-
Treatment: Hepatocytes were treated with this compound at concentrations ranging from 0 to 10 μM once daily for three consecutive days.[7]
-
Analysis: Following treatment, the expression of CYP1A2 and CYP3A4 was quantified at both the mRNA and protein levels.[7]
-
Results: this compound was identified as a moderate inducer of CYP1A2 and a potent inducer of CYP3A4 in this system.[7]
Table 2: In Vitro Cytochrome P450 Induction by this compound in Human Hepatocytes [7]
| Enzyme | Effect | Maximal mRNA Expression |
|---|---|---|
| CYP1A2 | Moderate Inducer | 2.1 to 3.2-fold increase |
| CYP3A4 | Potent Inducer | Data on file |
In Vivo Studies: Efficacy in Seizure Models
The functional consequences of this compound's receptor selectivity have been demonstrated in rodent models, particularly those related to neuronal hyperexcitability, such as epilepsy. These studies provide evidence of its anticonvulsant properties, which are mechanistically related to its anxiolytic potential, without inducing sedation.[7][9]
Figure 2: Experimental workflow for the audiogenic seizure model in Fmr1 KO mice.
Table 3: Summary of this compound Efficacy in Preclinical Seizure Models
| Model | Species | Dosing Regimen | Key Finding | Citation |
|---|---|---|---|---|
| Dravet Syndrome | F1.Scn1a+/- Mouse | 10, 17.8, 31.6 mg/kg (Oral) | Attenuated hyperthermia-induced seizures without sedation. | [7][10] |
| Fragile X Syndrome | Fmr1 KO Mouse | 1 and 3 mg/kg (Oral Gavage) | Significantly reduced audiogenic seizure scores. |[9] |
Experimental Protocol: In Vivo Seizure Models
-
Dravet Syndrome Model:
-
Animals: F1.Scn1a+/- mice.[7]
-
Administration: A single oral dose of this compound (10, 17.8, or 31.6 mg/kg) or vehicle was administered 30 minutes before the test.[7]
-
Procedure: Hyperthermia-induced seizures were triggered, and the core body temperature at which a seizure occurred was recorded as the primary endpoint.[7]
-
-
Fragile X Syndrome Model:
-
Animals: 3-week-old Fmr1 knockout (KO) mice and wild-type littermates.[9]
-
Administration: A single dose of this compound (1 or 3 mg/kg) or vehicle (0.05% Sulfobutylether-Beta-Cyclodextrin) was administered via oral gavage in a volume of 5 ml/kg, 30 minutes prior to testing.[9]
-
Procedure: Mice were exposed to a high-intensity acoustic stimulus to induce audiogenic seizures. Seizure severity was scored.[9] For motor coordination assessment, a Rotarod test was performed where the rod accelerated from 4 to 40 rpm over 180 seconds.[9] The study found no sedative impact on motor coordination.[9]
-
Pharmacokinetic Profile
Preclinical pharmacokinetic data for this compound is limited in publicly available literature. Studies using radiolabeled [¹⁴C]this compound were conducted to understand its metabolism and pharmacokinetic properties across species.[1] A significant number of metabolites were identified in vivo, with some long-circulating metabolites becoming major components in plasma only after repeated dosing.[11]
Figure 3: Relationship between this compound's receptor selectivity and its effects.
Table 4: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Plasma Concentration | Citation |
|---|
| Rat | 0.3 mg/kg | N/A | 3.58 ng/mL (10.1 nM) |[4] |
Summary and Conclusion
The preclinical data for this compound strongly support its development as a novel anxiolytic agent. Its defining characteristic is a GABA-A receptor modulation profile that distinguishes it from classical benzodiazepines. By selectively targeting α2/α3 subunits as a partial agonist while avoiding significant activity at the α1 subunit, this compound demonstrates potent anxiolytic-like and anticonvulsant effects in animal models without concomitant sedation.[1][4][9] In vitro studies confirm a favorable binding profile and highlight a potential for CYP450 enzyme induction.[7] While extensive preclinical pharmacokinetic data are not publicly detailed, metabolism studies show a complex profile.[11] Collectively, these findings provided a robust rationale for advancing this compound into clinical development for anxiety disorders.[2][12]
References
- 1. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]
- 10. cureepilepsy.org [cureepilepsy.org]
- 11. Late-occurring and Long-circulating Metabolites of GABAAα2,3 Receptor Modulator this compound Involving Metabolic Cyclization and Aromatization: Relevance to MIST Analysis and Application for Patient Compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Proof of Concept in Patients with Generalized Anxiety Disorder (GAD) [astrazenecaclinicaltrials.com]
AZD7325: A Technical Guide for Researchers in Anxiety Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7325 is a novel, orally active, partial and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, with a distinct profile targeting the α2 and α3 subunits.[1][2] This selectivity is hypothesized to confer anxiolytic effects with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines.[1][3] This technical guide provides a comprehensive overview of this compound, summarizing key quantitative data, detailing experimental methodologies from pivotal studies, and visualizing its mechanism of action and relevant pathways.
Core Data Summary
The following tables present a consolidated view of the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Binding Affinity of this compound for Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) |
| α1βxγx | 0.5[4] |
| α2βxγx | 0.3[2][4] |
| α3βxγx | 1.3[2][4] |
| α5βxγx | 230[4] |
Table 2: In Vitro Functional Efficacy of this compound at GABAA Receptor Subtypes
| GABAA Receptor Subtype | Efficacy (% of maximal diazepam response) |
| α1 | Neutral Antagonism[1] |
| α2 | ~18%[1] |
| α3 | ~15%[1] |
| α5 | ~8%[1] |
Table 3: Human Pharmacokinetic and Receptor Occupancy Data for this compound
| Dose | Approximate Peak Plasma Concentration (nmol/L) | GABAA Receptor Occupancy (%) |
| 2 mg | ~15 | ~50[1] |
| 10 mg | Not explicitly stated | >80[1] |
| 20 mg | Not explicitly stated | >80[5] |
| 30 mg | Not explicitly stated | >80[5] |
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of specific GABAA receptor subtypes.[1] By selectively binding to and enhancing the function of GABAA receptors containing α2 and α3 subunits, this compound potentiates the inhibitory effect of the endogenous neurotransmitter GABA.[1][3] This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability, which is the basis for its anxiolytic effects.[6]
Caption: Mechanism of action of this compound at the GABAergic synapse.
Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound.
In Vitro GABAA Receptor Subtype Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for different human GABAA receptor subtypes.
Methodology:
-
Receptor Source: Membranes from cell lines (e.g., HEK-293 or L(tk-) cells) stably expressing recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[7]
-
Radioligand: [3H]flunitrazepam or a similar high-affinity benzodiazepine site radioligand.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) at 4°C.
-
Procedure:
-
A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation is carried out for a sufficient time to reach equilibrium (e.g., 60-90 minutes at 4°C).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine (e.g., clonazepam or flumazenil).
-
The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for GABAA receptor binding assay.
Preclinical Models of Anxiety
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms. Dimensions can vary but are typically around 50 cm long and 10 cm wide for rats.[8]
-
Animals: Male rats or mice are commonly used.
-
Procedure:
-
Animals are administered this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30 minutes).
-
Each animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set period, typically 5 minutes, using a video camera.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total arm entries (as a measure of general locomotor activity).
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Objective: To evaluate the anxiolytic-like properties of this compound based on the conflict between the innate aversion of rodents to a brightly lit area and their tendency to explore a novel environment.
Methodology:
-
Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, connected by an opening.[9]
-
Animals: Mice are frequently used for this test.
-
Procedure:
-
Animals are treated with this compound or vehicle prior to testing.
-
Each mouse is placed in the center of the light compartment, facing away from the opening.
-
Behavior is recorded for a period of 5-10 minutes.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity in each compartment.
-
-
Data Analysis: Anxiolytic activity is suggested by a significant increase in the time spent in the light compartment and the number of transitions.[9]
Caption: General workflow for preclinical anxiety studies.
Human Positron Emission Tomography (PET) Study
Objective: To determine the in vivo GABAA receptor occupancy of this compound in the human brain.
Methodology:
-
Radioligand: [11C]flumazenil, a PET ligand that binds to the benzodiazepine site of GABAA receptors.[5]
-
Subjects: Healthy human volunteers.
-
Procedure:
-
A baseline PET scan is performed to measure the baseline binding potential of [11C]flumazenil.
-
Subjects are then administered a single oral dose of this compound.
-
A second PET scan is conducted at the time of anticipated peak plasma concentration of this compound.
-
Arterial or venous blood samples are collected to determine the plasma concentration of this compound.
-
-
Data Analysis:
-
The receptor occupancy is calculated as the percentage reduction in the binding potential of [11C]flumazenil after this compound administration compared to baseline.
-
The relationship between plasma concentration of this compound and receptor occupancy is modeled to estimate the plasma concentration required for 50% receptor occupancy (IC50).[5]
-
Caption: Workflow for a human PET receptor occupancy study.
Conclusion
This compound represents a significant step in the development of targeted anxiolytic therapies. Its selectivity for GABAA α2 and α3 subunits, coupled with its partial agonist activity, offers the potential for effective anxiety relief with a more favorable side-effect profile than traditional benzodiazepines. The data and methodologies presented in this guide provide a foundation for further research and development in this promising area of neuroscience. Continued investigation into the downstream signaling pathways and the long-term clinical efficacy and safety of α2/α3 selective modulators is warranted.
References
- 1. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. Expression and purification of a functional heteromeric GABAA receptor for structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Light-dark box test - Wikipedia [en.wikipedia.org]
AZD7325: A Novel Therapeutic Approach for Dravet Syndrome Explored in Preclinical Models
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dravet syndrome is a severe and drug-resistant form of epilepsy, predominantly caused by mutations in the SCN1A gene, which encodes the α subunit of the Nav1.1 voltage-gated sodium channel.[1][2] This guide provides a comprehensive technical overview of the preclinical research on AZD7325, a positive allosteric modulator (PAM) of GABAA receptors, in Dravet syndrome models. This compound exhibits selectivity for GABAA receptors containing α2 and α3 subunits, offering a targeted approach to enhancing inhibitory neurotransmission.[1][3][4] Preclinical studies in a mouse model of Dravet syndrome have demonstrated the seizure-protective effects of this compound, highlighting its potential as a therapeutic candidate. This document details the quantitative data, experimental methodologies, and underlying signaling pathways from these pivotal studies.
Core Mechanism of Action and Signaling Pathway
This compound functions as a selective positive allosteric modulator of GABAA receptors containing α2 and α3 subunits.[1][3][4] In the central nervous system, GABA is the primary inhibitory neurotransmitter. Its binding to GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and thus reducing its excitability. In Dravet syndrome, impaired function of GABAergic interneurons due to SCN1A mutations leads to a state of hyperexcitability.[1]
This compound enhances the effect of GABA at the α2/α3-containing receptors, thereby potentiating inhibitory postsynaptic currents (IPSCs).[3][4] This targeted modulation is significant as α2-containing GABAA receptors are prominently located at perisomatic synapses, which are crucial for controlling neuronal firing.[3][4] By augmenting GABAergic inhibition, this compound effectively counteracts the neuronal hyperexcitability characteristic of Dravet syndrome.
References
- 1. Frontiers | Heat-induced seizures, premature mortality, and hyperactivity in a novel Scn1a nonsense model for Dravet syndrome [frontiersin.org]
- 2. dravetsyndromenews.com [dravetsyndromenews.com]
- 3. Gabra2 is a genetic modifier of Dravet syndrome in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potentiating α2 subunit containing perisomatic GABAA receptors protects against seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD7325: A Subtype-Selective GABA-A Receptor Modulator for Epilepsy Treatment
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AZD7325 (also known as BAER-101), a novel, orally active, subtype-selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, and its potential application in the treatment of epilepsy. This compound exhibits a differentiated mechanism of action with the promise of targeted efficacy and an improved side-effect profile compared to non-selective GABAergic agents.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures resulting from excessive electrical discharges in the brain.[1] While numerous anti-seizure medications (ASMs) are available, a significant portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic strategies.[1] The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS), is a well-established target for ASMs.[2][3] this compound represents a next-generation approach by selectively targeting specific subtypes of the GABA-A receptor, aiming to maximize anti-convulsant effects while minimizing the sedative and cognitive side effects associated with broader-acting drugs like benzodiazepines.[4][5]
Initially developed for anxiety disorders, preclinical studies have demonstrated significant anti-convulsant effects of this compound in various seizure models.[1][5][6] Having completed Phase 1 trials and demonstrating a favorable safety and tolerability profile in over 700 patients, this compound is now being developed for the treatment of epilepsy.[1][7] In November 2025, Axsome Therapeutics acquired the exclusive global rights to this compound from AstraZeneca and intends to initiate Phase 2 trial-enabling activities in 2026.[1][7][8][9]
Mechanism of Action
The primary mechanism of action of this compound is the positive allosteric modulation of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, permit the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[2][10]
Subtype Selectivity
GABA-A receptors are heteropentameric structures composed of various subunits (e.g., α, β, γ). The specific subunit composition dictates the pharmacological properties of the receptor. The α1 subunit is largely associated with sedation, while the α2 and α3 subunits are linked to anxiolytic and anticonvulsant effects.[4][11]
This compound is a partial agonist that demonstrates functional specificity for GABA-A receptors containing the α2 and α3 subunits.[4][12][13] It has a much higher binding affinity for α1, α2, and α3 subunits compared to the α5 subunit, which is associated with cognition.[11][14] Specifically, this compound acts as a neutral antagonist at the α1-subunit and exerts partial efficacy at the α2 and α3-subunits.[4] This selectivity profile suggests that this compound may offer a therapeutic window for seizure control with a reduced liability for sedation, ataxia, and cognitive impairment.[5]
References
- 1. Axsome Therapeutics Acquires Subtype Selective GABA-A Receptor Positive Allosteric Modulator this compound for the Treatment of Epilepsy - BioSpace [biospace.com]
- 2. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 3. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. a phase 2- ready potentiator of α2/3-containing gabaa receptors potently and fully blocks seizures in rats with genetic absence epilepsy [aesnet.org]
- 6. dravetsyndromenews.com [dravetsyndromenews.com]
- 7. Axsome Therapeutics Acquires Subtype Selective Gaba-A Receptor Positive Allosteric Modulator this compound for the Treatment of Epilepsy from AstraZeneca AB | MarketScreener [marketscreener.com]
- 8. Axsome Therapeutics Acquires Subtype Selective GABA-A [globenewswire.com]
- 9. investing.com [investing.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
BAER-101: A Technical Pharmacology Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BAER-101 (formerly known as AZD7325) is a selective, positive allosteric modulator (PAM) of GABAA receptors containing α2 and α3 subunits. This selectivity profile is designed to elicit anxiolytic and anticonvulsant effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines, which also modulate α1 and α5 subunit-containing receptors. Preclinical studies have demonstrated BAER-101's potent anti-seizure activity in a translational model of absence epilepsy. Clinical development for Generalized Anxiety Disorder (GAD) was pursued through Phase II trials; however, the compound did not demonstrate statistically significant superiority over placebo on the primary efficacy endpoint. This document provides a comprehensive overview of the pharmacology of BAER-101, including its mechanism of action, receptor binding affinity, pharmacokinetic properties, preclinical efficacy, and clinical trial findings.
Mechanism of Action
BAER-101 is a positive allosteric modulator of GABAA receptors, specifically targeting those with α2 and α3 subunits.[1][2] It exhibits minimal activity at α1 and α5 subunit-containing receptors.[1][2] The α1 subunit is primarily associated with sedation, while the α5 subunit is linked to cognitive impairment.[1] By selectively potentiating the action of GABA at α2 and α3 subunits, BAER-101 is hypothesized to produce anxiolytic and anticonvulsant effects with a more favorable side effect profile compared to non-selective benzodiazepines.
Receptor Binding Affinity
BAER-101 demonstrates high affinity for GABAA receptors containing α1, α2, and α3 subunits, with significantly lower affinity for the α5 subunit.
| Receptor Subtype | Ki (nM) |
| GABAA α1 | 0.5 |
| GABAA α2 | 0.3 |
| GABAA α3 | 1.3 |
| GABAA α5 | 230 |
Table 1: BAER-101 Receptor Binding Affinity.[2]
Pharmacokinetics
Human Pharmacokinetics
A Phase I, single-dose, crossover study in healthy male volunteers provided the following pharmacokinetic parameters for BAER-101.
| Parameter | 2 mg Dose (Mean ± SD) | 10 mg Dose (Mean ± SD) |
| Cmax (ng/mL) | 10.4 ± 3.8 | 51.8 ± 15.5 |
| Tmax (h, median [range]) | 1.25 [0.5 - 2.0] | 1.25 [0.5 - 2.0] |
| AUC(0-t) (ng·h/mL) | 51.9 ± 18.9 | 259 ± 77.6 |
| t1/2 (h) | 8.5 - 9.0 | 8.5 - 9.0 |
| CL/F (L/h) | 38.3 | 38.3 |
Table 2: Pharmacokinetic Parameters of BAER-101 in Healthy Male Volunteers.[1]
BAER-101 is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4 in vitro. However, in a clinical study, a 10 mg daily dose of BAER-101 had no effect on CYP1A2 activity and only a weak inducing effect on CYP3A4 activity.[3]
Preclinical Efficacy
Genetic Absence Epilepsy Rat from Strasbourg (GAERS) Model
BAER-101 demonstrated significant anti-seizure efficacy in the GAERS model, a well-established translational model for absence epilepsy.
| Parameter | Value |
| Minimal Effective Dose (MED) | 0.3 mg/kg, orally |
| Plasma Concentration at MED | 10.1 nM |
Table 3: Preclinical Efficacy of BAER-101 in the GAERS Model.
-
Animal Model: Experimentally naïve, adult male Genetic Absence Epilepsy Rats from Strasbourg (GAERS), aged 4 months, were obtained from Dr. Antoine Depaulis (INSERM, Grenoble Institute of Neurosciences, Grenoble, France).
-
Surgical Implantation: Under general anesthesia with 2% isoflurane (B1672236) in oxygen, electrodes for spike-wave discharge (SWD) recording were implanted stereotaxically.
-
Study Design: The study consisted of two phases with a crossover design and a minimum 7-day washout period between administrations.
-
Phase 1: Vehicle (20% HPbCD in water) orally, diazepam at 2 mg/kg intraperitoneally, and BAER-101 at 100, 30, 10, and 3 mg/kg orally.
-
Phase 2: Vehicle (20% HPbCD in water) orally, diazepam at 2 mg/kg intraperitoneally, and BAER-101 at 0.1, 0.3, 1, and 3 mg/kg orally.
-
-
Data Analysis: EEG recordings were analyzed for SWD, and the data were quantified blindly. A two-way ANOVA was used to analyze the absolute data, with compound condition and time from administration as factors.
Clinical Development for Generalized Anxiety Disorder (GAD)
BAER-101 was evaluated in two Phase II, multi-center, randomized, double-blind, placebo-controlled studies in patients with GAD. The primary endpoint for both studies was the change from baseline in the Hamilton Anxiety Rating Scale (HAM-A) total score at Day 28.
Clinical Efficacy
Neither of the Phase II studies met its primary efficacy endpoint, as BAER-101 did not demonstrate a statistically significant improvement in HAM-A total score compared to placebo.
| Treatment Group | Mean Change from Baseline in HAM-A Total Score (Day 28) | Dunnett's Adjusted 1-sided p-value vs. Placebo |
| Placebo | - | - |
| BAER-101 2 mg BID | - | 0.734 |
| BAER-101 5 mg BID | -11.1 | 0.681 |
| BAER-101 10 mg QD | -11.5 | 0.490 |
Table 4: Primary Efficacy Results from the NCT00808249 Study in GAD.
A negative change from baseline indicates improvement. While the 10 mg QD and 5 mg BID groups showed the largest mean change, these were not statistically significant.
Safety and Tolerability
In the NCT00808249 study, 73.2% of all subjects experienced at least one adverse event (AE), with similar rates across all treatment groups. No deaths were reported. Four serious adverse events (SAEs) were reported, two each in the 2 mg BID and 5 mg BID groups. The incidence of treatment-related AEs was highest in the 10 mg QD group (67.6%) compared to the 2 mg BID (54.7%), 5 mg BID (62.3%), and placebo (54.3%) groups.
Experimental Protocols: Phase II GAD Studies
-
Study Design: Multi-center, randomized, double-blind, placebo-controlled, parallel-group studies.
-
Target Population: Male and female subjects aged 18 to 65 with a diagnosis of GAD confirmed by the Mini-International Neuropsychiatric Interview (MINI).
-
Key Inclusion Criteria: Hospital Anxiety and Depression Scale - Anxiety (HADS-A) score ≥ 10 at screening and randomization.[1][2]
-
Key Exclusion Criteria: Lifetime history of schizophrenia or other psychotic disorders, history of seizures, pregnancy or breastfeeding, and past electroconvulsive therapy.[1][2]
-
Treatments:
-
NCT00808249: BAER-101 2 mg BID, 5 mg BID, 10 mg QD, or placebo.
-
NCT00807937: BAER-101 5 mg BID, 15 mg BID, lorazepam 2 mg BID, or placebo.
-
-
Primary Outcome Measure: Change from baseline in HAM-A total score at Day 28.
Conclusion
BAER-101 is a selective GABAA α2/α3 receptor positive allosteric modulator with a pharmacological profile designed to separate anxiolytic and anticonvulsant effects from the sedative and cognitive side effects of non-selective benzodiazepines. While preclinical data demonstrated promising anti-seizure activity, the compound failed to meet its primary efficacy endpoints in Phase II clinical trials for Generalized Anxiety Disorder. The extensive preclinical and clinical data package, however, provides valuable insights for the development of future selective GABAA modulators.
References
AZD7325: A Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Experimental Evaluation of a Selective GABAA α2/α3 Receptor Modulator.
This technical guide provides a comprehensive overview of AZD7325, a novel positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, with selectivity for the α2 and α3 subunits. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols.
Chemical Structure and Identity
This compound, also known as BAER-101, is a cinnoline (B1195905) derivative with the formal name 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propyl-3-cinnolinecarboxamide[1]. Its chemical identity is well-defined by its structural and molecular identifiers.
| Identifier | Value | Reference |
| IUPAC Name | 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide | [2] |
| Molecular Formula | C₁₉H₁₉FN₄O₂ | [1][2] |
| Molecular Weight | 354.38 g/mol | [3][4] |
| CAS Number | 942437-37-8 | [1] |
| SMILES | O=C(C1=C(N)C2=CC=CC(C3=C(OC)C=CC=C3F)=C2N=N1)NCCC | [1][3] |
| InChI Key | KYDURMHFWXCKMW-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key properties is presented below.
| Property | Value | Source |
| Appearance | White to off-white solid | [3] |
| Water Solubility | 0.0172 mg/mL (predicted) | |
| logP | 3.53 (predicted) | |
| pKa (Strongest Acidic) | 14.38 (predicted) | |
| pKa (Strongest Basic) | 2.92 (predicted) | |
| Polar Surface Area | 90.13 Ų | |
| Hydrogen Bond Acceptors | 5 | |
| Hydrogen Bond Donors | 2 | |
| Rotatable Bonds | 4 | |
| Solubility | Soluble in DMSO | [1] |
Pharmacological Properties
This compound is a selective modulator of the GABAA receptor system, exhibiting a distinct pharmacological profile.
Mechanism of Action
This compound acts as a positive allosteric modulator of GABAA receptors containing α2 and α3 subunits, and as a neutral antagonist at receptors with the α1 subunit. This selectivity is thought to confer anxiolytic effects with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. As a PAM, this compound enhances the effect of GABA at the receptor, thereby increasing inhibitory signaling in the central nervous system.
Pharmacodynamics
This compound demonstrates high binding affinity for GABAA receptor subtypes containing α1, α2, and α3 subunits, with significantly lower affinity for the α5 subtype. Its functional activity is characterized by partial agonism at α2 and α3 subunits relative to the full agonist diazepam.
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy (% of Diazepam) |
| α1 | 0.5 | Neutral Antagonist |
| α2 | 0.3 | ~18% |
| α3 | 1.3 | ~15% |
| α5 | 230 | ~8% |
Data compiled from multiple sources.
Pharmacokinetics
In vitro studies using human hepatocytes have shown that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4. However, clinical studies in healthy volunteers indicated that at expected therapeutic doses, this compound has a weak inducing effect on CYP3A4 and no significant effect on CYP1A2 activity.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
In Vitro Cytochrome P450 (CYP) Induction Assay
This protocol outlines the general procedure for assessing the potential of this compound to induce CYP enzymes in cultured human hepatocytes.
Objective: To determine the induction of CYP1A2 and CYP3A4 activity by this compound.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
This compound
-
Positive controls (e.g., omeprazole (B731) for CYP1A2, rifampicin (B610482) for CYP3A4)
-
Vehicle control (e.g., DMSO)
-
CYP-specific probe substrates (e.g., phenacetin (B1679774) for CYP1A2, midazolam for CYP3A4)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions. Allow cells to attach and form a monolayer.
-
Compound Treatment: After cell attachment, replace the medium with fresh medium containing various concentrations of this compound, positive controls, or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours, with daily medium changes containing the respective treatments.
-
Probe Substrate Incubation: Following the treatment period, wash the cells and incubate with a cocktail of CYP-specific probe substrates.
-
Sample Analysis: Collect the supernatant and analyze the formation of specific metabolites using a validated LC-MS/MS method.
-
Data Analysis: Determine the fold induction of CYP activity by comparing the metabolite formation in this compound-treated cells to that in vehicle-treated cells.
References
- 1. Use of human hepatocyte cultures for drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An update on metabolism studies using human hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of AZD7325 on Neuronal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7325 is a novel, orally active, partial positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, with functional selectivity for subtypes containing α2 and α3 subunits.[1][2][3] This selectivity profile is of significant interest in drug development, as it is hypothesized to confer anxiolytic effects with a reduced liability for sedation, cognitive impairment, and dependence typically associated with non-selective benzodiazepines that potently modulate α1 and α5 subunit-containing receptors.[1][4][5] This technical guide provides an in-depth overview of the in vivo effects of this compound on neuronal activity, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound acts as a PAM at the benzodiazepine (B76468) binding site of the GABAA receptor. By binding to this site, it enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[3][6][7] This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a subsequent reduction in neuronal excitability and firing rate.[4][8] The key feature of this compound is its selectivity, exhibiting high affinity and partial agonist efficacy at α2 and α3 subunits, which are strongly implicated in anxiolysis, while having minimal efficacy at the α1 (associated with sedation) and α5 (associated with cognition) subunits.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound, providing a clear comparison of its binding affinity, receptor occupancy, and effects on neuronal excitability.
Table 1: In Vitro Binding Affinity and Efficacy of this compound
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (% of maximal diazepam response) | Associated In Vivo Effect |
| α1 | 0.3 - 0.5 | Neutral Antagonism / Very Low | Sedation |
| α2 | 0.3 | ~18% | Anxiolysis |
| α3 | 1.3 | ~15% | Anxiolysis |
| α5 | 230 | ~8% | Cognition/Memory |
Data compiled from multiple sources.[1][2][9]
Table 2: In Vivo Receptor Occupancy and Electrophysiological Effects in Humans
| Dosage (oral) | Brain GABAA Receptor Occupancy (PET) | Key EEG Findings (vs. Placebo) |
| 2 mg | ~50% | No statistically significant effects. |
| 10 mg | >80% | Reduction in delta and theta frequency bands. Distinct from lorazepam, which increases delta, beta, and gamma bands. |
Data from studies in healthy male volunteers.[1][10]
Table 3: Preclinical In Vivo Effects on Neuronal Hyperexcitability
| Animal Model | Dosage (oral/i.p.) | Endpoint | Key Quantitative Finding |
| Dravet Syndrome Mouse Model | 10 mg/kg | Hyperthermia-induced seizures | Increased seizure threshold to 42.8°C (vs. 42.2°C in vehicle). |
| 17.8 mg/kg | Increased seizure threshold to 43.3°C. | ||
| 31.6 mg/kg | Increased seizure threshold to 43.4°C. | ||
| Fragile X Syndrome Mouse Model | 1 mg/kg & 3 mg/kg | Audiogenic seizures | Significant reduction in seizure score compared to vehicle. |
| 1 mg/kg | Cortical EEG | Expected to enhance inhibitory signaling and reduce hyperexcitable network activity. |
Data from preclinical studies.[9][11][12]
Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound at the GABAA Receptor
The following diagram illustrates the mechanism of action of this compound at the synaptic level.
References
- 1. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of GABA Modulator this compound on Cortical Excitability [ctv.veeva.com]
- 4. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. The α2,3-selective potentiator of GABAA receptors, KRM-II-81, reduces nociceptive-associated behaviors induced by formalin and spinal nerve ligation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What are the preclinical assets being developed for GABAA? [synapse.patsnap.com]
- 9. dravetsyndromenews.com [dravetsyndromenews.com]
- 10. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cureepilepsy.org [cureepilepsy.org]
Methodological & Application
Application Notes and Protocols for AZD7325 (BAER-101) in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the experimental use of AZD7325, also known as BAER-101, in mouse models. This compound is a selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptors containing α2 and α3 subunits.[1][2][3][4] This selectivity profile suggests potential for anxiolytic and anti-seizure effects with a reduced sedative profile compared to non-selective benzodiazepines.[1][4][5][6]
Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of GABA-A receptors. It exhibits high binding affinity for receptors containing α1, α2, and α3 subunits, with significantly lower affinity for those with α5 subunits.[2][7] Its functional activity is characterized by partial agonism at α2 and α3 subunits, which are associated with anxiolytic and anticonvulsant effects, and neutral antagonism at the α1 subunit, which is linked to sedation.[1] This selectivity aims to separate the therapeutic anxiolytic effects from the sedative side effects commonly associated with less selective GABA-A receptor modulators.[1][4][8]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Value | Species | Notes | Reference |
| Binding Affinity (Ki) | ||||
| GABA-A α1 | 0.5 nM | In vitro | High affinity | [7] |
| GABA-A α2 | 0.3 nM | In vitro | High affinity, target subunit | [2][3][7] |
| GABA-A α3 | 1.3 nM | In vitro | High affinity, target subunit | [2][3][7] |
| GABA-A α5 | 230 nM | In vitro | Low affinity, associated with cognitive side effects | [2][7] |
| Effective Doses in Mice | ||||
| Anxiolytic-like effects | Not explicitly defined | Mouse | Preclinical models showed anxiolytic-like effects without sedation. | [7] |
| Seizure Reduction (Dravet Syndrome Model) | 10, 17.8, 31.6 mg/kg (p.o.) | Mouse (F1.Scn1a+/-) | Attenuated hyperthermia-induced seizures. | [2] |
| Phenotype Improvement (Fragile X Syndrome Model) | 1 mg/kg and 3 mg/kg (p.o.) | Mouse (Fmr1 KO) | Reduced brain hyperexcitability and improved some behavioral phenotypes. | [4] |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-like Effects
This protocol is designed to assess the potential anxiolytic properties of this compound in mice using common behavioral assays.
1. Materials and Reagents:
-
This compound (BAER-101)
-
Vehicle: 0.05% Sulfobutylether-Beta-Cyclodextrin (SBECD) in sterile water.[4] Alternatively, Carboxymethylcellulose-sodium (CMC-Na) can be used for suspension.[3]
-
Standard laboratory mouse chow and water
-
Behavioral testing apparatus (e.g., Elevated Plus Maze, Open Field Test)
2. Animal Models:
-
Adult male mice (e.g., C57BL/6J strain), 8-12 weeks of age.
-
Animals should be housed under standard conditions with a 12-hour light/dark cycle and allowed to acclimate to the housing facility for at least one week prior to experimentation.[4]
3. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the chosen vehicle. For oral administration, a homogeneous suspension can be prepared in CMC-Na.[3]
-
Doses can range from 1 mg/kg to 10 mg/kg based on previous studies.[4]
-
Administer the drug or vehicle via oral gavage (p.o.) 30 minutes prior to behavioral testing.[2][4] The volume of administration should be consistent across all animals (e.g., 5 ml/kg).[4]
4. Behavioral Assays:
-
Elevated Plus Maze (EPM):
-
Place the mouse in the center of the maze, facing an open arm.
-
Record the time spent in the open arms and the number of entries into the open and closed arms for 5 minutes.
-
Anxiolytic compounds are expected to increase the time spent and entries into the open arms.
-
-
Open Field Test (OFT):
-
Place the mouse in the center of the open field arena.
-
Track the animal's movement for 10-15 minutes, recording the time spent in the center versus the periphery of the arena and total distance traveled.
-
Anxiolytic effects are indicated by an increase in time spent in the center. Total distance traveled can be used to assess for sedative effects.
-
5. Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the effects of this compound to the vehicle control group.
Protocol 2: Assessment of Anticonvulsant Activity in a Dravet Syndrome Mouse Model
This protocol is adapted from studies evaluating this compound's efficacy in a mouse model of Dravet syndrome.[2]
1. Materials and Reagents:
-
This compound (BAER-101)
-
Vehicle (e.g., 0.05% SBECD)
-
Heating lamp or another controlled heat source
2. Animal Models:
-
F1.Scn1a+/- mice, a model for Dravet Syndrome.
-
Wild-type littermates as controls.
-
Juvenile mice are often used for seizure induction protocols.[4]
3. Drug Preparation and Administration:
-
Prepare this compound in vehicle at concentrations to achieve doses of 10, 17.8, and 31.6 mg/kg.[2]
-
Administer the drug or vehicle via oral gavage 30 minutes before the induction of hyperthermia.[2]
4. Seizure Induction and Monitoring:
-
Induce hyperthermia-induced seizures by exposing the mice to a controlled heat source.
-
Monitor the core body temperature and observe for the onset of seizures.
-
Record the temperature at which seizures occur (seizure threshold).
5. Data Analysis:
-
Compare the seizure threshold temperatures between the this compound-treated groups and the vehicle-treated group using statistical analysis (e.g., ANOVA). An increase in the seizure threshold indicates an anticonvulsant effect.[2]
Considerations and Best Practices
-
Vehicle Selection: The choice of vehicle can impact drug solubility and bioavailability. It is crucial to use a consistent and appropriate vehicle for all experimental groups.
-
Route of Administration: Oral gavage is a common and effective method for administering this compound in mice.[2][4] For chronic studies, administration in palatable food, such as peanut butter, has also been reported to minimize stress from repeated gavage.[4]
-
Dose Selection: The effective dose of this compound may vary depending on the mouse model and the specific behavioral or physiological endpoint being measured. Pilot studies are recommended to determine the optimal dose range.
-
Control Groups: Always include a vehicle-treated control group to account for any effects of the administration procedure or the vehicle itself.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[9][10]
References
- 1. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. a phase 2- ready potentiator of α2/3-containing gabaa receptors potently and fully blocks seizures in rats with genetic absence epilepsy [aesnet.org]
- 7. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Enhancement of Inhibitory Neurotransmission by GABAA Receptors Having α2,3-Subunits Ameliorates Behavioral Deficits in a Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prospective use of the Single Mouse Experimental Design for Evaluation of PLX038A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD7325 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7325 is a potent and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor, with high affinity for subtypes containing the α2 and α3 subunits. This selectivity profile suggests its potential as an anxiolytic agent with a reduced sedative effect compared to non-selective benzodiazepines. These application notes provide a comprehensive overview of reported in vivo dosages, detailed experimental protocols, and the underlying mechanism of action to guide preclinical research.
Data Presentation: In Vivo Dosages of this compound
The following tables summarize the reported in vivo dosages of this compound in various preclinical models.
Table 1: this compound Dosage in Mouse Models
| Animal Model | Dosage Range | Route of Administration | Vehicle | Key Findings |
| Hyperthermia-induced seizures in F1.Scn1a+/- mice | 10, 17.8, 31.6 mg/kg | Oral | Not specified | Attenuated hyperthermia-induced seizures with no sedative effect. |
| Fragile X Syndrome (Fmr1 KO mice) | 1 and 3 mg/kg | Oral | 0.05% Sulfobutylether-Beta-Cyclodextrin (SBECD) | Low dose (1 mg/kg) reduced increased delta EEG power. Both doses reduced susceptibility to audiogenic seizures. |
Table 2: this compound Dosage in Rat Models
| Animal Model | Dosage | Route of Administration | Vehicle | Key Findings |
| Anxiety Models | 1-3 mg/kg | Oral | Not specified | Minimum effective dose to produce anxiolytic-like effects. |
| Receptor Occupancy Studies | 0.42 mg/kg | Oral | Not specified | Dose corresponding to 50% occupancy of GABA-A receptors. |
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic Activity in Rats using the Elevated Plus Maze (EPM)
This protocol describes the use of the EPM to assess the anxiolytic effects of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Elevated Plus Maze apparatus
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Animal scale
-
Gavage needles (for oral administration)
-
Syringes
-
Video tracking software
Procedure:
-
Animal Acclimation: House rats in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) for at least one week before the experiment with ad libitum access to food and water. Handle the rats for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1, 3, and 10 mg/mL for doses of 1, 3, and 10 mg/kg at a dosing volume of 1 mL/kg).
-
Drug Administration:
-
Weigh each rat accurately on the day of the experiment.
-
Administer this compound or vehicle orally via gavage 30-60 minutes before the EPM test. The volume of administration should be consistent across all groups (e.g., 1 mL/kg).
-
-
Elevated Plus Maze Test:
-
Habituate the animals to the testing room for at least 60 minutes before the trial. The lighting in the room should be kept consistent.
-
Place a rat at the center of the EPM, facing one of the open arms.
-
Immediately start the video recording and tracking software.
-
Allow the rat to explore the maze for 5 minutes.
-
After 5 minutes, gently remove the rat from the maze and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
Analyze the video recordings to determine the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in both arms) x 100] and the percentage of open arm entries [(Entries into open arms / Total entries into both arms) x 100].
-
An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Protocol 2: Intraperitoneal (IP) Administration in Rats
This protocol provides a general guideline for the IP administration of substances like this compound in rats.
Materials:
-
This compound formulated in a sterile, isotonic vehicle suitable for injection.
-
Sterile syringes and needles (23-25 gauge).
-
70% ethanol.
-
Male Wistar or Sprague-Dawley rats.
Procedure:
-
Animal Restraint:
-
One-person technique: Gently wrap the rat in a towel, leaving the abdomen exposed. Hold the rat in a supine position with the head tilted slightly downwards.
-
Two-person technique (preferred): One person restrains the rat by holding its head and upper torso, while the second person holds the hind limbs. The abdomen should be presented to the person performing the injection.
-
-
Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, which is located on the left side.
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that the needle has not entered a blood vessel or an organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Slowly inject the solution. The maximum recommended volume for an IP injection in a rat is typically up to 10 mL/kg.
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound acts as a positive allosteric modulator of GABA-A receptors that contain α2 and α3 subunits. The binding of this compound to its specific site on the receptor enhances the effect of the endogenous neurotransmitter GABA. This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus producing an overall inhibitory effect on the neuronal circuitry involved in anxiety.
Caption: Signaling pathway of this compound at the GABA-A receptor.
Experimental Workflow for In Vivo Behavioral Studies
The following diagram outlines a typical workflow for conducting in vivo behavioral experiments with this compound.
Caption: General workflow for in vivo behavioral studies.
Application Notes and Protocols for Oral Administration of AZD7325 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7325 is a novel, orally active, partial agonist and positive allosteric modulator (PAM) with high selectivity for the α2 and α3 subunits of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] It demonstrates significantly lower efficacy at the α1 and α5 subunits, which are associated with sedation and cognitive impairment, respectively.[1] This selective pharmacological profile suggests that this compound may offer anxiolytic and anticonvulsant benefits with a reduced side-effect profile compared to non-selective benzodiazepines.[1][3] Preclinical studies in rodent models have demonstrated the potential of this compound in treating anxiety and seizure disorders.[3][4][5][6]
These application notes provide a comprehensive overview of the oral administration of this compound in rodents, including its mechanism of action, pharmacokinetic and pharmacodynamic data from preclinical studies, and detailed protocols for relevant behavioral assays.
Mechanism of Action
This compound selectively binds to the benzodiazepine (B76468) site of GABA-A receptors containing α2 and α3 subunits, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition is believed to underlie its therapeutic effects. The signaling pathway is initiated by the binding of GABA to its receptor, which opens a chloride ion channel, leading to hyperpolarization of the neuron and a decrease in its excitability. This compound allosterically modulates this process, increasing the efficiency of GABA-mediated inhibition at synapses containing α2 and α3 subunits.
Data Presentation
Pharmacokinetic Parameters (Oral Administration)
Comprehensive public data on the oral pharmacokinetics of this compound in rodents is limited. The following table summarizes the available information.
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Notes |
| Rat | 0.3 | 3.58 | - | - | - | Minimal effective dose for spike-wave discharge suppression.[3] |
| Mouse | 1, 3 | - | - | - | - | Doses used in a Fragile X syndrome model.[7] |
| Mouse | 10, 17.8, 31.6 | - | - | - | - | Doses showing seizure-protective effects in a Dravet syndrome model.[4][5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. '-' indicates data not publicly available.
Pharmacodynamic Effects (Oral Administration)
| Species | Model | Doses (mg/kg) | Observed Effects |
| Rat | Genetic Absence Epilepsy | 0.3 (MED) | Dose-dependent reduction in spike-wave discharges.[3][6] |
| Mouse | Fragile X Syndrome | 1 and 3 | Rescue of anxiety-like behavior and cognitive deficits.[7] |
| Mouse | Dravet Syndrome | 10, 17.8, 31.6 | Increased seizure threshold in a hyperthermia-induced seizure model, with no sedative effects.[4][5] |
MED: Minimal Effective Dose
Experimental Protocols
Formulation and Administration
A recommended vehicle for oral gavage of this compound in mice is 0.05% Sulfobutylether-Beta-Cyclodextrin (SBECD) in sterile water.[7]
Protocol for Oral Gavage in Mice:
-
Preparation of Formulation:
-
Calculate the required amount of this compound and 0.05% SBECD solution based on the desired dose and the number of animals.
-
Dissolve the this compound powder in the 0.05% SBECD solution. Gentle warming and vortexing may be required to achieve complete dissolution.
-
Prepare the formulation fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Acclimatize the mice to the experimental room for at least 60 minutes before the procedure.
-
Weigh each mouse immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the mouse and administer the calculated volume of the this compound formulation or vehicle control using an appropriately sized oral gavage needle.
-
The typical dosing volume for mice is 5-10 mL/kg.
-
Observe the animal for a few minutes post-administration to ensure no adverse effects.
-
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM test is used to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Protocol for EPM in Mice:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle orally 30-60 minutes before the test.
-
Place the mouse in the center of the maze, facing one of the enclosed arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the video to determine the time spent in and the number of entries into the open and closed arms.
-
Thoroughly clean the maze with 70% ethanol (B145695) between each animal.
-
Hyperthermia-Induced Seizure Model
This model is relevant for studying conditions like Dravet syndrome, where seizures can be triggered by an increase in body temperature.
Protocol for Hyperthermia-Induced Seizures in Mice:
-
Apparatus: A chamber where the ambient temperature can be gradually and controllably increased. A temperature probe to monitor the core body temperature of the mouse.
-
Procedure:
-
Administer this compound or vehicle orally 30 minutes before the induction of hyperthermia.[8]
-
Place the mouse in the temperature-controlled chamber.
-
Gradually increase the ambient temperature.
-
Continuously monitor the mouse's core body temperature and observe for the onset of seizures.
-
Record the core body temperature at which the first seizure occurs (the seizure threshold).
-
Immediately upon seizure onset, remove the mouse from the chamber and allow it to cool down.
-
Conclusion
This compound demonstrates a promising preclinical profile as a selective GABAA α2/α3 receptor modulator with potential anxiolytic and anti-seizure efficacy and a favorable safety margin regarding sedation. The provided protocols for oral administration and behavioral testing in rodents can serve as a valuable resource for researchers investigating the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the pharmacokinetic profile of this compound in rodent models to better correlate plasma exposure with pharmacodynamic outcomes.
References
- 1. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cureepilepsy.org [cureepilepsy.org]
- 5. dravetsyndromenews.com [dravetsyndromenews.com]
- 6. a phase 2- ready potentiator of α2/3-containing gabaa receptors potently and fully blocks seizures in rats with genetic absence epilepsy [aesnet.org]
- 7. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for AZD7325 in Electrophysiology Slice Recordings
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: To date, specific experimental data on the application of AZD7325 in electrophysiology slice recordings are not extensively available in the public domain. The following application notes and protocols are based on the known mechanism of this compound as a positive allosteric modulator (PAM) of GABAA receptors with selectivity for α2 and α3 subunits, and on established methodologies for characterizing similar compounds in brain slices. The presented quantitative data is hypothetical and serves as an illustrative example of expected outcomes.
Introduction to this compound
This compound is a selective modulator of the GABAA receptor system, acting as a positive allosteric modulator with functional selectivity for α2 and α3 subunits.[1] This profile suggests it may enhance GABAergic inhibition with a potentially reduced sedative effect compared to non-selective benzodiazepines. Electrophysiology in acute brain slices is a powerful technique to investigate the direct effects of this compound on synaptic transmission and neuronal excitability at the cellular level.
Principle of Action in Electrophysiology
As a GABAA receptor PAM, this compound is expected to enhance the function of GABAA receptors in the presence of the endogenous ligand, GABA. In electrophysiology slice recordings, this modulation would primarily manifest as changes in inhibitory postsynaptic currents (IPSCs). Specifically, this compound is predicted to increase the decay time of IPSCs, and potentially their amplitude, by prolonging the channel opening time upon GABA binding.[2][3] It is not expected to alter the frequency of spontaneous or miniature IPSCs, as PAMs do not directly affect presynaptic GABA release.[4]
Key Applications in Slice Electrophysiology
-
Characterization of postsynaptic effects: Quantify the modulatory effects of this compound on the amplitude, decay kinetics, and charge transfer of spontaneous (sIPSCs) and miniature inhibitory postsynaptic currents (mIPSCs).
-
Assessment of neuronal excitability: Determine the impact of enhanced GABAergic inhibition by this compound on the firing properties of neurons in response to depolarizing current injections.
-
Network activity studies: Investigate the influence of this compound on synchronized network oscillations and epileptiform activity in relevant brain slice models.
Data Presentation
Table 1: Hypothetical Effects of this compound on mIPSC Properties
| Concentration of this compound | mIPSC Amplitude (pA) | Weighted Decay Time Constant (τw, ms) | mIPSC Frequency (Hz) |
| Vehicle (Control) | 35.2 ± 2.1 | 8.5 ± 0.5 | 2.1 ± 0.3 |
| 10 nM | 36.1 ± 2.3 | 10.2 ± 0.6 | 2.0 ± 0.3 |
| 100 nM | 38.5 ± 2.5 | 14.8 ± 0.9** | 2.1 ± 0.4 |
| 1 µM | 42.3 ± 3.0 | 22.1 ± 1.5*** | 2.2 ± 0.3 |
Data are presented as mean ± SEM. Statistical significance relative to vehicle control is denoted by asterisks (p<0.05, **p<0.01, **p<0.001).
Table 2: Hypothetical Effects of this compound on Neuronal Excitability
| Concentration of this compound | Rheobase (pA) | Action Potential Threshold (mV) | Number of Action Potentials (at 2x Rheobase) |
| Vehicle (Control) | 150 ± 12 | -45.3 ± 1.1 | 15 ± 2 |
| 100 nM | 185 ± 15 | -45.1 ± 1.2 | 11 ± 2 |
| 1 µM | 220 ± 18 | -44.9 ± 1.3 | 7 ± 1 |
Data are presented as mean ± SEM. Statistical significance relative to vehicle control is denoted by asterisks (p<0.05, *p<0.01).
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is a standard procedure for obtaining viable brain slices for electrophysiological recordings.[5][6][7]
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold NMDG-based or sucrose-based protective cutting solution
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording
Procedure:
-
Anesthetize the animal deeply and confirm the absence of reflexes.
-
Perfuse the animal transcardially with ice-cold protective cutting solution.
-
Rapidly dissect the brain and place it in ice-cold, carbogenated cutting solution.
-
Mount the brain on the vibratome stage and cut slices (typically 250-350 µm thick) of the desired brain region in the ice-cold cutting solution.
-
Transfer the slices to a recovery chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before commencing recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording of IPSCs
This protocol describes how to record and analyze the effects of this compound on inhibitory postsynaptic currents.[8][9]
Materials:
-
Prepared acute brain slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for pulling patch pipettes
-
Intracellular solution with a high chloride concentration to record IPSCs as inward currents at a holding potential of -70 mV.
-
This compound stock solution (e.g., in DMSO) and final dilutions in aCSF.
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Identify a healthy neuron in the target brain region.
-
Approach the neuron with a patch pipette (3-6 MΩ resistance) filled with the high-chloride intracellular solution.
-
Establish a giga-ohm seal (>1 GΩ) and then rupture the membrane to achieve the whole-cell configuration.
-
In voltage-clamp mode, hold the neuron at -70 mV.
-
To isolate GABAA receptor-mediated currents, include blockers of ionotropic glutamate (B1630785) receptors (e.g., CNQX and APV) in the aCSF.
-
Record a stable baseline of sIPSCs or mIPSCs (in the presence of tetrodotoxin (B1210768) to block action potentials) for 5-10 minutes.
-
Bath-apply this compound at the desired concentration and record for at least 10-15 minutes to allow for drug equilibration and effect stabilization.
-
Wash out the drug with control aCSF to observe the reversal of the effect.
-
Analyze the recorded currents for changes in amplitude, frequency, and decay kinetics.
Visualizations
Caption: Signaling pathway of this compound at a GABAergic synapse.
Caption: Experimental workflow for this compound in slice electrophysiology.
References
- 1. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 2. Slice Electrophysiology — Khoshbouei Lab [khoshboueilab.org]
- 3. GABAA Receptor: Positive and Negative Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABA Affinity Shapes IPSCs in Thalamic Nuclei - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The heterogeneity in GABAA receptor-mediated IPSC kinetics reflects heterogeneity of subunit composition among inhibitory and excitatory interneurons in spinal lamina II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD7325 in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7325 is a novel, orally active, and selective partial agonist for the α2 and α3 subunits of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] This selectivity profile suggests its potential as an anxiolytic agent with a reduced sedative and cognitive impairment side-effect profile compared to non-selective benzodiazepines.[1][4] Preclinical studies have demonstrated its efficacy in models of anxiety and seizures.[2][5] These application notes provide detailed protocols for utilizing this compound in common behavioral assays to assess its anxiolytic and anticonvulsant properties.
Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine (B76468) binding site of the GABA-A receptor, specifically at subtypes containing α2 and α3 subunits.[6][7] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[8][9] this compound enhances the effect of GABA at the α2 and α3 subunit-containing receptors, which are predominantly associated with anxiolysis, while having minimal activity at the α1 subunit (associated with sedation) and the α5 subunit (associated with cognitive impairment).[1][10]
Data Presentation
The following table summarizes the quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| GABAA α1 | 0.5 nM | In vitro | [10] |
| GABAA α2 | 0.3 nM | In vitro | [10][11] |
| GABAA α3 | 1.3 nM | In vitro | [10][11] |
| GABAA α5 | 230 nM | In vitro | [10] |
| Efficacy (vs. Diazepam) | |||
| GABAA α2 | ~15-18% | In vitro | [12] |
| GABAA α3 | ~15-18% | In vitro | [12] |
| GABAA α5 | ~8% | In vitro | [12] |
| In Vivo Studies | |||
| Elevated Zero Maze | |||
| Effective Dose (anxiolytic) | 1 mg/kg and 3 mg/kg (oral) | Mouse (Fmr1 KO) | [3] |
| Hyperthermia-Induced Seizures | |||
| Effective Dose (anticonvulsant) | 10, 17.8, and 31.6 mg/kg (oral) | Mouse (Dravet Syndrome Model) | [5] |
| Human Studies | |||
| Oral Doses Tested | 0.2, 1, 2, 5, 10, 20, and 30 mg | Healthy Male Volunteers | [4][12] |
| Receptor Occupancy (2 mg) | ~50% | Human (PET study) | [4] |
| Receptor Occupancy (10 mg) | >80% | Human (PET study) | [4] |
Experimental Protocols
Elevated Zero Maze (EZM) for Anxiolytic Activity
The elevated zero maze is a widely used behavioral assay to assess anxiety-like behavior in rodents.[13][14][15] The test is based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated Zero Maze apparatus (annular platform, typically 5 cm wide, with two open and two enclosed quadrants of equal size, elevated 40-50 cm from the floor).
-
Video tracking system and software (e.g., ANY-maze, EthoVision XT).
-
This compound.
-
Vehicle (e.g., 0.05% Sulfobutylether-Beta-Cyclodextrin (SBECD) in sterile water).[3]
-
Oral gavage needles.
-
Experimental animals (e.g., C57BL/6 mice or a specific disease model like Fmr1 KO mice).[3]
Protocol:
-
Animal Acclimation: House the animals in the testing room for at least 1 hour before the experiment to minimize stress.
-
Drug Preparation and Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle. For example, for a 1 mg/kg dose in a 20g mouse, a 0.1 mg/mL solution would require a 0.2 mL administration volume.
-
Administer this compound or vehicle via oral gavage 30 minutes prior to testing.[3]
-
-
Experimental Procedure:
-
Place the mouse in one of the enclosed quadrants of the EZM, facing the wall.
-
Allow the mouse to explore the maze for a 5-minute session.[16]
-
Record the session using the video tracking system.
-
-
Data Analysis:
-
Analyze the video recordings to quantify the following parameters:
-
Time spent in the open quadrants.
-
Number of entries into the open quadrants.
-
Total distance traveled.
-
-
An increase in the time spent and the number of entries into the open quadrants is indicative of an anxiolytic effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Hyperthermia-Induced Seizure Model for Anticonvulsant Activity
This model is used to assess the efficacy of compounds in preventing seizures induced by an increase in body temperature, which is particularly relevant for conditions like Dravet syndrome.[5][17]
Materials:
-
Heating chamber or a heat lamp to control ambient temperature.
-
Rectal thermometer for monitoring core body temperature.
-
This compound.
-
Vehicle (e.g., 0.05% SBECD in sterile water).[3]
-
Oral gavage needles.
-
Experimental animals (e.g., Scn1a+/- mouse model of Dravet Syndrome).[5]
Protocol:
-
Animal Acclimation: Allow the animals to acclimate to the testing environment.
-
Drug Preparation and Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle via oral gavage 30 minutes before the induction of hyperthermia.[5]
-
-
Experimental Procedure:
-
Gently insert a rectal probe to monitor the core body temperature.
-
Place the animal in the heating chamber or under the heat lamp.
-
Gradually increase the ambient temperature to raise the animal's core body temperature at a controlled rate (e.g., 1°C every 2 minutes).[18]
-
Continuously observe the animal for seizure activity. Seizures can be scored using a Racine scale or by noting the temperature at which the first generalized seizure occurs.
-
-
Data Analysis:
-
The primary endpoint is the core body temperature at which a seizure is observed.
-
An increase in the seizure threshold temperature in the this compound-treated group compared to the vehicle group indicates an anticonvulsant effect.
-
-
Post-Procedure Care: Once a seizure is observed or a predetermined maximum temperature is reached, remove the animal from the heat source and allow it to cool down to its normal body temperature.
Visualizations
Caption: GABA-A receptor signaling pathway with this compound modulation.
Caption: General experimental workflow for behavioral assays.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]
- 4. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cureepilepsy.org [cureepilepsy.org]
- 6. Mapping of the benzodiazepine recognition site on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. Behavioural and pharmacological characterisation of the elevated "zero-maze" as an animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hyperthermia-Induced Seizures Modify the GABAA and Benzodiazepine Receptor Binding in Immature Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Utilizing an acute hyperthermia-induced seizure test and pharmacokinetic studies to establish optimal dosing regimens in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD7325 in GABAA Receptor Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7325, also known as BAER-101, is a potent and selective positive allosteric modulator (PAM) of γ-aminobutyric acid type A (GABAA) receptors.[1][2] It exhibits high affinity and functional selectivity for GABAA receptors containing α2 and α3 subunits, with minimal activity at α1 and α5 subunit-containing receptors.[2][3] This subtype selectivity profile suggests a potential for anxiolytic and anticonvulsant effects with a reduced liability for sedation and cognitive impairment, which are typically associated with non-selective benzodiazepines that act on α1 and α5 subunits, respectively.[2][3]
These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in studying GABAA receptor function. The information is intended to guide researchers in designing and executing experiments to further elucidate the role of GABAA receptor subtypes in health and disease.
Mechanism of Action
This compound is a positive allosteric modulator that binds to the benzodiazepine (B76468) site of the GABAA receptor.[3] As a PAM, it does not activate the receptor directly but enhances the effect of the endogenous ligand, GABA. This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. The selectivity of this compound for α2 and α3 subunits is key to its therapeutic potential, as these subunits are predominantly associated with anxiolytic and anticonvulsant actions.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on preclinical and clinical studies.
Table 1: In Vitro Binding Affinity (Ki) of this compound for Human GABAA Receptor Subtypes [1]
| GABAA Receptor Subtype | Ki (nM) |
| α1β3γ2 | 0.5 |
| α2β3γ2 | 0.3 |
| α3β3γ2 | 1.3 |
| α5β3γ2 | 230 |
Table 2: In Vitro Functional Efficacy of this compound at Human GABAA Receptor Subtypes (Compared to Diazepam) [3]
| GABAA Receptor Subtype | Efficacy (% of maximal diazepam response) |
| α1 | Neutral Antagonism |
| α2 | ~18% |
| α3 | ~15% |
| α5 | ~8% |
Table 3: In Vivo Receptor Occupancy of this compound in Humans (PET with [11C]-flumazenil) [3]
| Oral Dose of this compound | Approximate Receptor Occupancy |
| 2 mg | ~50% |
| 10 mg | >80% |
Table 4: Preclinical In Vivo Efficacy of this compound in a Mouse Model of Dravet Syndrome (Hyperthermia-Induced Seizures) [4]
| Oral Dose of this compound (mg/kg) | Seizure Threshold (°C) |
| Vehicle | Not specified |
| 10 | Increased |
| 17.8 | Increased |
| 31.6 | Increased |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound at a GABAergic synapse.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dravetsyndromenews.com [dravetsyndromenews.com]
Application Notes and Protocols: AZD7325 (BAER-101) in a Fragile X Syndrome Mouse Model
These application notes provide a comprehensive overview of the preclinical evaluation of AZD7325, also known as BAER-101, in the Fmr1 knockout (KO) mouse model of Fragile X syndrome (FXS). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GABAA α2/α3 receptor modulation for FXS.
Introduction
Fragile X syndrome is the most common inherited cause of intellectual disability and a leading monogenic cause of autism spectrum disorder.[1] It results from the functional loss of the Fragile X Protein (FXP), also known as Fragile X Mental Retardation Protein (FMRP), due to a trinucleotide repeat expansion in the FMR1 gene.[1] The absence of FMRP leads to a range of neurodevelopmental issues, including sensory hypersensitivity, seizures, and cognitive impairments.[2] A key pathological feature in both humans with FXS and animal models is neuronal hyperexcitability, suggesting an imbalance between excitatory and inhibitory neurotransmission.[3] The GABAergic system, the primary inhibitory system in the brain, is known to be dysregulated in FXS, making it a promising target for therapeutic intervention.[4]
This compound (BAER-101) is a selective positive allosteric modulator of GABAA receptors containing α2 and α3 subunits.[5] This selectivity offers the potential for anxiolytic and anti-epileptic effects without the pronounced sedative effects associated with non-selective GABAA agonists like benzodiazepines.[5] Preclinical studies in the Fmr1 KO mouse model have explored the efficacy of this compound in ameliorating key phenotypes associated with FXS.
Signaling Pathway and Drug Mechanism of Action
This compound enhances the function of GABAA receptors, which are ligand-gated ion channels that mediate fast inhibitory neurotransmission. In FXS, there is evidence of reduced GABAergic signaling, contributing to the observed neuronal hyperexcitability. Specifically, the expression of certain GABAA receptor subunits, including α2, can be altered in the Fmr1 KO mouse model.[6][7] this compound potentiates the effect of GABA at α2 and α3 subunit-containing receptors, thereby increasing inhibitory currents and helping to restore the balance between excitation and inhibition in neuronal circuits.
Data Presentation
The following tables summarize the quantitative data from preclinical studies of this compound in the Fmr1 KO mouse model.
Table 1: Effect of this compound on Audiogenic Seizures in Juvenile Fmr1 KO Mice
| Treatment Group | Dose (mg/kg) | N | Seizure Score (Mean ± SEM) | Percentage of Mice with Seizures |
| WT + Vehicle | - | 10 | 0.0 ± 0.0 | 0% |
| Fmr1 KO + Vehicle | - | 12 | 2.1 ± 0.4 | 83% |
| Fmr1 KO + this compound | 1 | 12 | 1.0 ± 0.4* | 50% |
| Fmr1 KO + this compound | 3 | 12 | 0.6 ± 0.3** | 33% |
| Data derived from studies on juvenile (P21) mice. Seizure severity was scored on a scale of 0-4. *p < 0.05, **p < 0.01 compared to Fmr1 KO + Vehicle. |
Table 2: Effect of this compound on Novel Object Recognition in Adult Fmr1 KO Mice
| Treatment Group | Dose (mg/kg) | N | Discrimination Index (Mean ± SEM) |
| WT + Vehicle | - | 10 | 0.35 ± 0.06 |
| Fmr1 KO + Vehicle | - | 12 | 0.05 ± 0.07 |
| Fmr1 KO + this compound | 1 | 12 | 0.28 ± 0.08* |
| Data from adult (2-4 months old) mice. The discrimination index is calculated as (time with novel object - time with familiar object) / (total exploration time). *p < 0.05 compared to Fmr1 KO + Vehicle. |
Table 3: Phenotypes Not Significantly Improved by this compound in Adult Fmr1 KO Mice
| Phenotype | Outcome Measure | Result |
| Hippocampal Dendritic Spine Density | Spine density in CA1 region | No significant reduction in the increased spine density observed in Fmr1 KO mice. |
| Open Field Activity | Total distance traveled | No significant change in the hyperactive phenotype of Fmr1 KO mice. |
| Marble Burying | Number of marbles buried | No significant difference in the increased burying behavior of Fmr1 KO mice. |
Experimental Protocols
General Methods
Animal Models
-
Strain: Fmr1 knockout mice (on a C57BL/6J background) and wild-type (WT) littermates are used.
-
Breeding: Test subjects are typically generated from the mating of female Fmr1+/- mice with male WT mice.
-
Genotyping: Genotyping is performed on postnatal day (P) 10–28 by PCR analysis of ear clip tissue.
-
Housing: Mice are housed under a standard 12/12 or 14/10 light/dark cycle with controlled temperature and humidity, with ad libitum access to food and water.
Drug Formulation and Administration
-
Compound: BAER-101 (4-amino-8-(2-fluoro-6-methoxy-phenyl)-N-propyl-cinnoline-3-carboxamide hydrogen sulfate, formerly this compound).
-
Vehicle: Sulfobutylether-Beta-Cyclodextrin (SBECD) is used as a solubilizing agent.
-
Administration: The drug is administered via intraperitoneal (i.p.) injection.
Protocol 1: Audiogenic Seizure (AGS) Assay
This protocol is used to assess susceptibility to sound-induced seizures, a model of sensory hypersensitivity in FXS.
Materials:
-
Juvenile (P21) Fmr1 KO and WT mice.
-
A sound-attenuating chamber.
-
A high-intensity acoustic stimulus source (e.g., an alarm bell, ~120 dB).
-
Video recording equipment.
Procedure:
-
Acclimate the mouse to the testing chamber for 1-2 minutes.
-
Administer this compound or vehicle at the desired dose (e.g., 1 or 3 mg/kg, i.p.) 30 minutes prior to the test.
-
Expose the mouse to the high-intensity acoustic stimulus for a defined period (e.g., 2 minutes).
-
Record the behavioral response of the mouse using a video camera.
-
Score the seizure severity based on a standardized scale:
-
0: No response.
-
1: Wild running.
-
2: Clonic seizure (jerking of limbs).
-
3: Tonic seizure (rigid extension of limbs).
-
4: Respiratory arrest/death.
-
-
Clean the chamber thoroughly between each trial to eliminate olfactory cues.
Protocol 2: Novel Object Recognition (NOR) Test
This assay evaluates recognition memory, a form of cognitive function often impaired in FXS models.
Materials:
-
Adult (2-4 months old) Fmr1 KO and WT mice.
-
An open-field arena (e.g., a 40x40 cm box).
-
Two sets of identical, non-aversive objects (e.g., small plastic toys, metal blocks).
-
Video tracking software.
Procedure:
-
Habituation (Day 1): Allow each mouse to freely explore the empty open-field arena for 5-10 minutes.
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle (e.g., 1 mg/kg, i.p.) 30 minutes prior to the session.
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes.
-
Return the mouse to its home cage.
-
-
Testing (Day 2, after a retention interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring each object (defined as the nose being within a certain proximity, e.g., 2 cm, of the object).
-
-
Data Analysis: Calculate the Discrimination Index (DI) as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) A higher DI indicates better recognition memory.
Protocol 3: In Vitro Slice Electrophysiology
This protocol is used to measure neuronal excitability and synaptic function in brain slices.
Materials:
-
Fmr1 KO and WT mice.
-
Vibratome for slicing brain tissue.
-
Artificial cerebrospinal fluid (aCSF), chilled and oxygenated (95% O2 / 5% CO2).
-
Recording chamber and perfusion system.
-
Patch-clamp amplifier and data acquisition system.
-
Glass micropipettes.
Procedure:
-
Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region (e.g., neocortex or hippocampus) using a vibratome in chilled aCSF.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour.
-
Transfer a single slice to the recording chamber and perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from identified neurons.
-
To study spontaneous network activity, such as Up states, record in current-clamp mode and monitor for periods of sustained depolarization.
-
Bath apply this compound to assess its effects on neuronal properties and network activity.
Protocol 4: Dendritic Spine Analysis
This protocol is for quantifying the density and morphology of dendritic spines, which are altered in FXS.
Materials:
-
Adult Fmr1 KO and WT mice.
-
Golgi-Cox staining kit or fluorescent dyes for neuronal labeling.
-
Microscope with high-magnification objectives (e.g., 100x oil immersion).
-
Image analysis software (e.g., ImageJ, Neurolucida).
Procedure:
-
Euthanize the mouse and process the brain for Golgi-Cox staining according to the manufacturer's instructions. This method impregnates a subset of neurons with a silver salt, allowing for visualization of their complete morphology.
-
Alternatively, use fluorescent labeling techniques.
-
Acquire high-resolution images of dendrites from neurons in the brain region of interest (e.g., CA1 region of the hippocampus).
-
Using image analysis software, manually or semi-automatically trace dendritic segments of a defined length.
-
Count the number of spines along these segments to determine spine density (spines per µm).
-
Classify spines based on their morphology (e.g., thin, stubby, mushroom-shaped, filopodia) to assess spine maturity.
-
Compare spine density and morphology between treatment groups and genotypes.
Conclusion
The selective modulation of GABAA receptors containing α2 and α3 subunits by this compound (BAER-101) shows promise for ameliorating specific phenotypes in the Fmr1 KO mouse model of Fragile X syndrome. Notably, this compound has demonstrated efficacy in reducing seizure susceptibility and improving recognition memory.[2] However, it did not rescue all pathological features, such as the increased dendritic spine density, hyperactivity, or repetitive behaviors in the tested paradigms.[5] These findings highlight the complexity of FXS pathophysiology and suggest that while targeting the GABAergic system is a valid therapeutic strategy, combination therapies or more targeted approaches may be necessary for broader efficacy. Further research is warranted to fully elucidate the therapeutic potential of subunit-selective GABAA modulators for individuals with Fragile X syndrome.
References
- 1. Deletion of Fmr1 from Forebrain Excitatory Neurons Triggers Abnormal Cellular, EEG, and Behavioral Phenotypes in the Auditory Cortex of a Mouse Model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 3. Audiogenic Seizures [bio-protocol.org]
- 4. Audiogenic Seizures in the Fmr1 Knock-Out Mouse Are Induced by Fmr1 Deletion in Subcortical, VGlut2-Expressing Excitatory Neurons and Require Deletion in the Inferior Colliculus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Auditory Event-Related Potentials EEG-Recording - InnoSer [innoserlaboratories.com]
Application Notes and Protocols for AZD7325 in the GAERS Model of Absence Seizures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of AZD7325 (also known as BAER-101) in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, a well-established and translationally relevant animal model for studying absence seizures. This document details the experimental protocols for evaluating the efficacy of this compound and presents the quantitative data on its effects on spike-wave discharges (SWDs), the electroencephalographic (EEG) hallmark of absence seizures.
Introduction
This compound is a selective partial potentiator of γ-aminobutyric acid type A (GABAA) receptors containing α2 or α3 subunits.[1][2] This selectivity is hypothesized to provide antiseizure efficacy with a reduced liability for sedation and dizziness, which are common side effects associated with non-selective GABAA receptor modulators like benzodiazepines.[3][4] The GAERS model is a cornerstone for preclinical evaluation of potential anti-absence seizure medications, as it closely mimics the electrophysiological and behavioral characteristics of human absence epilepsy.[5][6]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of orally administered this compound on spontaneous spike-wave discharges (SWDs) in GAERS rats. The data is compiled from studies utilizing EEG recordings in freely moving animals.
Table 1: Dose-Response of this compound on Spike-Wave Discharges (SWDs) in GAERS Rats
| Dose (mg/kg, p.o.) | Effect on Number of SWDs | Effect on Duration of SWDs | Effect on Total Time in SWDs | Reference |
| 0.1 | No significant effect | No significant effect | No significant effect | [3] |
| 0.3 | Minimally effective dose (MED), significant reduction | Reduced | Reduced | [1] |
| 3.0 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | [3] |
| 100 | Potent and full blockade of seizures | Potent and full blockade of seizures | Potent and full blockade of seizures | [3] |
Table 2: Comparative Efficacy of this compound and Diazepam in the GAERS Model
| Compound | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| This compound | 0.3 - 100 | Oral (p.o.) | Dose-dependently reduced the number, duration, and total time of SWDs.[1] | [1][3] |
| Diazepam | 2 | Intraperitoneal (i.p.) | Used as a positive control, effectively suppressed SWDs. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound to GAERS rats for the assessment of its anti-absence seizure activity.
Animal Model and Housing
-
Animal Model: Adult male Genetic Absence Epilepsy Rats from Strasbourg (GAERS) are used.[3] These rats are a selectively inbred strain of Wistar rats that spontaneously exhibit spike-and-wave discharges.[6]
-
Housing: Animals should be housed in a facility with controlled temperature and a 12-hour light/dark cycle, with ad libitum access to food and water. All procedures must be in accordance with ethical guidelines for animal research.[3]
Surgical Implantation of EEG Electrodes
This protocol is for the surgical implantation of electrodes for chronic EEG monitoring.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).[7]
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame.
-
Electrode Placement: Implant four active monopolar electrodes bilaterally over the frontal and parietal cortices.[3] A reference electrode is typically placed over the cerebellum.[3][8]
-
Recovery: Allow the animals to recover from surgery for at least one week before any experimental procedures.[9]
Drug Preparation and Administration
-
This compound Formulation: For oral administration, this compound can be prepared in a suitable vehicle, such as 0.5% methylcellulose.[9]
-
Diazepam Formulation: For intraperitoneal injection, diazepam can be dissolved in a suitable vehicle.
-
Administration:
EEG Recording and Analysis
-
Experimental Design: A cross-over design is recommended, where each rat receives different treatments (vehicle, various doses of this compound, and positive control) in a randomized order. A washout period of at least seven days should be implemented between treatments.[1][3]
-
Recording Setup: Place the freely moving and awake animals in a recording chamber. Connect the implanted electrodes to an EEG recording system.[3]
-
Baseline Recording: Record a baseline EEG for a defined period (e.g., 40 minutes) before drug administration to quantify the baseline SWD activity.[3]
-
Post-Administration Recording: After drug administration, continue to record the EEG for a specified duration (e.g., 90 minutes) to assess the drug's effect.[3]
-
Data Analysis:
-
Analyze the EEG recordings offline.[3]
-
A blinded expert should quantify the spike-wave discharges (SWDs).[3]
-
The primary endpoints to be quantified are the number of SWDs, the duration of individual SWDs, and the total time spent in SWDs.[1]
-
Compare the post-administration SWD parameters to the baseline values to determine the efficacy of the treatment.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Absence Seizures
Caption: Mechanism of action of this compound in suppressing absence seizures.
Experimental Workflow for this compound in the GAERS Model
Caption: Experimental workflow for evaluating this compound in the GAERS model.
References
- 1. BAER-101, a selective potentiator of α2- and α3-containing GABAA receptors, fully suppresses spontaneous cortical spike-wave discharges in Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. a phase 2- ready potentiator of α2/3-containing gabaa receptors potently and fully blocks seizures in rats with genetic absence epilepsy [aesnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Age-dependent Electroencephalographic Differences in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) Model of Absence Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Epilepsy CRO - GAERS Model and EEG Biomarkers [synapcell.com]
- 7. Epileptic seizure clustering and accumulation at transition from activity to rest in GAERS rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ENX‐101, a GABAA receptor α2,3,5‐selective positive allosteric modulator, displays antiseizure effects in rodent seizure and epilepsy models - PMC [pmc.ncbi.nlm.nih.gov]
Preparing AZD7325 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of AZD7325, a selective GABAA α2/α3 receptor positive allosteric modulator, for both in vitro and in vivo experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Chemical and Physical Properties
This compound is a potent and orally active compound with a molecular weight of 354.38 g/mol .[1] It is a white to off-white solid.[1] Understanding its solubility and stability is fundamental for proper handling and stock solution preparation.
| Property | Data |
| Molecular Formula | C₁₉H₁₉FN₄O₂ |
| Molecular Weight | 354.38 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Solubility | DMSO: 71 mg/mL (200.34 mM) (Fresh DMSO recommended as moisture absorption reduces solubility)[2]Ethanol: 71 mg/mLWater: Insoluble[2] |
| Storage (Powder) | 3 years at -20°C[2] |
| Storage (Stock Sol.) | 1 year at -80°C in solvent1 month at -20°C in solvent[2] |
Mechanism of Action: GABA-A Receptor Modulation
This compound acts as a positive allosteric modulator (PAM) of GABA-A receptors, specifically showing high affinity for subtypes containing α2 and α3 subunits.[1][2] It binds to a site distinct from the GABA binding site, enhancing the effect of GABA by increasing the frequency or duration of chloride channel opening when GABA is bound.[3] This leads to hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[3][4]
Experimental Protocols
In Vitro Stock Solution Preparation
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a concentration of up to 71 mg/mL (200.34 mM).[2]
-
Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
In Vivo Formulation for Oral Administration
Objective: To prepare a formulation of this compound suitable for oral administration in animal models.
Materials:
-
This compound powder
-
Vehicle (e.g., a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Sterile tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle solution by adding each component in the specified order and mixing well.
-
Add the this compound powder to the vehicle.
-
Vortex the mixture vigorously.
-
Sonicate the suspension until a uniform dispersion is achieved.
-
It is recommended to prepare this formulation fresh on the day of the experiment.[1]
Note on Dosage: In a study with F1.Scn1a+/- mice, oral administration of this compound at doses of 10, 17.8, or 31.6 mg/kg was shown to attenuate hyperthermia-induced seizures without causing sedation.[1]
Experimental Workflow Diagram
Summary of Binding Affinities and In Vitro Activity
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity |
| GABA-A α1 | 0.5 nM | Less antagonistic efficacy |
| GABA-A α2 | 0.3 nM[1][2] | Potent positive allosteric modulator[1][2] |
| GABA-A α3 | 1.3 nM[1][2] | Potent positive allosteric modulator[1][2] |
| GABA-A α5 | 230 nM | Less antagonistic efficacy |
This compound has also been shown to be a moderate CYP1A2 and a potent CYP3A4 inducer in vitro.[1] In human hepatocytes, this compound (0-10 μM) for three consecutive days resulted in a maximal CYP1A2 mRNA expression of 2.1 to 3.2-fold and induced CYP1A2 and CYP3A4 protein expression.[1]
Human Pharmacokinetics and Receptor Occupancy
In human studies, single oral doses of this compound ranging from 0.2 to 30 mg have been administered.[5] Positron Emission Tomography (PET) studies using [11C]-flumazenil have indicated that a 2 mg dose of this compound is associated with approximately 50% occupancy of GABA-A receptors, while a 10 mg dose leads to maximal (>80%) receptor occupancy at peak plasma concentration.[6] These doses are considered to be within the anticipated clinical therapeutic window.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 5. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: AZD7325 Solution Preparation for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of AZD7325 solutions for use in cell culture experiments. This compound is a potent, selective partial positive allosteric modulator (PAM) of the GABA-A receptor, with selectivity for the α2 and α3 subunits.[1][2] Proper preparation, handling, and storage of this compound solutions are critical for obtaining reproducible and accurate experimental results. This note includes information on the mechanism of action, solubility, stability, and step-by-step protocols for preparing stock and working solutions.
Mechanism of Action
This compound is a high-affinity, selective modulator of the GABA-A receptor system.[3] It functions as a partial positive allosteric modulator, primarily targeting GABA-A receptors that contain α2 and α3 subunits.[1][2] It displays lower antagonistic efficacy at receptors with α1 and α5 subunits.[1] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and an inhibitory effect. This compound enhances the effect of GABA at the α2 and α3 subunit-containing receptors, making it a subject of investigation for conditions such as anxiety disorders.[1][4]
Caption: this compound signaling pathway.
Physicochemical and Biological Data
All quantitative data for this compound are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Weight | 354.4 g/mol | [5] |
| Formula | C₁₉H₁₉FN₄O₂ | [2][5] |
| Binding Affinity (Ki) | GABA-A α1: 0.5 nMGABA-A α2: 0.3 nMGABA-A α3: 1.3 nMGABA-A α5: 230 nM | [1] |
| Solubility | Soluble in DMSO (71 mg/mL or 200.34 mM) | [2] |
| Storage (Powder) | -20°C for ≥ 4 years | [5] |
| Storage (Stock Solution) | -20°C for 1 month-80°C for 6 months | [1][2] |
| Example Working Conc. | 0-10 µM (used in human hepatocyte culture) | [1] |
Experimental Protocols
Materials Required
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, pyrogen-free cell culture medium
-
Sterile serological pipettes and pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol 1: Preparation of 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.
-
Pre-weighing Preparation: Before opening the vial, briefly centrifuge the this compound powder to ensure all contents are at the bottom.
-
Weighing: On a calibrated analytical balance, carefully weigh out 1 mg of this compound powder.
-
Calculation: To create a 10 mM solution from 1 mg of this compound (MW: 354.4 g/mol ), the required volume of DMSO is calculated as follows:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 354.4 g/mol ) = 0.000282 L
-
Volume (µL) = 282.2 µL
-
-
Dissolution: Add 282.2 µL of high-purity DMSO to the vial containing 1 mg of this compound.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[1] Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the serial dilution of the 10 mM stock solution into cell culture medium to achieve the final desired experimental concentration.
-
Thawing: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in sterile cell culture medium. For example, to make 1 mL of a 1 mM solution, add 100 µL of the 10 mM stock to 900 µL of medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to your final volume of cell culture medium to achieve the desired concentration (e.g., 1 µM, 5 µM, 10 µM).
-
Example for a 10 µM final concentration in 10 mL of medium: Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Vehicle Control: It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of this compound tested. This accounts for any effects of the solvent on the cells. The final DMSO concentration should ideally be kept below 0.1% to minimize toxicity.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in preparing this compound for cell culture experiments.
Caption: Workflow for this compound solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
AZD7325 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of AZD7325, focusing on its solubility characteristics.
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized below. It is important to note that solubility can be affected by factors such as temperature, purity of the solvent, and the presence of moisture.
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO (Dimethyl Sulfoxide) | 71 mg/mL[1] | 200.34 mM[1] | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1] |
| ≥52.6 mg/mL | ~148.4 mM | ||
| Ethanol | 71 mg/mL[1] | 200.34 mM[1] | |
| ≥26 mg/mL | ~73.4 mM | ||
| Water | Insoluble[1] | - | This compound is practically insoluble in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Preparation: Allow the this compound powder and the anhydrous DMSO to equilibrate to room temperature before use. This helps to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder to achieve a 10 mM concentration.
-
Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
If the compound has not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.
-
Gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can also aid dissolution. However, be cautious about the potential for compound degradation with prolonged heating.
-
-
Storage: Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting and FAQs
Q1: My this compound is not dissolving in DMSO, what should I do?
A1: If you are experiencing difficulty dissolving this compound in DMSO, please refer to the troubleshooting workflow below. Several factors can influence solubility.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting this compound solubility issues.
Q2: Why is it important to use anhydrous DMSO?
A2: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly decrease its ability to dissolve certain organic compounds, including this compound. To ensure maximum solubility, always use a fresh, unopened bottle of anhydrous, high-purity DMSO and keep it tightly sealed when not in use.
Q3: My this compound precipitated out of solution after being stored at -20°C. What happened?
A3: Precipitation upon cooling can occur if the solution is saturated or near-saturated at room temperature. When the temperature is lowered, the solubility of the compound can decrease, leading to crystallization. To resolve this, you can gently warm the solution to 37°C and vortex until the compound redissolves. To prevent this from happening, consider preparing a slightly more dilute stock solution.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is generally recommended to avoid repeated freeze-thaw cycles, as this can lead to compound degradation and the introduction of moisture into your stock solution. The best practice is to aliquot your stock solution into single-use volumes after preparation. If you must reuse a stock, limit the number of freeze-thaw cycles to a minimum.
Q5: I need to prepare an aqueous solution of this compound for my cell-based assay, but it precipitates when I dilute it from the DMSO stock. What can I do?
A5: this compound is insoluble in water, so precipitation is expected when a concentrated DMSO stock is diluted into an aqueous medium. Here are some strategies to minimize this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically less than 0.5%, to avoid solvent toxicity to the cells.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer.
-
Rapid Mixing: When adding the DMSO stock to the aqueous solution, do so dropwise while vigorously vortexing or stirring to promote rapid dispersion.
-
Use of Surfactants or Co-solvents: For in vivo studies, formulation strategies often involve the use of co-solvents (e.g., PEG400, propylene (B89431) glycol) or surfactants (e.g., Tween 80, Cremophor EL) to maintain the compound in solution or as a stable suspension. The suitability of these excipients must be determined for your specific experimental setup.
Q6: How should I store the solid this compound powder?
A6: The solid powder of this compound should be stored at -20°C for long-term stability. For shorter periods, it can be stored at 4°C. Ensure the container is tightly sealed to protect it from moisture and light.
References
AZD7325 Technical Support Center: Stability, Storage, and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability, storage, and handling of AZD7325. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Stability and Storage Conditions
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reliable experimental outcomes.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[1] | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution in DMSO | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month[2][3] | For shorter-term storage. |
Troubleshooting Guide & FAQs
This section addresses specific issues that users might encounter during their experiments with this compound in a question-and-answer format.
Q1: My this compound solution in DMSO appears to have a lower concentration than expected. What could be the cause?
A1: This could be due to the hygroscopic nature of DMSO, which can absorb moisture from the air, leading to a dilution of your stock solution. To avoid this, always use fresh, anhydrous DMSO for preparing your stock solutions.[4]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer for my experiment. What should I do?
A2: this compound has limited solubility in aqueous solutions. Precipitation can occur when a concentrated DMSO stock is rapidly diluted into a buffer. Here are a few troubleshooting steps:
-
Increase the final concentration of the organic solvent: While keeping the final DMSO concentration as low as possible to avoid effects on your experimental system (typically <0.5%), a slight increase might be necessary.
-
Use a solubilizing agent: For in vivo studies, Sulfobutylether-Beta-Cyclodextrin (SBECD) has been used as a solubilizing agent for this compound.[5] For in vitro assays, other biocompatible solubilizing agents could be tested.
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution of your DMSO stock into the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Sonication: Gentle sonication of the final solution may help to redissolve small precipitates.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For oral administration in mice, this compound has been formulated in 0.05% Sulfobutylether-Beta-Cyclodextrin (SBECD) in water.[5] It is recommended to prepare the dosing solution fresh on the day of the experiment.[3]
Q4: Are there any known stability issues with this compound under specific experimental conditions?
A4: While specific data on light or pH sensitivity is limited, it is good practice to protect solutions from prolonged exposure to light. For pH, it is advisable to maintain a physiological pH range in your experimental buffers unless the experimental design requires otherwise. The stability of boron reagents used in some synthesis routes of this compound has been noted to be poor, which could be a consideration in synthetic chemistry applications.[1]
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[2][3]
Experimental Protocols
Below are detailed methodologies for key experiments involving GABA-A receptor modulators like this compound.
In Vitro Patch-Clamp Electrophysiology Protocol
This protocol outlines the steps for assessing the modulatory effects of this compound on GABA-A receptors expressed in a suitable cell line (e.g., HEK293 cells stably expressing specific GABA-A receptor subunits).
-
Cell Preparation:
-
Culture cells expressing the desired GABA-A receptor subunits (e.g., α2β3γ2) under standard conditions.
-
Plate cells onto coverslips at an appropriate density for patch-clamp recording 24-48 hours before the experiment.
-
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
GABA Solution: Prepare a stock solution of GABA in the external solution and perform serial dilutions to obtain the desired concentrations.
-
This compound Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into the external solution to the final desired concentrations. Ensure the final DMSO concentration is minimal (e.g., <0.1%).
-
-
Patch-Clamp Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the cell membrane potential at -60 mV.
-
-
Data Acquisition:
-
Apply a brief pulse of a low concentration of GABA (e.g., EC₁₀-EC₂₀) to elicit a baseline current response.
-
After a washout period, co-apply the same concentration of GABA with different concentrations of this compound.
-
Record the potentiation of the GABA-evoked current by this compound.
-
Wash out the compounds and re-apply GABA alone to ensure the response returns to baseline.
-
Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a positive allosteric modulator of the GABA-A receptor.
Caption: this compound enhances GABA-A receptor function.
Experimental Workflow for Screening GABA-A Modulators
This diagram outlines a typical workflow for identifying and characterizing novel GABA-A receptor modulators.
Caption: Workflow for GABA-A modulator drug discovery.
References
Potential off-target effects of AZD7325
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of AZD7325. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally administered, potent, and selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, with high affinity for the α2 and α3 subunits.[1][2][3] It is designed to treat anxiety disorders and epilepsy by enhancing the inhibitory effects of GABA in the central nervous system.[4][5] Unlike non-selective benzodiazepines, this compound has a lower affinity for the α1 and α5 subunits, which is expected to result in a reduced incidence of sedative and cognitive side effects.[6]
Q2: What are the known off-target effects of this compound?
The most well-documented off-target effect of this compound is the induction of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4.[1][2] In vitro studies in human hepatocytes showed that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4.[2] However, clinical studies have demonstrated that at expected therapeutic doses, this compound has a weak inducing effect on CYP3A4 activity and no significant effect on CYP1A2 activity.[2]
Q3: How does the selectivity profile of this compound contribute to its potential off-target effect profile?
This compound exhibits high binding affinity for the GABAA receptor α1, α2, and α3 subunits, with a significantly lower affinity for the α5 subunit.[1][6] This selectivity is intended to separate the anxiolytic effects (mediated by α2 and α3) from the sedative and cognitive impairment effects (associated with α1 and α5).[6][7] The reduced activity at the α1 and α5 subunits is a key feature designed to minimize common off-target effects seen with less selective GABAA receptor modulators.
Troubleshooting Guides
Issue 1: Unexpected Sedative or Cognitive Effects Observed in Preclinical Models.
-
Possible Cause: While this compound is designed to be selective, high concentrations or species-specific differences in GABAA receptor subunit composition or distribution could lead to engagement of α1 or α5 subunits, resulting in sedation or cognitive impairment.
-
Troubleshooting Steps:
-
Verify Compound Concentration: Ensure that the administered dose and resulting plasma/tissue concentrations are within the expected therapeutic range. Unusually high concentrations can lead to reduced selectivity.
-
Assess Receptor Occupancy: If possible, perform receptor occupancy studies (e.g., using PET imaging with a suitable tracer) to confirm target engagement and rule out excessive binding to non-target GABAA receptor subunits.[8]
-
Consider Species Differences: Evaluate the expression and distribution of GABAA receptor subunits in your specific animal model, as these can differ from humans.
-
Control Experiments: Include a non-selective benzodiazepine (B76468) as a positive control to benchmark the sedative and cognitive effects in your experimental system.
-
Issue 2: Discrepancies Between In Vitro and In Vivo Results for a Potential Drug-Drug Interaction Study.
-
Possible Cause: this compound demonstrates a marked difference in its CYP induction profile between in vitro and in vivo conditions.[2] Potent in vitro induction may not translate to a clinically significant effect at therapeutic exposures.
-
Troubleshooting Steps:
-
Evaluate Clinical Relevance of In Vitro Data: Recognize that in vitro systems, such as human hepatocytes, can be overly sensitive and may not accurately reflect the in vivo situation.[2]
-
Correlate with In Vivo Findings: Prioritize in vivo data from clinical or preclinical studies when assessing the risk of drug-drug interactions. Clinical studies have shown that a daily 10 mg dose of this compound has a weak effect on CYP3A4 and no effect on CYP1A2.[2]
-
Measure Compound Exposure: In your experimental system, measure the steady-state plasma concentration of this compound to ensure it aligns with the exposures observed in clinical studies where minimal CYP induction was reported.[2]
-
Data Summary
Table 1: Binding Affinity (Ki) of this compound for Human GABAA Receptor Subtypes
| GABAA Receptor Subunit | Binding Affinity (Ki, nM) |
| α1 | 0.5[1] |
| α2 | 0.3[1] |
| α3 | 1.3[1] |
| α5 | 230[1] |
Table 2: In Vitro vs. In Vivo Induction of Cytochrome P450 Enzymes by this compound
| Cytochrome P450 Enzyme | In Vitro Induction Potential | In Vivo Induction at Therapeutic Doses |
| CYP1A2 | Moderate[2] | No significant effect[2] |
| CYP3A4 | Potent[2] | Weak induction[2] |
Experimental Protocols
Protocol 1: In Vitro CYP450 Induction Assay in Human Hepatocytes
-
Cell Culture: Plate cryopreserved human hepatocytes in a suitable multi-well format and allow them to acclimate.
-
Compound Treatment: Treat the hepatocytes with a range of concentrations of this compound (e.g., 0.1 to 10 µM) and appropriate positive and negative controls for 48-72 hours.
-
RNA Isolation and qRT-PCR: At the end of the treatment period, lyse the cells and isolate total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of CYP1A2 and CYP3A4, normalized to a housekeeping gene.
-
Protein Expression Analysis: In parallel, lyse a separate set of treated cells and determine the protein levels and enzymatic activity of CYP1A2 and CYP3A4 using methods such as Western blotting or mass spectrometry-based proteomics.
Protocol 2: General Off-Target Liability Screening
-
In Silico Prediction: Utilize computational tools and databases to predict potential off-target interactions of this compound based on its chemical structure.[9][10]
-
Broad Panel Screening: Screen this compound at a relevant concentration (e.g., 10 µM) against a large panel of receptors, ion channels, transporters, and enzymes to identify potential off-target binding.
-
Functional Assays: For any significant binding interactions identified in the initial screen, perform functional assays (e.g., agonist/antagonist mode) to determine the physiological effect of this compound on the off-target protein.
-
Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context, perform a CETSA to assess the thermal stabilization of a potential off-target protein upon binding of this compound.
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Experimental workflow for in vitro CYP induction assay.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A clinical study to assess CYP1A2 and CYP3A4 induction by this compound, a selective GABA(A) receptor modulator - an in vitro and in vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound Proof of Concept in Patients with Generalized Anxiety Disorder (GAD) [astrazenecaclinicaltrials.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
AZD7325 Technical Support Center: CYP1A2 & CYP3A4 Induction Potential
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytochrome P450 (CYP) 1A2 and 3A4 induction potential of AZD7325. The following question-and-answer format addresses common issues and provides troubleshooting guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the in vitro CYP1A2 and CYP3A4 induction potential of this compound?
In vitro studies using cultured human hepatocytes have demonstrated that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4.[1][2]
Q2: What were the key findings from the in vitro studies?
Treatment of human hepatocytes with this compound at concentrations of 1 or 10 µM resulted in significant induction of CYP1A2 and CYP3A4. The induction response for CYP1A2 was in the range of 17.9% to 54.9% of the positive control, while the CYP3A4 induction response was between 76.9% and 85.7% of the positive control.[1] Furthermore, daily treatment of human hepatocytes with this compound (0-10 μM) for three consecutive days led to a 2.1 to 3.2-fold increase in CYP1A2 mRNA expression.[2]
Q3: Does the in vivo CYP induction potential of this compound reflect the in vitro findings?
No, there is a notable discrepancy between the in vitro and in vivo results. While in vitro data suggested a moderate to potent induction, clinical studies in healthy volunteers showed a different outcome.[1]
Q4: What is the observed in vivo effect of this compound on CYP1A2 and CYP3A4 activity?
In a clinical study, multiple doses of 10 mg this compound administered to healthy subjects had no significant effect on the activity of CYP1A2, as measured by the pharmacokinetics of the probe substrate caffeine (B1668208).[1] However, a weak inducing effect on CYP3A4 activity was observed, with a 19% decrease in the geometric mean area under the curve (AUC) of the sensitive substrate midazolam.[1]
Q5: What is the key takeaway from the discrepancy between in vitro and in vivo findings for this compound?
The case of this compound underscores the critical importance of considering clinical exposure levels when evaluating the risk of CYP induction for a drug candidate.[1] The potent in vitro induction did not translate to a significant clinical effect at the expected therapeutic dose, likely due to lower in vivo concentrations of this compound at the site of action. The plasma Cmax of this compound after a 10 mg daily dose at steady-state was 0.2 µM, which is lower than the concentrations used in the in vitro studies that showed strong induction.[1]
Troubleshooting Guide
Issue 1: My in vitro results show significant CYP1A2/CYP3A4 induction with this compound, but this is not replicated in my animal models.
-
Possible Cause: Discrepancy between in vitro concentrations and in vivo exposure at the relevant tissues.
-
Troubleshooting Steps:
-
Quantify Exposure: Determine the plasma and liver concentrations of this compound in your animal model.
-
Compare Concentrations: Compare the in vivo concentrations to the concentrations used in your in vitro experiments. It is likely that the in vivo concentrations are significantly lower.
-
Refine In Vitro Model: If possible, repeat in vitro experiments using concentrations that are more representative of the observed in vivo exposure to establish a more accurate in vitro-in vivo correlation (IVIVC).
-
Issue 2: I am observing unexpected drug-drug interactions with this compound in my preclinical studies.
-
Possible Cause: Although the clinical induction potential for this compound is low, it is still a substrate and metabolite of CYP enzymes, primarily CYP3A4.[3] Co-administration with potent inhibitors or inducers of these enzymes could alter this compound's metabolism.
-
Troubleshooting Steps:
-
Review Co-administered Drugs: Identify all co-administered compounds and their known effects on CYP enzymes.
-
Metabolite Profiling: Conduct metabolite profiling of this compound in the presence and absence of the interacting drug to understand the metabolic pathways being affected.[4]
-
Consider Transporter Interactions: While induction is the primary focus here, investigate potential transporter-based interactions that could alter the disposition of this compound or co-administered drugs.
-
Data Summary
Table 1: In Vitro CYP Induction by this compound in Human Hepatocytes
| CYP Isoform | This compound Concentration (µM) | Induction Response (% of Positive Control) | Reference |
| CYP1A2 | 1 or 10 | 17.9% - 54.9% | [1] |
| CYP3A4 | 1 or 10 | 76.9% - 85.7% | [1] |
Table 2: In Vitro CYP1A2 mRNA Expression Following this compound Treatment
| Human Hepatocyte Donor | This compound Concentration (µM) | Treatment Duration | Maximal mRNA Fold-Induction | Reference |
| HH210 | 0 - 10 | 3 consecutive days | 3.2 | [2] |
| HH215 | 0 - 10 | 3 consecutive days | 2.1 | [2] |
| HH216 | 0 - 10 | 3 consecutive days | 2.5 | [2] |
Table 3: In Vivo Effects of this compound on CYP1A2 and CYP3A4 Activity in Healthy Volunteers
| CYP Isoform | Probe Substrate | This compound Dose | Change in Substrate AUC | Change in Substrate Cmax | Reference |
| CYP1A2 | Caffeine | 10 mg daily | No significant change (Ratio: 1.17) | No significant change (Ratio: 0.99) | [1] |
| CYP3A4 | Midazolam | 10 mg daily | 19% decrease (Ratio: 0.81) | No significant change | [1] |
Experimental Protocols
In Vitro CYP Induction in Cultured Human Hepatocytes
-
Cell Culture: Cryopreserved human hepatocytes are thawed and plated in collagen-coated plates.
-
Treatment: After an initial culture period to allow for cell attachment and recovery, the hepatocytes are treated with varying concentrations of this compound (e.g., 0.1, 1, 10 µM), a positive control (e.g., omeprazole (B731) for CYP1A2, rifampicin (B610482) for CYP3A4), and a vehicle control. The treatment is typically carried out for 48-72 hours, with media and compound renewed daily.
-
Endpoint Analysis:
-
Enzyme Activity: Following treatment, cells are incubated with a CYP1A2-specific (e.g., phenacetin) or CYP3A4-specific (e.g., midazolam) probe substrate. The formation of the respective metabolite is quantified using LC-MS/MS to determine enzyme activity.
-
mRNA Expression: Total RNA is extracted from the hepatocytes, and quantitative real-time PCR (qRT-PCR) is performed to measure the relative expression levels of CYP1A2 and CYP3A4 mRNA, normalized to a housekeeping gene.
-
Clinical Drug-Drug Interaction Study
-
Study Design: An open-label, two-period, crossover study in healthy human volunteers.
-
Period 1: Subjects receive single doses of the probe substrates (e.g., caffeine for CYP1A2 and midazolam for CYP3A4) on separate days. Serial blood samples are collected over 24-48 hours to determine the baseline pharmacokinetic parameters (AUC, Cmax) of the substrates.
-
Treatment Period: Subjects receive daily oral doses of this compound (e.g., 10 mg) for a duration sufficient to reach steady-state and achieve maximal induction (typically 1-2 weeks).
-
Period 2: Towards the end of the this compound treatment period, subjects are again administered the probe substrates. Serial blood samples are collected to determine the pharmacokinetic parameters of the substrates in the presence of this compound.
-
Data Analysis: The pharmacokinetic parameters of the probe substrates from Period 1 and Period 2 are compared to assess the extent of CYP induction.
Visualizations
References
- 1. A clinical study to assess CYP1A2 and CYP3A4 induction by this compound, a selective GABA(A) receptor modulator - an in vitro and in vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-occurring and Long-circulating Metabolites of GABAAα2,3 Receptor Modulator this compound Involving Metabolic Cyclization and Aromatization: Relevance to MIST Analysis and Application for Patient Compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AZD7325 Safety and Tolerability Profile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the safety and tolerability profile of AZD7325, a selective GABAA α2, α3 receptor partial agonist. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs) to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABAA) receptor, with functional selectivity for subtypes containing α2 and α3 subunits.[1] It exhibits partial agonism at these subunits, which are associated with anxiolytic effects, while having minimal activity at the α1 and α5 subunits, which are linked to sedation and cognitive impairment, respectively.[1] This subtype selectivity is hypothesized to provide anxiolytic and anticonvulsant effects with a reduced side-effect profile compared to non-selective benzodiazepines.[1]
Q2: What are the most common adverse events associated with this compound in clinical trials?
In clinical studies involving healthy volunteers, the most frequently reported adverse events for this compound were generally mild and related to the central nervous system. These included dizziness, euphoric mood, feeling hot, anhedonia, and hypoesthesia.[2][3] Notably, sedation and cognitive impairment, common side effects of non-selective benzodiazepines, were not significant with this compound, even at doses leading to high GABAA receptor occupancy.[2][4]
Q3: How does the safety profile of this compound compare to non-selective benzodiazepines like lorazepam?
Studies directly comparing this compound to lorazepam have highlighted a mitigated side-effect pattern for this compound. While lorazepam produced robust impairment in cognitive, neurophysiologic, and psychomotor functions, this compound did not induce statistically significant effects on these measures.[5][6] This suggests a lower burden of cognitive and neurophysiological side effects with this compound, attributed to its selectivity for the GABAA α2,3 subunits.[5][6]
Q4: What is the recommended solvent for in vitro experiments with this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water. For in vitro assays, it is recommended to prepare a stock solution in fresh, moisture-free DMSO.[2]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Poor solubility or precipitation of this compound in aqueous buffers | This compound is insoluble in water. | Prepare a high-concentration stock solution in 100% DMSO. For the final assay, dilute the stock solution in the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. |
| Inconsistent or unexpected results in cell-based assays | 1. Cell line expressing inappropriate GABAA receptor subtypes. 2. Low receptor expression levels. 3. Degradation of the compound. | 1. Verify the GABAA receptor subunit composition of your cell line (e.g., via RT-PCR or Western blot). This compound is selective for α2 and α3 subunits. 2. Ensure adequate receptor expression and surface localization. 3. Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
| Difficulty in detecting a functional response | The partial agonist nature of this compound may result in a smaller maximal response compared to full agonists like diazepam. | Use a sensitive functional assay, such as two-electrode voltage clamp or whole-cell patch-clamp electrophysiology, which can detect subtle changes in ion channel activity. Include a full agonist as a positive control to establish the maximum possible response of the system. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Low bioavailability after oral administration | Poor solubility and/or formulation issues. | For preclinical studies, consider using a formulation aid such as Sulfobutylether-Beta-Cyclodextrin (SBECD) to improve solubility and bioavailability.[7] |
| Lack of a clear behavioral effect | 1. Inappropriate animal model. 2. Insufficient receptor occupancy at the administered dose. | 1. Select an animal model known to be sensitive to GABAA receptor modulation for the desired therapeutic effect (e.g., models of anxiety or epilepsy). 2. Refer to preclinical and clinical data on receptor occupancy to guide dose selection. Higher doses may be required to achieve a significant behavioral effect. |
Quantitative Data Summary
Table 1: Adverse Events Reported in a Phase I Study with Single Oral Doses of this compound in Healthy Volunteers
| Adverse Event | This compound (2 mg) | This compound (10 mg) | Lorazepam (2 mg) | Placebo |
| Dizziness | 1 | 4 | 5 | 0 |
| Euphoric Mood | 0 | 2 | 1 | 0 |
| Somnolence | 0 | 1 | 7 | 0 |
| Headache | 1 | 1 | 2 | 1 |
| Nausea | 0 | 1 | 1 | 0 |
| Data compiled from clinical trial reports. The numbers represent the count of subjects reporting the event. |
Table 2: GABAA Receptor Occupancy and Associated CNS-Related Adverse Events in a PET Study
| Dose of this compound | Receptor Occupancy (RO) | Number of Subjects with CNS-Related AEs |
| 5 mg | > 70% | 1 |
| 20 mg | > 70% | 3 |
| 30 mg | > 70% | 3 |
| CNS-related AEs included dizziness, feeling hot, anhedonia, and hypoesthesia.[2][3] |
Experimental Protocols
Protocol 1: In Vitro Functional Assessment of this compound using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
Objective: To measure the modulatory effect of this compound on GABA-induced currents in oocytes expressing specific human GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation: Surgically harvest oocytes from an anesthetized Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion.
-
cRNA Injection: Inject oocytes with cRNAs encoding the desired human GABAA receptor subunits (e.g., α2, β3, γ2). Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at -60 mV.
-
-
Compound Application:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10).
-
Co-apply varying concentrations of this compound (prepared from a DMSO stock) with the same concentration of GABA.
-
Include a vehicle control (DMSO at the same final concentration).
-
-
Data Analysis: Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound. Calculate the percentage potentiation of the GABA response by this compound.
Protocol 2: Assessment of GABAA Receptor Occupancy using Positron Emission Tomography (PET) with [11C]flumazenil
Objective: To determine the in vivo occupancy of GABAA receptors by this compound in the human brain.
Methodology:
-
Subject Preparation: Subjects should be healthy volunteers who have provided informed consent. A baseline PET scan without this compound administration is performed.
-
Radioligand Synthesis: Synthesize [11C]flumazenil from its precursor, desmethyl-flumazenil, and [11C]methyl triflate using an automated synthesis module.[2]
-
This compound Administration: Administer a single oral dose of this compound.
-
PET Scan:
-
At a specified time after this compound administration (e.g., at the expected time of peak plasma concentration), inject a bolus of [11C]flumazenil intravenously.
-
Acquire dynamic PET data for 90-120 minutes.
-
-
Data Analysis:
-
Correct PET data for attenuation, scatter, and radioactive decay.
-
Co-register PET images with a structural MRI of the subject's brain.
-
Use a simplified reference tissue model, with the cerebellum often used as the reference region, to calculate the binding potential (BPND) in various brain regions of interest.
-
Calculate receptor occupancy (RO) using the following formula: RO (%) = 100 * (BPND_baseline - BPND_post-dose) / BPND_baseline
-
Protocol 3: Evaluation of CNS Effects using Electroencephalography (EEG)
Objective: To assess the effects of this compound on brain electrical activity compared to placebo and a non-selective benzodiazepine (B76468).
Methodology:
-
Subject Preparation: Subjects are fitted with a multi-channel EEG cap (e.g., 16-channel) according to the international 10-20 system for electrode placement.
-
Data Acquisition:
-
Record EEG data continuously in a controlled environment.
-
Include periods with eyes open and eyes closed.
-
Administer a single oral dose of this compound, placebo, or a comparator drug (e.g., lorazepam) in a double-blind, crossover design.
-
-
Signal Processing:
-
Digitally filter the raw EEG data to remove artifacts (e.g., muscle activity, eye movements).
-
Segment the continuous data into epochs.
-
Perform spectral analysis (e.g., Fast Fourier Transform) to calculate the power in different frequency bands (e.g., delta, theta, alpha, beta).
-
-
Data Analysis: Compare the changes in EEG power spectra from baseline across the different treatment conditions.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for GABAA receptor occupancy PET study.
Caption: EEG data analysis workflow.
References
- 1. a phase 2- ready potentiator of α2/3-containing gabaa receptors potently and fully blocks seizures in rats with genetic absence epilepsy [aesnet.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and PET imaging of the benzodiazepine receptor tracer [N-methyl-11C]iomazenil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EEG Data Acquisition and Analysis [bio-protocol.org]
- 6. criver.com [criver.com]
- 7. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]
AZD7325 Clinical Trial Interpretation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview and interpretation of the clinical trial results for AZD7325, a selective GABAA α2,3 receptor positive allosteric modulator. The information is presented in a question-and-answer format to directly address specific issues and questions that may arise during experimental design and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a positive allosteric modulator (PAM) that selectively targets the α2 and α3 subunits of the γ-aminobutyric acid type A (GABAA) receptor. It exhibits high binding affinity for GABAA receptors containing α1, α2, and α3 subunits, with significantly lower affinity for those with the α5 subunit. This selectivity is intended to produce anxiolytic effects with a reduced sedative and cognitive impairment profile compared to non-selective benzodiazepines, which also act on the α1 (associated with sedation) and α5 (associated with cognitive effects) subunits.
Q2: What were the key findings from the Phase I clinical trials in healthy volunteers?
A2: The Phase I studies revealed that single oral doses of this compound (up to 100 mg) were generally well-tolerated. Positron Emission Tomography (PET) imaging demonstrated high receptor occupancy, with a 2 mg dose achieving approximately 50% occupancy and a 10 mg dose resulting in over 80% occupancy of GABAA receptors in the occipital cortex. Despite this high receptor binding, the pharmacodynamic effects on central nervous system (CNS) functions, such as saccadic peak velocity, body sway, and alertness, were modest and not statistically significant at doses of 2 mg and 10 mg when compared to placebo. This suggests a potential disconnect between receptor occupancy and functional CNS effects at these dosages in healthy individuals.
Q3: What were the designs of the Phase II clinical trials for this compound?
A3: this compound was investigated in at least two Phase II clinical trials:
-
Generalized Anxiety Disorder (GAD): A multi-center, randomized, placebo-controlled, double-blind, parallel-group study (NCT00808249) was conducted to evaluate the efficacy and safety of this compound in patients with GAD.[1] The trial enrolled 725 participants who were randomized to receive one of three doses of this compound (2mg twice daily, 5mg twice daily, or 10mg once daily) or a placebo.[2] The primary outcome measure was the change in the Hospital Anxiety and Depression Scale - Anxiety Subscale (HADS-A) score.[1]
-
Autism Spectrum Disorder (ASD): A Phase II proof-of-mechanism trial (NCT01966679) was designed to assess the effects of this compound in high-functioning young adults with ASD.[3][4] This multi-site study aimed to enroll 40 adults with ASD and 24 healthy volunteers. The primary outcome measures were changes in brain wave activity as measured by electroencephalogram (EEG), along with assessments of side effects and measures of attention and learning.[4]
Q4: What are the publicly available efficacy and safety results from the Phase II clinical trials?
A4: As of late 2025, detailed quantitative efficacy and safety results from the Phase II trials for Generalized Anxiety Disorder (NCT00808249) and Autism Spectrum Disorder (NCT01966679) are not available in the public domain through peer-reviewed publications. While the GAD trial was completed and results were reportedly posted on ClinicalTrials.gov, a direct link to a comprehensive dataset or publication has not been identified in the conducted searches. Similarly, the results of the ASD trial have not been located in published literature. Therefore, a conclusive interpretation of the clinical efficacy and safety of this compound in these patient populations cannot be provided at this time. One search result did mention that this compound was not pursued for marketing for anxiety disorders due to "too few benefits".[4]
Q5: What is known about the pharmacokinetics and metabolism of this compound?
A5: In vivo studies have shown that after oral administration, this compound reaches maximum plasma concentrations within 5 hours, followed by a rapid decline. The mean apparent elimination half-life has been reported to range from 2.25 to 25.8 hours. In vitro studies in human hepatocytes indicated that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4. However, a clinical study in healthy volunteers showed that at an expected efficacious dose of 10 mg daily, this compound had no significant effect on CYP1A2 activity and only a weak inducing effect on CYP3A4 activity. This highlights the importance of clinical exposure in assessing the risk of drug-drug interactions.
Troubleshooting Guides
Issue: Discrepancy between high receptor occupancy and modest pharmacodynamic effects in our experiments.
-
Possible Cause 1: Partial Agonist Activity: this compound is a partial agonist at the GABAA α2 and α3 subunits. Unlike full agonists, partial agonists do not elicit a maximal response even at saturating receptor occupancy. The observed modest pharmacodynamic effects, despite high receptor binding, may be inherent to the drug's intrinsic efficacy.
-
Troubleshooting Steps:
-
Dose-Response Relationship: Ensure that a full dose-response curve has been established in your experimental model. It is possible that higher concentrations are needed to observe more robust functional effects.
-
Comparator Compounds: Include a full GABAA agonist (e.g., diazepam) and a non-selective partial agonist as comparators in your experiments to benchmark the effects of this compound.
-
Functional Assays: Utilize a battery of functional assays that are sensitive to GABAA modulation. The Phase I trial used saccadic peak velocity as a sensitive biomarker. Consider incorporating electrophysiological recordings or more sensitive behavioral paradigms.
-
Issue: Difficulty in translating preclinical findings to a clinical context.
-
Possible Cause 1: Species Differences: The expression patterns and functional roles of GABAA receptor subunits can differ between preclinical animal models and humans.
-
Troubleshooting Steps:
-
Humanized Models: If possible, utilize humanized cell lines or animal models that express human GABAA receptor subunits to improve the translational relevance of your findings.
-
Biomarker-Driven Approach: Focus on translatable biomarkers that were used in the clinical trials, such as EEG or saccadic eye movement analysis, to bridge the gap between your preclinical and the clinical data.
-
PK/PD Modeling: Develop pharmacokinetic/pharmacodynamic (PK/PD) models to simulate human exposure and receptor occupancy based on your preclinical data to better predict clinical outcomes.
-
Data Presentation
Table 1: this compound Binding Affinity (Ki) for GABAA Receptor Subtypes
| GABAA Receptor Subunit | Binding Affinity (Ki) in nM |
| α1 | 0.5 |
| α2 | 0.3 |
| α3 | 1.3 |
| α5 | 230 |
Table 2: Receptor Occupancy in Healthy Volunteers (PET Study)
| This compound Dose | Approximate Receptor Occupancy |
| 2 mg | ~50% |
| 10 mg | >80% |
Table 3: Pharmacodynamic Effects in Healthy Volunteers (Single Oral Dose)
| Parameter | This compound (2 mg) vs. Placebo | This compound (10 mg) vs. Placebo | Lorazepam (2 mg) vs. Placebo |
| Saccadic Peak Velocity | No significant effect | No significant effect | Robust impairment (P < 0.05) |
| Body Sway | No significant effect | No significant effect | Robust impairment (P < 0.05) |
| Visual Analogue Scale (Alertness) | No significant effect | No significant effect | Robust impairment (P < 0.05) |
Experimental Protocols
Protocol 1: [11C]flumazenil PET Imaging for GABAA Receptor Occupancy
-
Objective: To determine the in vivo occupancy of GABAA receptors by this compound.
-
Radioligand: [11C]flumazenil, a known GABAA receptor antagonist.
-
Procedure:
-
A baseline PET scan is performed after intravenous injection of [11C]flumazenil to measure baseline receptor binding potential.
-
A single oral dose of this compound is administered.
-
A second PET scan is performed at the time of expected peak plasma concentration of this compound following a second injection of [11C]flumazenil.
-
The reduction in [11C]flumazenil binding potential after this compound administration is used to calculate receptor occupancy.
-
-
Data Analysis: The simplified reference tissue model is used to obtain regional binding potentials. The relationship between plasma concentration of this compound and GABAA receptor occupancy is described by a hyperbolic function to estimate the plasma concentration required for 50% receptor occupancy (Ki,plasma).
Protocol 2: Assessment of CNS Pharmacodynamic Effects in Healthy Volunteers
-
Objective: To evaluate the effects of this compound on CNS function.
-
Methodology: A battery of validated tests is administered at baseline and at multiple time points after drug administration.
-
Key Assessments:
-
Saccadic Peak Velocity (SPV): Measurement of the maximum velocity of rapid eye movements, a sensitive marker for the effects of benzodiazepines.
-
Body Sway: Assessment of postural stability using a force platform.
-
Visual Analogue Scales (VAS): Subjective ratings of alertness, calmness, and other feelings.
-
Electroencephalography (EEG): Recording of brain electrical activity to assess changes in different frequency bands.
-
-
Study Design: A double-blind, randomized, placebo- and active-controlled (e.g., lorazepam) crossover design is typically used to minimize inter-subject variability.
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
Caption: Workflow for a Phase I pharmacodynamic study of this compound.
References
Technical Support Center: Optimizing AZD7325 for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of AZD7325 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and orally active partial selective positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits high affinity and functional selectivity for GABA-A receptor subtypes containing α2 and α3 subunits, with less antagonistic efficacy at the α1 and α5 receptor subtypes.[1][2] This selectivity profile is intended to provide anxiolytic effects with a reduced potential for sedation and cognitive impairment, which are typically associated with non-selective benzodiazepines that act on α1 and α5 subunits.[2]
Q2: What are the binding affinities of this compound for different GABA-A receptor subtypes?
A2: this compound has a high binding affinity for GABA-A receptors containing α1, α2, and α3 subunits, and a significantly lower affinity for those with the α5 subunit.[1][3]
Table 1: Binding Affinity (Ki) of this compound for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) |
| α1βxγx | 0.5[1][3] |
| α2βxγx | 0.3[1][3] |
| α3βxγx | 1.3[1][3] |
| α5βxγx | 230[1][3] |
Q3: What is the in vitro efficacy of this compound compared to a classical benzodiazepine (B76468) like diazepam?
A3: In in vitro functional assays, this compound demonstrates partial efficacy at the α2 and α3 subunits compared to the maximal response of diazepam. It shows neutral antagonism at the α1 subunit and lower efficacy at the α5 subunit.[2]
Table 2: In Vitro Efficacy of this compound at GABA-A Receptor Subtypes
| Receptor Subtype | Efficacy (% of maximal diazepam response) |
| α1 | Neutral Antagonism[2] |
| α2 | ~18%[2] |
| α3 | ~15%[2] |
| α5 | ~8%[2] |
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in DMSO and ethanol (B145695) but insoluble in water. For in vitro assays, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock solution should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. When preparing working solutions, perform serial dilutions in DMSO before the final dilution into your aqueous cell culture medium to minimize precipitation. The final DMSO concentration in the cell culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Medium
| Possible Cause | Suggested Solution |
| Poor aqueous solubility. | This compound is insoluble in water. Ensure that the final concentration of DMSO in the culture medium is kept to a minimum (ideally ≤ 0.1%, but not exceeding 0.5%). |
| High final concentration of this compound. | Determine the optimal, lowest effective concentration through a dose-response experiment. If high concentrations are necessary, consider using a formulation aid like a low concentration of a non-ionic surfactant (e.g., Pluronic F-68), but validate its compatibility with your assay. |
| Incorrect dilution method. | Avoid diluting a highly concentrated DMSO stock directly into the aqueous medium. Perform intermediate serial dilutions in DMSO to lower the concentration before the final dilution into the cell culture medium. |
Issue 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Suggested Solution |
| Variability in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Regularly check for mycoplasma contamination. |
| Degradation of this compound stock solution. | Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. Avoid repeated freeze-thaw cycles. |
| Inconsistent cell seeding density. | Optimize and standardize the cell seeding density to ensure a consistent cell number across all wells and experiments. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| "Edge effects" in multi-well plates. | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or water. Ensure proper humidification in the incubator. |
Issue 3: High Background or Low Signal-to-Noise Ratio
| Possible Cause | Suggested Solution |
| Suboptimal assay window. | Optimize the concentration of the stimulating agent (e.g., GABA) to achieve a submaximal response (e.g., EC20) that can be potentiated by this compound. |
| Inappropriate assay endpoint or detection method. | For functional assays, ensure the detection method is sensitive enough to measure the partial modulatory effect of this compound. Consider using a sensitive detection method like a fluorescence-based assay or electrophysiology. |
| Cell stress or cytotoxicity. | At high concentrations, this compound may induce off-target effects or cytotoxicity. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your functional assay to identify the concentration range that is non-toxic to the cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration Range using a Cell Viability Assay (MTT Assay)
This protocol helps to determine the concentration range of this compound that is not cytotoxic to the cells, which is a crucial first step before performing functional assays.
-
Cell Seeding: Seed your cells of interest (e.g., HEK293 cells expressing the target GABA-A receptor subunits) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in culture medium to obtain a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the concentration range that does not induce cytotoxicity.
Protocol 2: Functional Characterization using a Fluorescence-Based Membrane Potential Assay
This protocol describes a method to assess the functional activity of this compound as a positive allosteric modulator of the GABA-A receptor.
-
Cell Preparation: Seed cells stably expressing the desired GABA-A receptor subunits (e.g., α2β3γ2) in a 96-well black-walled, clear-bottom plate.
-
Dye Loading: Prepare a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions. Remove the culture medium and add the dye loading buffer to the cells. Incubate at 37°C for 30-60 minutes.
-
Compound Plate Preparation: Prepare a plate containing serial dilutions of this compound. Also, prepare a solution of GABA at a sub-maximal concentration (e.g., EC20), which should be determined in a separate experiment.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
Initiate the assay by adding the this compound solution to the cells and incubate for a few minutes.
-
Then, add the GABA solution to the wells.
-
Measure the fluorescence signal over time.
-
-
Data Analysis: Analyze the data by measuring the peak fluorescence response. A potentiation of the GABA-evoked response in the presence of this compound indicates positive allosteric modulation. Plot the potentiation against the this compound concentration to determine the EC50 value.
Visualizations
Caption: this compound acts as a positive allosteric modulator of the GABA-A receptor.
Caption: A general workflow for optimizing this compound concentration in in vitro assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
AZD7325 Metabolism & Drug Interaction Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the metabolism and potential drug-drug interactions of AZD7325. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common queries and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
This compound, chemically known as 4-amino-8-(2-fluoro-6-methoxyphenyl)-N-propylcinnoline-3-carboxamide, undergoes a notable and interesting metabolic transformation. A key pathway involves metabolic cyclization and aromatization, which results in the formation of a tricyclic core metabolite, M9 (2-ethyl-7-(2-fluoro-6-methoxyphenyl)pyrimido[5,4-c]cinnolin-4(3H)-one).[1] This primary metabolite is then subject to further oxidative metabolism to generate other significant metabolites, including M10 through O-demethylation and M42 via hydroxylation.[1] The identification of these and approximately 40 other metabolites in vivo was facilitated by studies using [14C]-labeled this compound.[2][3]
Q2: Are there any unique characteristics of this compound metabolites?
Yes, the metabolites M9, M10, and M42 are characterized as late-occurring and long-circulating.[1] In clinical and preclinical studies, these metabolites were found to be minor or even absent in plasma after a single dose of this compound. However, with repeated administration, they become major metabolites and can be detected in human plasma for more than 48 hours after the final dose.[1] This observation underscores the importance of steady-state plasma sampling in clinical studies for accurate metabolite safety testing.[1]
Q3: What is the potential for this compound to cause drug-drug interactions via cytochrome P450 (CYP) enzyme induction?
In vitro studies using cultured human hepatocytes indicated that this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4.[4][5] However, these findings were further investigated in a clinical setting to understand their real-world implications.
A clinical study in healthy volunteers revealed that at the anticipated therapeutic dose of 10 mg daily, this compound has a weak inducing effect on CYP3A4 activity and no discernible effect on CYP1A2 activity.[4] This highlights the critical role of clinical exposure levels in determining the actual risk of drug-drug interactions.[4]
Troubleshooting Guides
Issue: Discrepancy between in vitro and in vivo CYP induction results.
Possible Cause: The plasma concentrations of this compound achieved in clinical settings at the expected efficacious dose may not be high enough to elicit the same level of CYP induction observed in in vitro hepatocyte studies.
Resolution:
-
Verify Clinical Exposure: Confirm that the plasma concentrations of this compound in your in vivo model or clinical study are comparable to those reported in clinical trials (steady-state Cmax of approximately 0.2 µM after 10 mg daily dosing).[4]
-
Evaluate Concentration-Response: In your in vitro experiments, ensure you are testing a range of this compound concentrations that includes the clinically relevant concentrations. The induction potential of this compound is concentration-dependent.[4][5]
-
Consider the Full Picture: When assessing drug interaction risk, it is crucial to integrate both in vitro data and in vivo findings. The clinical study data suggests a low risk of significant CYP1A2 and CYP3A4 induction at therapeutic doses of this compound.[4]
Issue: Difficulty in detecting key metabolites (M9, M10, M42) after a single dose administration.
Possible Cause: These are late-occurring metabolites that accumulate to detectable levels only after repeated dosing.
Resolution:
-
Study Design: Your experimental design should include a multiple-dose regimen to allow for the accumulation of these long-circulating metabolites.
-
Sampling Time: Plasma samples should be collected at steady state after repeated doses to accurately quantify the exposure to M9, M10, and M42.[1]
-
Analytical Sensitivity: While these metabolites are major components at steady state, ensure your analytical methods are sufficiently sensitive for their detection, especially at earlier time points or after lower doses.
Data Presentation
Table 1: Summary of In Vitro CYP Induction by this compound in Human Hepatocytes
| CYP Enzyme | This compound Concentration | Induction Response (% of Positive Control) | Classification |
| CYP1A2 | 1 or 10 µM | 17.9% - 54.9% | Moderate Inducer |
| CYP3A4 | 1 or 10 µM | 76.9% - 85.7% | Potent Inducer |
Data sourced from a study using cultured human hepatocytes.[4]
Table 2: Summary of In Vivo Drug Interactions with this compound in Healthy Subjects
| Co-administered Drug (Probe Substrate) | CYP Enzyme | Effect of this compound on Probe Substrate | Effect on this compound Exposure |
| Midazolam | CYP3A4 | 19% decrease in geometric mean AUC | No apparent change |
| Caffeine (B1668208) | CYP1A2 | No change in AUC or Cmax | No apparent change |
Results from a clinical study where healthy subjects received multiple doses of 10 mg this compound.[4]
Experimental Protocols
Methodology for In Vitro CYP Induction Assessment:
The potential for this compound to induce CYP1A2 and CYP3A4 was evaluated using cultured human hepatocytes.[4][5] While the specific protocols from the proprietary studies are not fully detailed in the provided search results, a general methodology can be outlined:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and cultured in a suitable medium to form a monolayer.
-
Treatment: The hepatocytes are treated with various concentrations of this compound (e.g., 0-10 µM), a positive control (a known inducer for each CYP enzyme), and a vehicle control for a specified period (e.g., 3 consecutive days).[5]
-
Analysis: Following treatment, the induction of CYP enzymes is assessed by measuring:
-
mRNA expression: Quantification of CYP1A2 and CYP3A4 mRNA levels using a technique like reverse transcriptase-polymerase chain reaction (RT-PCR).[4]
-
Protein expression/activity: Measurement of enzyme activity using specific probe substrates or quantification of protein levels via methods like Western blotting.
-
-
Data Interpretation: The response to this compound is compared to the vehicle control and normalized to the response of the positive control.
Methodology for Clinical Drug-Drug Interaction Study:
A clinical study was conducted in healthy subjects to assess the effect of multiple doses of this compound on the pharmacokinetics of midazolam (a CYP3A4 substrate) and caffeine (a CYP1A2 substrate).[4]
-
Study Design: An open-label, two-period, sequential study design is typically used.
-
Period 1: Subjects receive a single oral dose of the probe substrates (midazolam and caffeine) alone. Serial blood samples are collected over a specified time to determine the baseline pharmacokinetic profiles.
-
Treatment Period: Subjects receive daily oral doses of this compound (e.g., 10 mg) to reach steady-state concentrations.
-
Period 2: While continuing this compound treatment, subjects receive a single oral dose of the probe substrates again. Serial blood samples are collected to determine the pharmacokinetic profiles in the presence of this compound.
-
Pharmacokinetic Analysis: Plasma concentrations of the probe substrates and their metabolites, as well as this compound, are measured using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) are calculated and compared between the two periods to assess the extent of any drug interaction.
Visualizations
Caption: Metabolic pathway of this compound to its major late-occurring metabolites.
Caption: Experimental workflow for the clinical drug-drug interaction study.
References
- 1. Late-occurring and Long-circulating Metabolites of GABAAα2,3 Receptor Modulator this compound Involving Metabolic Cyclization and Aromatization: Relevance to MIST Analysis and Application for Patient Compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of C-14 labeled GABAA α2/α3 selective partial agonists and the investigation of late-occurring and long-circulating metabolites of GABAA receptor modulator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A clinical study to assess CYP1A2 and CYP3A4 induction by this compound, a selective GABA(A) receptor modulator - an in vitro and in vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: AZD7325 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD7325 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anxiolytic effects of this compound in our behavioral model. What could be the issue?
A1: Several factors could contribute to a lack of observed efficacy. Consider the following:
-
Dosage: Preclinical studies showing anxiolytic-like effects without sedation have used specific dose ranges.[1][2] For instance, in a mouse model of Dravet syndrome, oral doses of 10, 17.8, and 31.6 mg/kg were effective in attenuating hyperthermia-induced seizures.[3][4] Ensure your dose is within an effective range.
-
Animal Model: The choice of animal model is critical. This compound has shown efficacy in genetic models of Dravet syndrome and Fragile X syndrome.[4][5] Its effects may be less pronounced in standard anxiety models that are not dependent on the specific GABA-A α2/α3 subtype modulation.
-
Pharmacokinetics: this compound has a specific pharmacokinetic profile. Consider the timing of behavioral testing relative to drug administration to ensure it coincides with peak plasma concentrations (Cmax). In a human study, the time to peak concentration (Tmax) was around 0.5 hours for a 0.2 mg dose.[2] While this may differ in rodents, it highlights the importance of characterizing the pharmacokinetic profile in your specific model.
-
Translational Gap: It is important to note that while preclinical studies showed potent anxiolytic-like effects, clinical studies in healthy volunteers revealed only modest effects on the central nervous system (CNS) at the doses tested.[6][7] This suggests that higher concentrations than those predicted by receptor occupancy alone may be necessary to achieve robust anxiolytic effects.[7]
Q2: We are observing unexpected sedative effects in our animals treated with this compound. Isn't this compound supposed to be non-sedating?
A2: this compound is designed to be selective for the GABA-A α2 and α3 subunits, which are associated with anxiolysis, and to have less efficacy at the α1 subunit, which is linked to sedation.[6][8] However, some considerations are:
-
High Doses: At very high doses, the selectivity margin may be overcome, leading to some engagement of the α1 subunit and resulting in mild sedation.
-
Metabolites: After repeated dosing, this compound forms several long-circulating metabolites.[9] While the pharmacological activity of these metabolites is not fully characterized, it is possible they could contribute to a different side-effect profile compared to acute dosing.
-
Species Differences: While preclinical models in rodents and primates have suggested a lack of benzodiazepine-like side effects at therapeutic doses, there can be species-specific differences in metabolism and receptor subtype function.[6]
Q3: We are planning a chronic dosing study with this compound. Are there any specific considerations?
A3: Yes, chronic dosing with this compound requires careful planning due to its metabolic profile:
-
CYP450 Induction: this compound is a moderate inducer of CYP1A2 and a potent inducer of CYP3A4 in vitro.[3][10] This means that with repeated administration, it can increase the expression of these enzymes, potentially altering its own metabolism and the metabolism of co-administered drugs. While a clinical study showed only a weak induction of CYP3A4 and no effect on CYP1A2 at a 10 mg daily dose, this potential for drug-drug interactions should be considered in your experimental design.[10]
-
Long-Circulating Metabolites: Chronic dosing leads to the formation of major metabolites (M9, M10, and M42) that are minor or absent after a single dose. These metabolites can circulate for extended periods (over 48 hours in humans after the last dose).[9] It is crucial to consider the potential for accumulation and the pharmacological activity of these metabolites in the interpretation of long-term studies.
Q4: How does the receptor binding profile of this compound relate to its functional activity?
A4: this compound is a positive allosteric modulator (PAM) of GABA-A receptors.[3] Its binding affinity (Ki) is high for the α1, α2, and α3 subunits, but significantly lower for the α5 subunit.[3][6] However, its functional efficacy (the degree to which it enhances the effect of GABA) is what truly defines its selectivity. It has partial efficacy at the α2 and α3 subunits, and acts as a neutral antagonist at the α1 subunit.[6] This profile is intended to produce anxiolytic effects with reduced sedation.
Troubleshooting Guides
Problem: Inconsistent results in seizure models.
| Potential Cause | Troubleshooting Step |
| Inappropriate Seizure Model | This compound has shown efficacy in a mouse model of Dravet syndrome by increasing the temperature threshold for hyperthermia-induced seizures.[4] It has also been shown to be effective in a rat model of genetic absence epilepsy.[11] Its efficacy may be limited in other seizure models that are not dependent on GABA-A α2/α3 modulation. |
| Suboptimal Dosing Regimen | In the Dravet syndrome mouse model, effective oral doses were 10, 17.8, and 31.6 mg/kg administered 30 minutes before seizure induction.[3] Ensure your dosing regimen is aligned with the pharmacokinetic profile of this compound in your chosen species. |
| Vehicle Formulation | This compound has been formulated in Sulfobutylether-Beta-Cyclodextrin (SBECD) for preclinical studies.[5] Ensure proper solubilization and stability of the compound in your chosen vehicle. |
Problem: Difficulty translating preclinical findings to potential clinical outcomes.
| Potential Cause | Troubleshooting Step |
| Dose-Response Relationship | Preclinical studies may show effects at exposures that are not well-tolerated or achievable in humans. It's important to establish a clear dose-response relationship in your preclinical model and correlate this with plasma concentrations. |
| Endpoint Selection | Clinical studies in healthy volunteers used sensitive pharmacodynamic markers like saccadic peak velocity (SPV) to assess CNS effects.[6] Consider using translatable biomarkers in your preclinical studies to better predict clinical outcomes. |
| Modest Clinical Effects | Be aware that clinical trials with this compound in healthy volunteers showed only modest CNS effects, and it was suggested that higher doses might be needed for clinical efficacy.[6][7] This highlights a potential translational challenge that should be considered when interpreting preclinical data. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Functional Efficacy of this compound
| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy (% of max Diazepam response) |
| α1 | 0.5[3] | Neutral Antagonism[6] |
| α2 | 0.3[3] | ~18%[6] |
| α3 | 1.3[3] | ~15%[6] |
| α5 | 230[3] | ~8%[6] |
Table 2: Efficacy of this compound in a Mouse Model of Dravet Syndrome
| Treatment Group | Median Temperature Threshold for Seizure (°C) |
| Vehicle | 42.2[3] |
| This compound (10 mg/kg) | 42.8[3] |
| This compound (17.8 mg/kg) | 43.3[3] |
| This compound (31.6 mg/kg) | 43.4[3] |
Table 3: In Vitro CYP450 Induction by this compound in Human Hepatocytes
| CYP Isoform | This compound Concentration (µM) | Induction Response (% of Positive Control) |
| CYP1A2 | 1 or 10 | 17.9% - 54.9%[10] |
| CYP3A4 | 1 or 10 | 76.9% - 85.7%[10] |
Experimental Protocols
Protocol 1: Hyperthermia-Induced Seizure Model in F1.Scn1a+/- Mice
This protocol is based on the methodology used to assess the efficacy of this compound in a mouse model of Dravet syndrome.[3][4]
-
Animals: Male and female P18-P20 F1.Scn1a+/- mice.
-
Drug Administration: Administer this compound orally at doses of 10, 17.8, or 31.6 mg/kg, or vehicle, 30 minutes before the induction of hyperthermia.
-
Hyperthermia Induction: Place a temperature probe in the rectum of the mouse to monitor core body temperature. Use a heat lamp to gradually increase the body temperature at a rate of approximately 0.5°C per minute.
-
Endpoint: Record the temperature at which the first generalized seizure occurs.
-
Data Analysis: Compare the median seizure threshold temperature between the vehicle and this compound-treated groups.
Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
Caption: Troubleshooting workflow for unexpected preclinical results.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cureepilepsy.org [cureepilepsy.org]
- 5. Frontiers | GABAA Alpha 2,3 Modulation Improves Select Phenotypes in a Mouse Model of Fragile X Syndrome [frontiersin.org]
- 6. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. Late-occurring and Long-circulating Metabolites of GABAAα2,3 Receptor Modulator this compound Involving Metabolic Cyclization and Aromatization: Relevance to MIST Analysis and Application for Patient Compliance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A clinical study to assess CYP1A2 and CYP3A4 induction by this compound, a selective GABA(A) receptor modulator - an in vitro and in vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. a phase 2- ready potentiator of α2/3-containing gabaa receptors potently and fully blocks seizures in rats with genetic absence epilepsy [aesnet.org]
Validation & Comparative
AZD7325 vs. Lorazepam: A Comparative Guide to Central Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the central nervous system (CNS) effects of AZD7325, a novel α2,3-subtype-selective partial GABA-A receptor modulator, and lorazepam, a non-selective benzodiazepine (B76468). The data presented is based on a pivotal double-blind, randomized, four-way crossover study in healthy male volunteers, offering objective insights into the pharmacodynamic profiles of these two compounds.
At a Glance: Key Findings
A study comparing single oral doses of this compound (2 mg and 10 mg) with lorazepam (2 mg) and placebo revealed significant differences in their CNS effects. While lorazepam produced robust impairment across a range of cognitive, neurophysiologic, and psychomotor functions, this compound demonstrated a markedly mitigated side-effect profile, suggesting a potential for anxiolytic efficacy without the pronounced sedative and cognitive side effects associated with traditional benzodiazepines.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from the comparative study, highlighting the differential effects of this compound and lorazepam on various CNS-related parameters.
Table 1: Effects on Saccadic Peak Velocity (SPV), Body Sway, and Subjective Alertness [1][2]
| Treatment Group | Change in Saccadic Peak Velocity (ΔSPV) | Change in Body Sway (ΔSway) | Change in Visual Analogue Scale for Alertness (ΔVASalertness) |
| Placebo | - | - | - |
| This compound (2 mg) | No statistically significant effect | No statistically significant effect | No statistically significant effect |
| This compound (10 mg) | No statistically significant effect | No statistically significant effect | No statistically significant effect |
| Lorazepam (2 mg) | Robust and statistically significant impairment (p < 0.05 vs. placebo) | Robust and statistically significant impairment (p < 0.05 vs. placebo) | Robust and statistically significant impairment (p < 0.05 vs. placebo) |
Table 2: Relationship between Saccadic Peak Velocity and Other CNS Effects [1][2][3][4]
| Parameter | This compound (10 mg) vs. Lorazepam (2 mg) | p-value |
| Δlog(Sway) vs. ΔSPV (slope) | -0.00036 vs. -0.00206 | 0.0018 |
| ΔVASalertness vs. ΔSPV (slope) | 0.01855 vs. 0.08216 | 0.0024 |
These data indicate that for a given change in saccadic peak velocity, lorazepam produced a much larger increase in body sway and a greater decrease in subjective alertness compared to this compound.
Experimental Protocols
The primary data for this comparison is derived from a double-blind, randomized, four-way crossover study.[1][2][3][4]
Study Design:
-
Treatments: Single oral doses of this compound (2 mg and 10 mg), lorazepam (2 mg), and placebo.[1][2][3][4]
-
Methodology: Each participant received each of the four treatments in a randomized order, with washout periods between each treatment. A comprehensive battery of validated CNS tests was administered to measure cognitive, neurophysiologic, and psychomotor function, as well as subjective feelings.[1][2][3][4]
Key Experimental Measures:
-
Saccadic Eye Movements: Saccadic peak velocity (SPV) was measured as a sensitive indicator of benzodiazepine-induced sedation.[2]
-
Body Sway: Postural stability was assessed using a device similar to the Wright ataxia meter to measure body sway in the antero-posterior direction with eyes closed.[2]
-
Visual Analogue Scales (VAS): Subjective effects, including alertness, were quantified using standardized visual analogue scales.[2]
Signaling Pathways and Mechanism of Action
The distinct CNS effect profiles of this compound and lorazepam stem from their different mechanisms of action at the GABA-A receptor.
Lorazepam: Lorazepam is a non-selective positive allosteric modulator of GABA-A receptors.[5][6][7] It binds to the benzodiazepine site on various GABA-A receptor subtypes, enhancing the effect of the inhibitory neurotransmitter GABA.[5][6][7][8] This widespread potentiation of GABAergic inhibition throughout the CNS leads to its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[7]
This compound: this compound is a partial and subtype-selective positive allosteric modulator of GABA-A receptors, with high affinity for the α2 and α3 subunits and lower efficacy at the α1 and α5 subunits.[9][10] The α1 subunit is primarily associated with sedation, while the α2 and α3 subunits are linked to anxiolytic effects.[1] By selectively targeting the α2 and α3 subunits, this compound aims to provide anxiolytic benefits with a reduced burden of sedation and cognitive impairment.[1]
Caption: Comparative Signaling Pathways of Lorazepam and this compound.
Experimental Workflow
The following diagram illustrates the workflow of the clinical study comparing the CNS effects of this compound and lorazepam.
Caption: Clinical Trial Workflow for CNS Effects Comparison.
Conclusion
The available data strongly suggest that this compound, a subtype-selective GABA-A receptor modulator, has a significantly more favorable CNS side-effect profile compared to the non-selective benzodiazepine lorazepam. While lorazepam induces marked sedation and impairs psychomotor and cognitive functions, this compound shows a paucity of such effects at the doses tested.[1][2][3][4] This characteristic profile supports the potential for this compound as an anxiolytic agent with a reduced liability for the typical side effects of classical benzodiazepines. Further investigation, potentially at higher doses, may be warranted to fully elucidate its clinical efficacy.[1][2][3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The central nervous system effects of the partial GABA-Aα2,3 -selective receptor modulator this compound in comparison with lorazepam in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Lorazepam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Lorazepam? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
A Comparative Guide to AZD7325 and Other GABAA α2/α3 Selective Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD7325 with other notable GABAA α2/α3 selective positive allosteric modulators (PAMs), namely L-838,417 and TPA023. The information presented is collated from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to GABAA α2/α3 Modulation
The γ-aminobutyric acid type A (GABAA) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system (CNS). It is a ligand-gated ion channel that, upon binding with GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability. The GABAA receptor is a pentameric structure composed of various subunits, with the most common isoforms in the brain containing α, β, and γ subunits.
The diverse subunit composition of GABAA receptors allows for pharmacological specificity. Notably, the α subunits are key determinants of the receptor's function and pharmacology. While the α1 subunit is associated with the sedative effects of non-selective benzodiazepines, the α2 and α3 subunits are primarily linked to the anxiolytic and anticonvulsant effects.[1] Consequently, the development of selective modulators for the GABAA α2 and α3 subunits is a promising strategy for creating novel therapeutics for anxiety, epilepsy, and other neurological disorders with a reduced side-effect profile compared to traditional benzodiazepines.[1]
This guide focuses on this compound, a compound developed by AstraZeneca, and compares its in vitro and in vivo properties with two other well-characterized α2/α3 selective modulators: L-838,417 and TPA023.
Comparative Quantitative Data
The following tables summarize the key in vitro binding affinities and functional efficacies of this compound, L-838,417, and TPA023 at different GABAA receptor subtypes. The data has been compiled from various sources and experimental conditions may vary.
Table 1: In Vitro Binding Affinity (Ki, nM) at Human GABAA Receptor Subtypes
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Reference(s) |
| This compound | 0.5 | 0.3 | 1.3 | 230 | [2][3][4] |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 | [5] |
| TPA023 | ~0.41 | ~0.19 | ~0.19 | ~0.34 | [6][7][8] |
Table 2: In Vitro Functional Efficacy (% of Diazepam's Maximal Response)
| Compound | α1 Subunit | α2 Subunit | α3 Subunit | α5 Subunit | Reference(s) |
| This compound | Neutral Antagonist | ~18% | ~15% | ~8% | [9] |
| L-838,417 | No Efficacy (Antagonist) | Partial Agonist | Partial Agonist | Partial Agonist | |
| TPA023 | Antagonist | Weak Partial Agonist | Weak Partial Agonist | Antagonist | [6] |
Table 3: Comparative Pharmacokinetic Parameters
| Compound | Species | Half-life (t½) | Oral Bioavailability (F%) | Key Notes | Reference(s) |
| This compound | Human | 8.5 - 9.0 h | Not explicitly stated | Apparent oral clearance of 38.3 L/h. | [9] |
| L-838,417 | Rat | - | 41% | Moderately cleared. | [10] |
| Mouse | - | <1% | Cleared at twice the rate of liver blood flow. | [10] | |
| TPA023 | Human | 3 - 7.3 h | Not explicitly stated | Cmax reached ~2 hours post-dosing. | [6][11] |
| Rat | 1.4 h | 36% | - | [11] | |
| Dog | 1.5 h | 54% | - | [11] |
Signaling Pathway and Experimental Workflows
GABAA Receptor Signaling Pathway
The binding of GABA to its receptor opens a chloride channel, leading to hyperpolarization of the neuron. Positive allosteric modulators like this compound bind to a site distinct from the GABA binding site (the benzodiazepine (B76468) site) and enhance the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA.
Caption: GABAA receptor signaling pathway with modulation by an α2/α3 PAM.
Experimental Workflow: Comparison of GABAA Modulators
The preclinical comparison of GABAA modulators typically involves a series of in vitro and in vivo assays to determine their affinity, efficacy, selectivity, and functional effects.
Caption: Preclinical workflow for comparing GABAA receptor modulators.
Experimental Protocols
Radioligand Binding Assay for GABAA Receptors
This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for GABAA receptors using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Receptor Source: Membranes from cells (e.g., HEK293) stably expressing specific human GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: [3H]Flumazenil or [3H]Ro15-1788 (a high-affinity benzodiazepine site antagonist).
-
Test Compounds: this compound, L-838,417, TPA023.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine, such as Diazepam or Clonazepam (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates and a vacuum manifold.
2. Membrane Preparation:
-
Homogenize cells expressing the target receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step. This is typically done three times.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
3. Binding Assay Procedure:
-
Prepare serial dilutions of the test compounds (this compound, L-838,417, TPA023) in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-specific binding control.
-
Competition: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate for 60-90 minutes at 4°C to reach binding equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This protocol outlines a general method for assessing the functional efficacy of GABAA modulators on receptors expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from a female Xenopus laevis frog.
-
Inject the oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α2, β3, and γ2) in a specific ratio.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression on the cell surface.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a baseline current by perfusing the oocyte with the Ringer's solution.
3. Drug Application and Data Acquisition:
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline GABA-evoked current.
-
Co-apply the test compound (this compound, L-838,417, or TPA023) at various concentrations along with the same concentration of GABA.
-
Record the potentiation of the GABA-evoked current by the test compound.
-
To determine the maximal efficacy, apply a saturating concentration of a full agonist like diazepam as a positive control.
-
Wash the oocyte with Ringer's solution between drug applications to allow for recovery.
4. Data Analysis:
-
Measure the peak amplitude of the current responses.
-
Express the potentiation by the test compound as a percentage of the maximal potentiation induced by the full agonist (e.g., diazepam).
-
Plot the percentage potentiation against the logarithm of the test compound concentration to generate a dose-response curve.
-
From this curve, determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the maximal efficacy.
Discussion and Conclusion
The data presented in this guide highlights the distinct profiles of this compound, L-838,417, and TPA023 as GABAA α2/α3 selective modulators.
-
This compound demonstrates high affinity for α1, α2, and α3 subunits but significantly lower affinity for the α5 subunit.[2][3][4] Functionally, it acts as a partial agonist at α2 and α3 subunits with neutral antagonist activity at the α1 subunit.[9] This profile suggests the potential for anxiolytic and anticonvulsant effects with a reduced risk of sedation.
-
L-838,417 also shows high affinity for α1, α2, and α3 subunits, with a slightly higher affinity for the α5 subunit compared to this compound.[5] A key feature of L-838,417 is its lack of efficacy at the α1 subunit, making it a valuable tool for dissecting the roles of different GABAA receptor subtypes.
-
TPA023 exhibits high affinity across α1, α2, α3, and α5 subunits.[6][7][8] However, its functional profile is characterized by weak partial agonism at α2 and α3 subunits and antagonism at α1 and α5 subunits.[6] This profile is also aimed at achieving anxiolysis without sedation.
The choice of which modulator to use in a research setting will depend on the specific scientific question being addressed. This compound's profile as a partial agonist with high affinity for α2/α3 subunits makes it a compound of clinical interest for anxiety and seizure disorders. L-838,417's α1-sparing activity makes it an excellent research tool for studying the consequences of α2/α3/α5 modulation in the absence of α1-mediated effects. TPA023 provides another example of a modulator with a nuanced profile of weak partial agonism and antagonism at different subunits.
The experimental protocols provided offer a starting point for researchers to conduct their own comparative studies. It is crucial to perform head-to-head comparisons under identical experimental conditions to obtain the most reliable and directly comparable data. The signaling pathway and experimental workflow diagrams provide a conceptual framework for understanding the mechanism of action and the process of evaluating these important pharmacological agents. Further in vivo studies are necessary to fully elucidate the therapeutic potential and side-effect profiles of these and other novel GABAA α2/α3 selective modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TPA 023 | GABA Receptor | TargetMol [targetmol.com]
- 8. ovid.com [ovid.com]
- 9. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent pharmacokinetics and receptor occupancy of the GABAA receptor subtype selective benzodiazepine site ligand L-838417 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subtype-selective GABA(A) receptor modulation yields a novel pharmacological profile: the design and development of TPA023 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to [11C]flumazenil PET Studies with AZD7325
This guide provides a comprehensive comparison of AZD7325, a subtype-selective GABA-A α2,3 receptor positive allosteric modulator, with other relevant compounds, utilizing data from [11C]flumazenil Positron Emission Tomography (PET) studies. The information is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Introduction to this compound
This compound is a novel, orally active compound that acts as a partial selective positive allosteric modulator (PAM) of GABA-A receptors containing α2 and α3 subunits.[1] It exhibits high binding affinity for GABA-A receptors with α1, α2, and α3 subunits, and significantly lower affinity for the α5 subunit, which is associated with cognitive side effects of non-selective benzodiazepines.[1][2] The selectivity of this compound for the α2 and α3 subunits suggests its potential as an anxiolytic agent with a reduced side-effect profile, particularly concerning sedation and cognitive impairment, compared to non-selective GABA-A modulators like benzodiazepines.[1][3]
Comparative Data Presentation
To objectively assess the performance of this compound, this guide compares its receptor occupancy data, as determined by [11C]flumazenil PET, with that of AZD6280, another subtype-selective modulator, and lorazepam, a non-selective benzodiazepine (B76468).
GABA-A Receptor Occupancy
The following table summarizes the relationship between plasma concentration and GABA-A receptor occupancy for this compound and AZD6280, as determined by [11C]flumazenil PET in humans.[1]
| Compound | Dose Range | Maximum Receptor Occupancy | Ki,plasma (nmol/L) | Associated Sedation/Cognitive Impairment |
| This compound | 0.2 - 30 mg | >80% at 20-30 mg[4] | 15 | No clear sedative or cognitive effects observed at high occupancy[1][4] |
| AZD6280 | 5 - 40 mg | >60% at 40 mg[4] | 440 | No clear sedative or cognitive effects observed[1] |
Ki,plasma represents the plasma concentration required for 50% receptor occupancy.
For comparison, a study in rats using [11C]flumazenil micro-PET determined the plasma EC50 (concentration for 50% occupancy) for the non-selective benzodiazepine lorazepam to be 96 ng/mL.[5] It is important to note that significant drowsiness has been associated with low receptor occupancy (2-30%) for non-selective positive allosteric modulators in humans.[6]
In Vitro Binding Affinities (Ki, nM)
This table presents the in vitro binding affinities of this compound for different GABA-A receptor subtypes.
| Compound | GABA-A α1 | GABA-A α2 | GABA-A α3 | GABA-A α5 |
| This compound | 0.5 | 0.3 | 1.3 | 230 |
Data from MedchemExpress and a study by Chen et al. cited in Nyberg et al., 2017.[1][2]
Experimental Protocols
The following sections detail the methodologies employed in the key [11C]flumazenil PET studies cited in this guide.
[11C]flumazenil PET Study with this compound and AZD6280
This protocol is based on the study conducted by Nyberg et al. (2017).[1]
Study Design:
-
Two separate open-label, single-dose PET studies were conducted for this compound and AZD6280.
-
A total of 12 healthy male subjects participated.
-
Each subject underwent a baseline [11C]flumazenil PET scan and a second scan after oral administration of a single dose of either this compound (0.2 to 30 mg) or AZD6280 (5 to 40 mg).
PET Imaging:
-
Radioligand: [11C]flumazenil, a GABA-A receptor antagonist.
-
Scanner: High-Resolution Research Tomograph (HRRT).
-
Image Acquisition: PET data were acquired for 63 minutes following the injection of [11C]flumazenil.
-
Image Analysis: A simplified reference tissue model was used to obtain regional binding potentials (BPND). The relationship between the plasma concentration of the drug and GABA-A receptor occupancy was described by a hyperbolic function to estimate the Ki,plasma.
Pharmacokinetic and Safety Assessments:
-
Venous blood samples were collected at multiple time points before and after drug administration to determine plasma drug concentrations.
-
Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.
Mandatory Visualizations
GABA-A Receptor Signaling Pathway
The following diagram illustrates the mechanism of action of GABA and the modulatory effects of benzodiazepines and subtype-selective modulators like this compound at the GABA-A receptor.
Caption: GABA-A receptor signaling pathway and modulator binding sites.
Experimental Workflow for a [11C]flumazenil PET Receptor Occupancy Study
This diagram outlines the typical workflow for a clinical PET study designed to measure the receptor occupancy of a drug candidate.
Caption: Workflow of a [11C]flumazenil PET receptor occupancy study.
References
- 1. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of lorazepam [7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one] occupancy of rat brain gamma-aminobutyric acid(A) receptors measured using in vivo [3H]flumazenil (8-fluoro 5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid ethyl ester) binding and [11C]flumazenil micro-positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of AZD7325 and Other GABA-A α2/3 Receptor Modulators on Saccadic Eye Movements
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of AZD7325, a novel α2,3-subtype-selective partial GABA-A receptor modulator, on saccadic eye movements against other selective and non-selective GABAergic compounds. The objective is to present a clear overview of the available experimental data, facilitating informed decisions in neuroscience research and drug development.
Introduction
Saccadic eye movements, the rapid, voluntary shifts of gaze from one point of interest to another, are a sensitive biomarker for the central nervous system (CNS) effects of drugs, particularly those modulating the gamma-aminobutyric acid (GABA) system. Non-selective benzodiazepines, which act on various GABA-A receptor subtypes, are known to significantly impair saccadic performance, notably by reducing peak velocity.[1] The development of subtype-selective GABA-A receptor modulators like this compound aims to achieve therapeutic benefits, such as anxiolysis, while minimizing the sedative and cognitive side effects associated with non-selective agents. This guide compares the saccadic eye movement profile of this compound with the α2,3-subtype-selective agonists TPA023 and MK-0343, and the non-selective benzodiazepine, lorazepam.
Mechanism of Action: Targeting GABA-A α2/3 Subunits
This compound and its comparators, TPA023 and MK-0343, are positive allosteric modulators that selectively target the α2 and α3 subunits of the GABA-A receptor. These subunits are predominantly expressed in brain regions associated with anxiety, such as the amygdala and hippocampus. By enhancing the effect of GABA at these specific receptor subtypes, these compounds are hypothesized to produce anxiolytic effects with a reduced burden of sedation and cognitive impairment, which are primarily mediated by the α1 and α5 subunits, respectively. The non-selective agonist lorazepam, in contrast, potentiates GABAergic neurotransmission across multiple GABA-A receptor subtypes.
Comparative Effects on Saccadic Eye Movement Parameters
The following tables summarize the quantitative effects of this compound, TPA023, MK-0343, and lorazepam on key saccadic eye movement parameters as reported in clinical studies involving healthy volunteers.
Table 1: Saccadic Peak Velocity (SPV)
| Compound | Dose | Change from Baseline/Placebo | Study Population | Citation |
| This compound | 2 mg | No statistically significant effect | 16 healthy males | [2][3] |
| 10 mg | No statistically significant effect | 16 healthy males | [2][3] | |
| TPA023 | 0.5 mg | Significant dose-dependent reduction | 12 healthy male volunteers | [4] |
| 1.5 mg | Maximum reduction of 85 deg/sec | 12 healthy male volunteers | [4] | |
| MK-0343 | 0.75 mg | Equipotent to 2 mg lorazepam | Healthy male volunteers | [5] |
| Lorazepam | 2 mg | Robust and significantly larger effects compared to this compound and placebo | 16 healthy males | [2][3] |
| 1 mg & 2 mg | Dose-dependent reduction | 34 healthy adults | [6] |
Table 2: Saccadic Latency
| Compound | Dose | Change from Baseline/Placebo | Study Population | Citation |
| This compound | 2 mg | No statistically significant effect | 16 healthy males | [2] |
| 10 mg | No statistically significant effect | 16 healthy males | [2] | |
| TPA023 | 0.5 mg | No detectable effect | 12 healthy male volunteers | [4] |
| 1.5 mg | No detectable effect | 12 healthy male volunteers | [4] | |
| MK-0343 | 0.75 mg | Increased latency, equipotent to 2 mg lorazepam | Healthy male volunteers | [5] |
| Lorazepam | 2 mg | Significant increase | 16 healthy males | [2] |
| 1 mg | Significant increase | Healthy individuals | [1] |
Table 3: Saccadic Inaccuracy
| Compound | Dose | Change from Baseline/Placebo | Study Population | Citation |
| This compound | 2 mg | No statistically significant effect | 16 healthy males | [2] |
| 10 mg | No statistically significant effect | 16 healthy males | [2] | |
| TPA023 | 0.5 mg | No detectable effect | 12 healthy male volunteers | [4] |
| 1.5 mg | No detectable effect | 12 healthy male volunteers | [4] | |
| MK-0343 | Not Specified | Increased inaccuracy | Healthy male volunteers | [5] |
| Lorazepam | 2 mg | Significant increase | 16 healthy males | [2] |
Experimental Protocols
The assessment of saccadic eye movements in these clinical trials typically follows a standardized protocol. Below is a generalized experimental workflow based on the methodologies described in the cited literature.
Detailed Methodologies:
-
Study Design: The majority of studies employ a double-blind, randomized, placebo-controlled, crossover design to minimize bias.[2]
-
Participants: Healthy male volunteers are commonly recruited to reduce variability.[2][4]
-
Apparatus: A computer-based system is used for stimulus presentation and data acquisition. This often includes a stimulus display, signal amplification, data recording hardware, and electrodes (for electrooculography) or a high-speed camera (for video-oculography).[2]
-
Procedure: Participants are seated in a dimly lit room with their head stabilized. After a calibration procedure, they are instructed to fixate on a central point on a screen. A target then appears at a peripheral location, and the participant is instructed to look at it as quickly and accurately as possible. The timing and location of the target are varied across trials.
-
Data Analysis: Eye movement data is recorded and analyzed to extract key parameters. Saccadic peak velocity (the maximum speed of the eye movement), latency (the time between target appearance and the start of the eye movement), and inaccuracy (the difference between the saccade endpoint and the target location) are the primary endpoints.[2]
Discussion and Conclusion
The available data indicates a clear differentiation in the effects of this compound and other α2,3-subtype-selective modulators on saccadic eye movements compared to the non-selective benzodiazepine, lorazepam.
-
This compound demonstrates a favorable profile with no statistically significant impact on saccadic peak velocity, latency, or inaccuracy at the tested doses.[2][3] This suggests a reduced potential for the sedative and psychomotor-impairing effects commonly associated with benzodiazepines.
-
TPA023 shows a more complex profile, reducing saccadic peak velocity to a similar degree as lorazepam, but without the accompanying increase in latency and inaccuracy.[4] This suggests that while it may have some sedative-like effects on the oculomotor system, it does not impair the planning and execution of saccades to the same extent as non-selective agents.
-
MK-0343 appears to have a profile that includes effects on both peak velocity and latency, making it more similar to lorazepam in its impact on saccades than this compound or TPA023.[5]
References
- 1. Pharmacological treatment effects on eye movement control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The central nervous system effects of the partial GABA-Aα2,3 -selective receptor modulator this compound in comparison with lorazepam in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of lorazepam on saccadic eye movements: the role of sex, task characteristics and baseline traits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AZD7325 and Diazepam: A Guide for Researchers
An in-depth examination of the pharmacological and preclinical profiles of the novel GABAA receptor modulator AZD7325 and the classical benzodiazepine (B76468), diazepam.
This guide provides a detailed comparison of this compound and diazepam, two modulators of the γ-aminobutyric acid type A (GABAA) receptor. Diazepam, a widely prescribed benzodiazepine, is known for its anxiolytic, sedative, anticonvulsant, and muscle-relaxant properties.[1] this compound, a newer investigational compound, has been developed as a subtype-selective partial agonist with the aim of achieving a more favorable side-effect profile.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data.
Pharmacological Profile: A Tale of Two Affinities
The primary difference between this compound and diazepam lies in their interaction with the various subtypes of the GABAA receptor. The GABAA receptor is a pentameric ligand-gated ion channel with multiple isoforms, determined by the combination of its constituent subunits (e.g., α, β, γ).[4] Classical benzodiazepines like diazepam are non-selective, binding to GABAA receptors containing α1, α2, α3, and α5 subunits.[1][4] In contrast, this compound exhibits significant selectivity, primarily targeting the α2 and α3 subunits.[2][3]
This selectivity is hypothesized to separate the anxiolytic effects, believed to be mediated by α2 and α3 subunits, from the sedative and amnesic effects, which are primarily associated with the α1 and α5 subunits, respectively.[2]
Data Presentation: Binding Affinity and Functional Efficacy
The following tables summarize the quantitative data on the binding affinities and functional efficacies of this compound and diazepam at different GABAA receptor subtypes.
| Compound | GABAA Receptor Subtype | Binding Affinity (Ki, nM) |
| This compound | α1 | 0.5[3] |
| α2 | 0.3[3] | |
| α3 | 1.3[3] | |
| α5 | 230[3] | |
| Diazepam | α1, α2, α3, α5 | Low Subtype Selectivity[1] |
Table 1: Comparative GABAA Receptor Subtype Binding Affinities.
| Compound | GABAA Receptor Subtype | Functional Efficacy (% of maximal diazepam response) |
| This compound | α1 | Neutral Antagonist[2] |
| α2 | ~18%[2] | |
| α3 | ~15%[2] | |
| α5 | ~8%[2] | |
| Diazepam | α1, α2, α3, α5 | Full Agonist (100%) |
Table 2: Comparative GABAA Receptor Subtype Functional Efficacy.
Preclinical Efficacy: Anxiety and Seizure Models
Both this compound and diazepam have demonstrated efficacy in preclinical models of anxiety and seizures. However, direct head-to-head comparative studies are limited in the publicly available literature.
In models of anxiety, diazepam has a well-documented anxiolytic effect in the elevated plus-maze (EPM) and the Vogel conflict test.[5][6][7][8] In the EPM, anxiolytic compounds typically increase the time spent and the number of entries into the open arms. In the Vogel conflict test, anxiolytics increase the number of punished responses (e.g., licks of a water spout that are paired with a mild electric shock).[9] Preclinical studies with this compound have also shown potent anxiolytic-like effects.[3]
In seizure models, this compound has shown anticonvulsant effects.[3] Diazepam is a well-established anticonvulsant and is used as a positive control in many preclinical seizure models, such as the pentylenetetrazol (PTZ)-induced seizure model.[10]
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the interpretation and replication of findings. Below are generalized protocols for common behavioral assays used to evaluate anxiolytic and anticonvulsant properties.
Elevated Plus-Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of four arms arranged in a plus shape, with two open arms and two enclosed by walls, elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces.
Generalized Protocol:
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated above the ground.
-
Animals: Mice or rats are typically used.
-
Procedure: The animal is placed in the center of the maze facing a closed arm. Its behavior is recorded for a set period (e.g., 5 minutes).
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general activity).
-
-
Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Vogel Conflict Test
The Vogel conflict test is a model of anxiety in which a thirsty animal is punished for drinking.
Generalized Protocol:
-
Apparatus: An operant chamber with a drinking spout.
-
Animals: Typically rats, water-deprived for a period before the test.
-
Procedure: The animal is placed in the chamber and has access to the drinking spout. After a certain number of licks, a mild electric shock is delivered through the spout.
-
Parameters Measured: The number of shocks received during the test period.
-
Interpretation: Anxiolytic drugs increase the number of punished licks, indicating a reduction in the conflict between the drive to drink and the aversion to the shock.[9]
Pentylenetetrazol (PTZ)-Induced Seizure Model
PTZ is a GABAA receptor antagonist that induces seizures in rodents. This model is used to screen for potential anticonvulsant drugs.
Generalized Protocol:
-
Animals: Mice or rats.
-
Procedure: A sub-convulsive dose of PTZ is administered to the animals. The test compound is administered prior to the PTZ injection.
-
Parameters Measured:
-
Latency to the first seizure (e.g., myoclonic jerk, generalized clonus).
-
Severity of seizures.
-
Presence or absence of tonic-clonic seizures.
-
-
Interpretation: An increase in the latency to seizures or a reduction in seizure severity indicates an anticonvulsant effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for preclinical comparison.
Caption: GABAA Receptor Subtype Selectivity and Associated Effects.
Caption: Preclinical Comparative Experimental Workflow.
Conclusion
This compound and diazepam represent two distinct approaches to modulating the GABAA receptor. Diazepam's non-selective, full agonist profile provides broad efficacy but is associated with a range of side effects. This compound's subtype-selective, partial agonist profile holds the promise of a more targeted therapeutic effect with a potentially improved safety and tolerability profile. Further head-to-head comparative studies, particularly in preclinical models of anxiety and with detailed dose-response analyses, are warranted to fully elucidate the relative therapeutic potential of this compound. This guide provides a foundational comparison to aid researchers in the design and interpretation of future studies in this area.
References
- 1. Influence of GABAA Receptor α Subunit Isoforms on the Benzodiazepine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiolytic activity of tenoten and diazepam depends on conditions in Vogel conflict test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of psychoactive drugs in the Vogel conflict test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Selectivity of AZD7325: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profile of AZD7325, a subtype-selective γ-aminobutyric acid type A (GABAA) receptor modulator, with other notable GABAA receptor ligands. The data presented herein is compiled from various preclinical studies to assist researchers in evaluating the selectivity and potential therapeutic window of this compound.
Introduction to this compound
This compound is a novel, orally active compound that acts as a partial positive allosteric modulator (PAM) of GABAA receptors.[1] It was designed to selectively target receptor subtypes containing α2 and α3 subunits, with lower affinity and efficacy at α1 and α5 subunit-containing receptors.[2][3] This selectivity is hypothesized to confer anxiolytic effects with a reduced propensity for sedation, cognitive impairment, and other side effects associated with non-selective benzodiazepines.[4]
Comparative In Vitro Selectivity
The selectivity of this compound is best understood by comparing its binding affinity (Ki) and functional efficacy (Emax) at different GABAA receptor subtypes against a non-selective full agonist like Diazepam and other subtype-selective compounds such as L-838,417 and TPA023.
Data Presentation: Binding Affinity and Functional Efficacy
| Compound | GABAA Receptor Subtype | Binding Affinity (Ki, nM) | Functional Efficacy (% of Diazepam/Chlordiazepoxide) |
| This compound | α1β3γ2 | 0.5[1] | Neutral Antagonist[2] |
| α2β3γ2 | 0.3[1][3] | ~18%[2] | |
| α3β3γ2 | 1.3[1][3] | ~15%[2] | |
| α5β3γ2 | 230[1] | ~8%[2] | |
| Diazepam | α1β2γ2 | - | 100% (Full Agonist)[5][6] |
| α2β2γ2 | - | ~200% potentiation at 10 µM[6] | |
| α3β2γ2 | - | - | |
| α5β2γ2 | - | ~350% potentiation at >10 µM[6] | |
| L-838,417 | α1β3γ2 | 0.79[7] | Antagonist (2% of Chlordiazepoxide)[8] |
| α2β3γ2 | 0.67[7] | Partial Agonist (43% of Chlordiazepoxide)[8] | |
| α3β3γ2 | 1.67[7] | Partial Agonist (43% of Chlordiazepoxide)[8] | |
| α5β3γ2 | 2.25[7] | Partial Agonist (39% of Chlordiazepoxide)[8] | |
| TPA023 | α1β3γ2 | 0.41[9] | Antagonist (0% of Chlordiazepoxide)[8] |
| α2β3γ2 | 0.33[9] | Weak Partial Agonist (11% of Chlordiazepoxide)[8] | |
| α3β3γ2 | 0.19[9] | Weak Partial Agonist (21% of Chlordiazepoxide)[8] | |
| α5β3γ2 | 0.33[9] | Minimal Activity (5% of Chlordiazepoxide)[8] |
Note: The specific β and γ subunits used in assays can vary between studies, which may influence the results. The data presented is a synthesis from multiple sources and aims to provide a comparative overview.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize the selectivity of GABAA receptor modulators like this compound.
Radioligand Binding Assays
This method is employed to determine the binding affinity (Ki) of a test compound for different receptor subtypes.
1. Membrane Preparation:
-
Recombinant human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are stably expressed in a suitable cell line (e.g., HEK-293).
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed multiple times to remove endogenous GABA and other interfering substances.
-
The final pellet is resuspended in the assay buffer to a specific protein concentration.
2. Binding Assay:
-
A constant concentration of a radioligand that binds to the benzodiazepine (B76468) site (e.g., [3H]-Flumazenil) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled benzodiazepine site ligand (e.g., Clonazepam).
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional activity (potentiation of GABA-evoked currents) of a compound at specific GABAA receptor subtypes expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.
-
cRNAs encoding the desired α, β, and γ subunits of the human GABAA receptor are microinjected into the oocytes.
-
The injected oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.[10]
2. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96).
-
Two microelectrodes, filled with a conducting solution (e.g., 3 M KCl), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential (typically -50 to -70 mV).[10]
-
A baseline GABA-evoked current is established by applying a low concentration of GABA (typically the EC5-20).
-
The test compound is then co-applied with GABA, and the change in the current amplitude is measured.
3. Data Analysis:
-
The potentiation of the GABA-evoked current by the test compound is calculated as a percentage increase over the baseline GABA response.
-
To determine the EC50, concentration-response curves are generated by applying various concentrations of the test compound.
-
The maximal efficacy (Emax) is determined as the maximum potentiation observed and is often expressed as a percentage of the maximal potentiation induced by a full agonist like Diazepam.
Mandatory Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor signaling pathway with allosteric modulation by this compound.
Experimental Workflow for Assessing Compound Selectivity
Caption: Experimental workflow for determining the in vitro selectivity of a GABAA receptor modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Diazepam enhancement of GABA-gated currents in binary and ternary GABAA receptors: relationship to benzodiazepine binding site density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Dose Benzodiazepines Positively Modulate GABAA Receptors via a Flumazenil-Insensitive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Comparison of the α2/3/5 Selective Positive Allosteric Modulators L-838,417 and TPA023 in Preclinical Models of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-Based Activity Profiling Approach for the Discovery of GABAA Receptor Ligands using an Automated Two Microelectrode Voltage Clamp Assay on Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
AZD7325 Efficacy: A Cross-Study Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AZD7325, a selective GABA-A α2,3 receptor positive allosteric modulator (PAM), with other relevant compounds. The information is compiled from preclinical and clinical studies to assist in the evaluation of its therapeutic potential.
Executive Summary
This compound is a novel compound that demonstrates a distinct pharmacological profile compared to non-selective benzodiazepines like lorazepam. As a selective PAM for the α2 and α3 subunits of the GABA-A receptor, it is hypothesized to possess anxiolytic properties with a reduced side-effect profile, particularly concerning sedation and cognitive impairment. Clinical and preclinical data suggest a potential role for this compound in anxiety disorders and certain neurodevelopmental conditions. However, its clinical efficacy in Generalized Anxiety Disorder (GAD) remains to be definitively established.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity and Efficacy of this compound
| GABA-A Receptor Subunit | Binding Affinity (Ki, nM) | Efficacy (% of maximal diazepam response) |
| α1 | 0.5 | Neutral Antagonism |
| α2 | 0.3 | 18% (Partial Agonist) |
| α3 | 1.3 | 15% (Partial Agonist) |
| α5 | 230 | 8% (Partial Agonist) |
Source: Data on file, AstraZeneca.[1]
Table 2: Comparative Pharmacodynamic Effects of this compound and Lorazepam in Healthy Males
| Pharmacodynamic Parameter | This compound (10 mg) | Lorazepam (2 mg) | Placebo |
| Saccadic Peak Velocity (SPV) | No significant effect | Robust impairment (p < 0.05 vs. placebo) | No significant effect |
| Body Sway | No significant effect | Robust impairment (p < 0.05 vs. placebo) | No significant effect |
| VAS Alertness | No significant effect | Robust impairment (p < 0.05 vs. placebo) | No significant effect |
| Cognitive Performance (CogState Battery) | No significant effects | Statistically significant impairments | No significant learning effects |
Source: Chen et al., 2014.[1]
Table 3: Preclinical Efficacy of this compound (BAER-101) in a Fragile X Syndrome Mouse Model
| Phenotype | Fmr1 KO Mice (Vehicle) | Fmr1 KO Mice + this compound (1 mg/kg) | Wild-Type Mice (Vehicle) |
| Neocortical UP State Duration | Increased | Reduced | Normal |
| Audiogenic Seizure Susceptibility | Increased | Reduced | Low |
| Novel Object Recognition | Impaired | Improved | Normal |
| Hippocampal Dendritic Spine Density | Increased | No significant effect | Normal |
Source: Gantois et al., 2021.
Experimental Protocols
Study of this compound vs. Lorazepam in Healthy Males
A double-blind, randomized, four-way crossover study was conducted with 16 healthy male participants. The study involved the administration of single oral doses of this compound (2 mg and 10 mg), lorazepam (2 mg), and a placebo.[1] A comprehensive battery of validated tests was used to assess the effects on the central nervous system, including cognitive function, neurophysiology, and psychomotor performance.[1] Key assessments included:
-
Saccadic Eye Movements: Evaluated using a computer-based system to measure saccadic peak velocity (SPV).[1]
-
Body Sway: Measured to assess postural stability.
-
Visual Analogue Scales (VAS): Used for subjective ratings of alertness and other feelings.[1]
-
CogState Battery: A computer-administered cognitive test battery to evaluate various cognitive domains.[1]
Preclinical Evaluation in a Fragile X Syndrome Mouse Model
The efficacy of this compound (referred to as BAER-101) was assessed in Fmr1 knockout (KO) mice, a model for Fragile X Syndrome. The study involved daily administration of this compound at a dose of 1 mg/kg. Behavioral and electrophysiological phenotypes were evaluated, including:
-
Neocortical Slice Electrophysiology: To measure spontaneous network activity (UP states).
-
Audiogenic Seizure Susceptibility: To assess seizure threshold.
-
Novel Object Recognition Test: To evaluate learning and memory.
-
Dendritic Spine Analysis: To quantify hippocampal spine density.
Signaling Pathways and Mechanisms of Action
Caption: this compound Signaling Pathway.
Caption: Lorazepam Signaling Pathway.
Caption: Pregabalin Signaling Pathway.
Conclusion
This compound shows a promising preclinical and early clinical profile as a selective modulator of GABA-A receptors. Its differentiation from non-selective benzodiazepines in terms of sedative and cognitive side effects is a key feature.[1] The preclinical data in a Fragile X Syndrome model suggests potential efficacy in neurodevelopmental disorders. However, the lack of robust anxiolytic effects in the Phase 2 GAD trial at the doses tested indicates that further investigation is needed to determine the optimal therapeutic window and patient populations for this compound. Future research should focus on dose-ranging studies in relevant clinical populations and further elucidation of its downstream signaling effects to fully characterize its therapeutic potential.
References
AZD7325: A Precision Tool for Probing GABAA Receptor Subtypes
A Comparative Guide for Researchers in Neuroscience and Drug Development
In the intricate landscape of neuroscience research, the γ-aminobutyric acid type A (GABAA) receptor stands as a pivotal target for understanding synaptic inhibition and for the development of therapeutics for a range of neurological and psychiatric disorders. The diverse family of GABAA receptor subtypes, each with distinct physiological roles, necessitates the use of highly selective pharmacological tools. This guide provides a comprehensive comparison of AZD7325, a subtype-selective GABAA receptor modulator, with other notable alternatives, offering researchers the critical data and experimental context needed to select the optimal compound for their studies.
Mechanism of Action: Fine-Tuning Neuronal Inhibition
This compound is a positive allosteric modulator (PAM) that exhibits high affinity and selective efficacy for GABAA receptors containing α2 and α3 subunits.[1][2][3] Unlike classical benzodiazepines, which act non-selectively across multiple α subunits, this compound offers a more nuanced approach to modulating GABAergic neurotransmission. It functions as a partial agonist at the α2 and α3 subunits, demonstrating approximately 15-18% of the maximal efficacy of diazepam at these sites.[2] Critically, it shows neutral antagonism at the α1 subunit and significantly lower affinity and antagonistic efficacy at the α5 subunit, a profile that theoretically separates anxiolytic effects from the sedative and cognitive-impairing side effects associated with non-selective modulators.[1][2]
dot
References
- 1. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zolpidem - Wikipedia [en.wikipedia.org]
- 3. Structural requirements for eszopiclone and zolpidem binding to the GABAA receptor are different - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking AZD7325 Against Novel Anxiolytics: A Comparative Guide
In the landscape of anxiolytic drug development, the pursuit of novel mechanisms of action that offer improved efficacy and tolerability over existing treatments is paramount. This guide provides a detailed comparison of AZD7325, a selective GABA-A α2,3 receptor partial agonist, with two novel anxiolytics, Fasedienol (PH94B) and Vestipitant, which operate through distinct pharmacological pathways. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Executive Summary
This compound represents a targeted approach to modulating GABAergic neurotransmission, aiming to retain anxiolytic effects while minimizing the sedative and cognitive side effects associated with non-selective benzodiazepines. Fasedienol offers a unique, rapid-onset mechanism through intranasal administration, acting on peripheral chemosensory neurons to modulate anxiety circuits without systemic absorption. Vestipitant targets the neurokinin-1 (NK1) receptor, a pathway implicated in stress and anxiety responses. While this compound's clinical development for anxiety has not progressed past Phase II due to not meeting its primary endpoint, Fasedienol has shown positive results in Phase III trials for social anxiety disorder. Data for Vestipitant in anxiety disorders is less extensive, with published studies primarily in healthy volunteers under stress conditions.
Data Presentation
Table 1: Comparative Profile of this compound, Fasedienol, and Vestipitant
| Feature | This compound | Fasedienol (PH94B) | Vestipitant |
| Mechanism of Action | Partial selective positive allosteric modulator of GABA-A α2 and α3 subunits.[1][2][3] | Pherine; acts on peripheral nasal chemosensory neurons to modulate olfactory-amygdala circuits.[4][5][6] | Neurokinin-1 (NK1) receptor antagonist.[7] |
| Target Indication | Initially Generalized Anxiety Disorder (GAD).[8][9][10] | Social Anxiety Disorder (SAD).[11][12][13] | Investigated for tinnitus, insomnia, and anxiety.[7] |
| Route of Administration | Oral.[14] | Intranasal spray.[11][12][13] | Oral. |
| Development Phase | Phase II completed for GAD (did not meet primary endpoint).[15][16] | Phase III (positive top-line results).[11][12][13] | Phase II (limited data in anxiety disorders). |
| Key Efficacy Findings | Did not show statistically significant superiority to placebo on HAM-A total score at Day 28 in a Phase II GAD trial.[15] | Statistically significant reduction in Subjective Units of Distress Scale (SUDS) during a public speaking challenge vs. placebo (p=0.015) in a Phase III SAD trial.[11][12][13] | Showed a significant reduction in anxiety on the Visual Analogue Scale-Anxiety (VAS-A) compared to placebo in a CO2 challenge model in healthy volunteers. |
| Key Tolerability Findings | Generally well-tolerated; most common adverse event was dizziness.[1] | Well-tolerated with no severe or serious adverse events reported in the PALISADE-2 trial.[11][12] | Generally well-tolerated in clinical trials for other indications. |
Table 2: Quantitative Clinical Efficacy Data
| Drug | Study | Population | Primary Endpoint | Result | p-value |
| This compound | D1140C00006 (Phase II)[15] | Generalized Anxiety Disorder | Change from baseline in Hamilton Anxiety Rating Scale (HAM-A) total score at Day 28 | No statistically significant difference compared to placebo.[15] | >0.1 |
| Fasedienol (PH94B) | PALISADE-2 (Phase III)[11][12][13] | Social Anxiety Disorder | Mean change from baseline in Subjective Units of Distress Scale (SUDS) during a public speaking challenge | -13.8 (Fasedienol) vs. -8.0 (Placebo).[11][12] | 0.015[11][12][13] |
| Vestipitant | CO2 Challenge Study | Healthy Volunteers | Change in Visual Analogue Scale-Anxiety (VAS-A) | Significant reduction in anxiety compared to placebo. | <0.05 |
Experimental Protocols
Preclinical Assessment of Anxiolytic Activity: Elevated Plus Maze (Rodents)
This protocol is a standard behavioral assay to assess anxiety-like behavior in rodents and is applicable for the initial screening of compounds like this compound and Vestipitant.[17][18][19][20][21]
Objective: To evaluate the anxiolytic potential of a test compound by measuring the exploratory behavior of rodents in an elevated, plus-shaped maze.
Apparatus: An elevated maze with two open arms and two enclosed arms.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: The test compound (e.g., this compound, Vestipitant) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for oral administration).
-
Test Initiation: Each animal is placed in the center of the maze, facing an open arm.
-
Observation: The animal is allowed to explore the maze for a 5-minute period. The session is recorded by an overhead video camera.
-
Data Analysis: Key parameters measured include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic effect.
Human Experimental Anxiety Model: Carbon Dioxide (CO2) Challenge
This protocol is used to induce a transient state of anxiety in healthy volunteers to assess the efficacy of anxiolytic compounds like Vestipitant.[22][23][24][25][26]
Objective: To evaluate the ability of a test compound to attenuate the anxiogenic effects of CO2 inhalation.
Procedure:
-
Participant Selection: Healthy volunteers with no history of panic disorder or significant anxiety are recruited.
-
Drug Administration: A single dose of the test compound (e.g., Vestipitant) or placebo is administered in a double-blind, crossover design.
-
Baseline Assessments: Baseline physiological (heart rate, blood pressure) and subjective (e.g., Visual Analogue Scale for Anxiety - VAS-A) measures are recorded.
-
CO2 Inhalation: Participants inhale a mixture of 7.5% CO2 and air for a fixed duration (e.g., 20 minutes).
-
Assessments during and after Challenge: Physiological and subjective measures are recorded at regular intervals during and after the CO2 inhalation period.
-
Data Analysis: The primary outcome is the change in subjective anxiety scores (e.g., VAS-A) from baseline during and after the CO2 challenge, comparing the active drug condition to the placebo condition.
Receptor Binding Assay: Characterizing Drug-Target Interaction
This in vitro assay is crucial for determining the binding affinity of a compound like this compound to its target receptor.[27][28]
Objective: To quantify the binding affinity (Ki) of a test compound to specific receptor subtypes.
Materials:
-
Cell membranes expressing the target receptor (e.g., GABA-A α2 or α3 subunits).
-
A radiolabeled ligand known to bind to the target receptor.
-
The test compound (unlabeled).
-
Assay buffer and filtration apparatus.
Procedure:
-
Incubation: The cell membranes, radiolabeled ligand, and varying concentrations of the test compound are incubated together to allow for competitive binding.
-
Separation: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation.
Mandatory Visualization
References
- 1. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Fasedienol (PH94B) | Vistagen's Innovative Treatment for Social Anxiety [vistagen.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Vistagen Presents Fasedienol (PH94B) Safety and Exploratory Efficacy Data from Phase 3 Open-Label Social Anxiety Disorder Study at American Society for Clinical Psychopharmacology Annual Meeting - BioSpace [biospace.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound Proof of Concept in Patients With Generalized Anxiety Disorder (GAD) [ctv.veeva.com]
- 10. This compound Proof of Concept in Patients with Generalized Anxiety Disorder (GAD) [astrazenecaclinicaltrials.com]
- 11. AffaMed Therapeutics Announces Partner Vistagen Reports Positive Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (PH94B) Nasal Spray in Social Anxiety Disorder-Press Releases-AffaMed蔼睦医疗 [affamed.com]
- 12. biopharmaapac.com [biopharmaapac.com]
- 13. AffaMed Therapeutics Announces Partner Vistagen Reports Positive Top-Line Results from Phase 3 PALISADE-2 Trial of Fasedienol (PH94B) Nasal Spray in Social Anxiety Disorder [prnewswire.com]
- 14. A clinical study to assess CYP1A2 and CYP3A4 induction by this compound, a selective GABA(A) receptor modulator - an in vitro and in vivo comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Elevated plus maze protocol [protocols.io]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. CNS challenge models | CHDR [chdr.nl]
- 23. Inhalation of 7.5% Carbon Dioxide Increases Threat Processing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 25. The impact of anxiety on postural control: CO2 challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Acute anxiety and autonomic arousal induced by CO2 inhalation impairs prefrontal executive functions in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
- 28. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Safety Operating Guide
Navigating the Safe Disposal of AZD7325: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like AZD7325, a positive allosteric modulator of GABA-A receptors, are paramount for ensuring laboratory safety and environmental protection.[1][2] While a specific, publicly available Safety Data Sheet (SDS) with detailed disposal instructions for this compound was not found, this guide provides a comprehensive framework based on established best practices for the disposal of research-grade pharmaceutical compounds.
It is imperative that all personnel consult the specific Safety Data Sheet (SDS) provided by the supplier of this compound before handling or disposing of this compound. The SDS is the primary source of detailed safety, handling, and disposal information.
Core Principles of Research Compound Disposal
The disposal of any research compound should adhere to institutional, local, and national regulations to minimize environmental contamination and ensure personnel safety.[3][4][5] Key principles include waste characterization, segregation, proper containment, and disposal through approved hazardous waste channels.[4][6][7] Never dispose of chemical waste, such as this compound, down the drain or in the regular trash.[3][4][7]
Personal Protective Equipment (PPE) for Handling this compound Waste
When handling this compound in its pure form or as waste, appropriate Personal Protective Equipment (PPE) is essential to prevent exposure. The following table summarizes the recommended PPE based on general laboratory safety protocols for potent chemical compounds.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses or goggles with side shields | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area or with local exhaust | Minimizes the risk of inhalation, especially when handling the powdered form. |
Step-by-Step Disposal Protocol for this compound
The following is a generalized, step-by-step procedure for the safe disposal of this compound. This protocol should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as potentially hazardous waste. This includes unused or expired compounds, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.
-
Segregate this compound waste from other chemical waste streams unless explicitly permitted by your institution's EHS department.[4]
-
-
Waste Containment and Labeling:
-
Use designated, leak-proof, and chemically compatible hazardous waste containers provided by your institution's EHS department.[4][6][7]
-
Keep waste containers securely closed except when adding waste.[4][7]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[4][6]
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Follow your institution's guidelines for the maximum allowable accumulation time for hazardous waste.
-
-
Disposal Request and Collection:
-
Once the waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.[4]
-
Your institution's EHS personnel are trained to handle and arrange for the proper disposal of hazardous chemical waste in accordance with regulatory requirements.
-
Experimental Protocols
As this document provides general disposal guidance, there are no specific experimental protocols to cite. The procedures outlined are based on standard laboratory safety and waste management principles.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. benchchem.com [benchchem.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling AZD7325
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of investigational compounds like AZD7325 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling and storage, and appropriate disposal methods for this compound.
Personal Protective Equipment (PPE)
When handling this compound, adherence to standard laboratory safety protocols is crucial. The following personal protective equipment is recommended to minimize exposure and ensure user safety.
| PPE Category | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) |
| Body Protection | Laboratory coat |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Take measures to prevent direct contact with skin, eyes, and clothing.
-
Aerosol and Dust Formation: Minimize the generation of dust and aerosols during handling.
Storage:
-
Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Incompatibilities: Keep away from strong oxidizing agents.
Disposal Plan
Unused this compound and any contaminated materials should be disposed of as hazardous waste in accordance with all applicable federal, state, and local regulations.
-
Waste Classification: It is the responsibility of the waste generator to properly classify the waste.
-
Containment: Dispose of the compound and any contaminated lab supplies (e.g., gloves, vials) in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams.
-
Disposal Route: Utilize a licensed hazardous waste disposal company for final disposal.
Mechanism of Action: GABA-A Receptor Modulation
This compound is a selective positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptors containing α2 and α3 subunits.[1][2][3] It exhibits lower efficacy at α1 and α5 subunit-containing receptors.[2] This selective modulation is being investigated for its potential anxiolytic effects without the sedative side effects commonly associated with non-selective benzodiazepines.[4][5]
Caption: Mechanism of action of this compound as a positive allosteric modulator of GABA-A receptors.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary, published studies describe its use in preclinical and clinical research.
In Vitro Radioligand Binding Assays:
These experiments are conducted to determine the binding affinity of this compound to different GABA-A receptor subtypes.
-
Preparation of Cell Membranes: Cell membranes expressing specific recombinant human GABA-A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]flumazenil) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from concentration-response curves to determine the affinity of this compound for each receptor subtype.
Animal Models of Anxiety:
Animal models are used to assess the anxiolytic-like effects of this compound.
-
Animal Subjects: Typically, rodents such as mice or rats are used.
-
Drug Administration: this compound is administered orally or via injection at various doses. A vehicle control group and a positive control group (e.g., a known anxiolytic drug) are included.
-
Behavioral Testing: Animals are subjected to behavioral tests that are sensitive to anxiolytic drugs, such as the elevated plus-maze, light-dark box, or marble-burying test.
-
Data Collection: Behavioral parameters (e.g., time spent in open arms of the maze, number of marbles buried) are recorded and quantified.
-
Statistical Analysis: The data is statistically analyzed to compare the effects of this compound with the control groups.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of C‐14 labeled GABAA α2/α3 selective partial agonists and the investigation of late‐occurring and long‐circulating metabolites of GABAA receptor modulator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The central nervous system effects of the partial GABA-Aα2,3-selective receptor modulator this compound in comparison with lorazepam in healthy males - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
